molecular formula C21H20N2O5S B15574051 LH65.3

LH65.3

Numéro de catalogue: B15574051
Poids moléculaire: 412.5 g/mol
Clé InChI: MJZOTNCBEWTGDG-WQRHYEAKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

LH65.3 is a useful research compound. Its molecular formula is C21H20N2O5S and its molecular weight is 412.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C21H20N2O5S

Poids moléculaire

412.5 g/mol

Nom IUPAC

(5Z)-3-[(4-tert-butylphenyl)methyl]-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H20N2O5S/c1-21(2,3)15-7-4-13(5-8-15)12-22-19(25)18(29-20(22)26)11-14-6-9-17(24)16(10-14)23(27)28/h4-11,24H,12H2,1-3H3/b18-11-

Clé InChI

MJZOTNCBEWTGDG-WQRHYEAKSA-N

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to High-Precision 3D Metrology: Leveraging the WENZEL LH 65

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the WENZEL LH 65 Coordinate Measuring Machine (CMM) and its applications in high-precision 3D metrology for research, scientific discovery, and drug development. The WENZEL LH 65 offers a robust and versatile platform for obtaining precise three-dimensional measurements, crucial for characterizing complex geometries, ensuring the quality of manufactured components, and enabling advanced research applications.

Core Capabilities of the WENZEL LH 65

The WENZEL LH 65 is a bridge-type CMM known for its high mechanical accuracy, stability, and flexibility.[1][2] It is available in three models—Standard, Premium, and Premium Select—to cater to varying accuracy and performance requirements.[1][3] The machine's foundation is a granite structure, which provides excellent thermal stability and long-term precision.[1][4] It utilizes pre-stressed, encompassing air bearings on all axes to ensure smooth, wear-free operation.[3][5]

The LH 65 is compatible with a range of Renishaw probe systems, including touch-trigger and scanning probes, allowing for both discrete point measurement and continuous surface scanning.[1][3] This flexibility makes it suitable for a wide array of applications, from verifying the dimensional accuracy of medical implants to characterizing the intricate features of drug delivery devices.[6][7]

Quantitative Data Summary

The following tables summarize the key technical specifications of the WENZEL LH 65, providing a clear comparison of its capabilities.

Table 1: Measurement Ranges and Physical Dimensions

SpecificationValue
X-Axis Measurement Range 650 mm[3]
Y-Axis Measurement Range 700 mm or 1200 mm[3]
Z-Axis Measurement Range 500 mm[3]
Useable Table Surface 1450mm x 850mm or 1900mm x 850mm[3]
Machine Weight 1270 kg or 1780 kg[3]
Permissible Part Weight 500 kg or 700 kg[3]

Table 2: Performance and Accuracy

SpecificationValue
Resolution 0.1 µm[3]
Probing Uncertainty (SP25/SP80 Head) 1.4 µm[3]
Volumetric Length Measuring Uncertainty (SP25/80 Head) 1.4 µm + L/350[3]
CNC-Mode Max Velocity (Axial) 400 mm/s[3]
CNC-Mode Max Velocity (Volumetric) 690 mm/s[3]
CNC-Mode Max Acceleration (Axis-Related) 1200 mm/s²[3]
CNC-Mode Max Acceleration (Volumetric) 2000 mm/s²[3]

Table 3: Environmental and Electrical Requirements

SpecificationValue
Operating Temperature 15-30ºC[3]
Temperature Range for MPEE 19-21ºC[3]
Relative Humidity 40-70%[3]
Electrical Supply Single-phase AC, 115/230 V ± 10 %, 50/60 Hz[3]
Compressed Air Supply 6-10 bar[3]

Experimental Protocols

Detailed methodologies are crucial for ensuring the accuracy and repeatability of measurements. The following protocols outline key experimental procedures using the WENZEL LH 65 for applications relevant to research and drug development.

Protocol 1: Dimensional Verification of a Medical Implant

Objective: To accurately measure the critical dimensions and geometric tolerances of a patient-specific medical implant, such as a cranial plate or joint replacement component.

Methodology:

  • Preparation:

    • Ensure the WENZEL LH 65 is calibrated according to standard procedures.

    • Clean the medical implant to be measured, removing any contaminants that could affect measurement accuracy.

    • Securely fixture the implant on the CMM table to prevent any movement during measurement.

  • Programming:

    • Import the CAD model of the implant into the measurement software.

    • Define a coordinate system on the implant that aligns with the design specifications.

    • Create a measurement plan that includes all critical dimensions, geometric dimensioning and tolerancing (GD&T) callouts, and surface profile measurements.

    • Select the appropriate probe and stylus combination for the features to be measured. A scanning probe like the Renishaw SP25M is ideal for capturing detailed surface data.

  • Execution:

    • Run the measurement program in CNC mode.

    • The CMM will automatically touch the probe to various points on the implant's surface to collect 3D coordinate data.

    • For surface profiles, the scanning probe will drag along the surface to collect a high-density point cloud.

  • Analysis:

    • The software compares the collected measurement data to the nominal CAD model.

    • Generate a color map to visualize deviations from the design specifications.

    • Produce a detailed inspection report that includes all measured dimensions, GD&T results, and a pass/fail analysis based on the specified tolerances.

Protocol 2: Characterization of a Drug Delivery Device

Objective: To measure the critical dimensions and surface roughness of a microneedle array for a transdermal drug delivery device.

Methodology:

  • Preparation:

    • Calibrate the WENZEL LH 65 and the selected high-resolution probe.

    • Mount the microneedle array on a suitable fixture under a microscope to ensure proper orientation.

    • Secure the fixture to the CMM table.

  • Programming:

    • Develop a measurement routine to measure the height, diameter, and spacing of the microneedles.

    • Define a scanning path to measure the surface roughness of the needle shafts and the base of the array. A non-contact sensor or a high-precision contact probe with a small stylus radius is recommended.

  • Execution:

    • Execute the measurement program.

    • The CMM will precisely move the probe to each microneedle to measure its geometry.

    • The probe will then scan the designated areas to capture surface roughness data.

  • Analysis:

    • Analyze the dimensional data to ensure it meets the design specifications for effective skin penetration.

    • Calculate the surface roughness parameters (e.g., Ra, Rz) to assess the quality of the micro-fabrication process.

    • Generate a comprehensive report detailing the dimensional and surface characteristics of the microneedle array.

Protocol 3: Quality Control of Micropipettes

Objective: To verify the volumetric accuracy of a batch of micropipettes through precise dimensional measurement of the piston and barrel components.

Methodology:

  • Preparation:

    • Ensure the WENZEL LH 65 is in a temperature-controlled environment.

    • Create fixtures to hold the micropipette pistons and barrels in a repeatable orientation.

    • Select a high-accuracy touch-trigger probe with a small stylus.

  • Programming:

    • Create a measurement program to determine the diameter of the piston and the inner diameter of the barrel at multiple points along their length.

    • The program should also measure the straightness of the piston and the cylindricity of the barrel.

  • Execution:

    • Mount a piston in the fixture and run the measurement program.

    • Repeat the measurement for a statistically significant sample of pistons from the batch.

    • Mount a barrel in the fixture and run the corresponding measurement program.

    • Repeat for a representative sample of barrels.

  • Analysis:

    • Calculate the average diameter and the variation in diameter for both the pistons and barrels.

    • Use the dimensional data to calculate the theoretical displacement volume and its uncertainty.

    • Compare the calculated volumes to the nominal specifications to determine if the components meet the required tolerances for accurate liquid delivery.

Visualizations

The following diagrams illustrate key workflows and logical relationships in high-precision 3D metrology.

general_metrology_workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis cluster_output Output prep_cad Import CAD Model measure_align Align Part prep_cad->measure_align prep_fixture Fixture Part prep_fixture->measure_align measure_collect Collect Data measure_align->measure_collect analysis_compare Compare to CAD measure_collect->analysis_compare analysis_report Generate Report analysis_compare->analysis_report output_pass Pass analysis_report->output_pass output_fail Fail analysis_report->output_fail

General 3D Metrology Workflow

drug_delivery_device_characterization start Start: Microneedle Array Sample fixture Fixture on CMM Stage start->fixture dimensional_analysis Dimensional Analysis (Height, Diameter, Spacing) fixture->dimensional_analysis surface_roughness Surface Roughness Measurement fixture->surface_roughness data_processing Data Processing and Comparison to Specs dimensional_analysis->data_processing surface_roughness->data_processing pass Acceptable for Drug Delivery data_processing->pass Within Tolerance fail Reject and Refine Manufacturing Process data_processing->fail Out of Tolerance

Drug Delivery Device Characterization Workflow

high_throughput_screening_workflow cluster_synthesis Material Synthesis cluster_fabrication Sample Fabrication cluster_metrology High-Throughput Metrology cluster_analysis Data Analysis synthesis Synthesize Material Library fabrication Fabricate Test Coupons synthesis->fabrication metrology Automated Dimensional & Surface Measurement with WENZEL LH 65 fabrication->metrology analysis Correlate Properties with Composition metrology->analysis identification Identify Lead Candidates analysis->identification

High-Throughput Screening Workflow for Materials Research

References

WENZEL LH 65: A Technical Guide for High-Precision Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the capabilities of the WENZEL LH 65 Coordinate Measuring Machine (CMM) for scientific applications where precision and accuracy are paramount. The LH 65 is a versatile and reliable measuring instrument suitable for a wide range of tasks, from the quality control of medical implants to the dimensional verification of complex laboratory equipment.[1][2] This document provides a comprehensive overview of its technical specifications, potential experimental protocols, and visual workflows to aid researchers and professionals in leveraging this powerful tool.

Core Technical Specifications

The WENZEL LH 65 is a bridge-type CMM known for its high mechanical accuracy, stability, and flexibility.[1][3] It is available in three models—Standard, Premium, and Premium-Select—offering varying levels of accuracy and performance to meet diverse research needs.[1][3] The machine's foundation on a granite base plate ensures optimal long-term stability and consistent thermal behavior across all axes.[4]

Quantitative Data Summary

The following tables summarize the key quantitative specifications of the WENZEL LH 65.

Table 1: Measuring Ranges and Physical Dimensions

SpecificationValue
X-Axis Measurement Range 650 mm[1][5]
Y-Axis Measurement Range 700 mm or 1200 mm (custom ranges available)[1][5]
Z-Axis Measurement Range 500 mm[1][5]
Useable Table Surface 1450mm x 850mm or 1900mm x 850mm[5]
Machine Weight 1270 kg or 1780 kg[5]
Permissible Part Weight 500 kg or 700 kg[5]
Overall Width 1230 mm[5]
Overall Length 1560 mm or 2085 mm[5]
Overall Height 2500 mm[5]

Table 2: Performance and Accuracy

SpecificationValue
Measurement System Photoelectric scale system, Optical division 20 µm[5]
Resolution 0.1 µm[5]
Probing Uncertainty (SP25 Head) 1.4 µm[5]
Probing Uncertainty (SP80 Head) 1.4 µm[5]
Volumetric Length Measuring Uncertainty (SP25/80 Head) 1.4 µm + L/350[5]
Volumetric Scanning Probing Uncertainty (SP25/80 Head) 2.0 µm[5]
CNC-Mode Max Velocity (Axial) 400 mm/s[5]
CNC-Mode Max Velocity (Volumetric) 690 mm/s[5]
CNC-Mode Max Acceleration (Axis-Related) 1200 mm/s²[5]
CNC-Mode Max Acceleration (Volumetric) 2000 mm/s²[5]

Table 3: Environmental and Operational Requirements

SpecificationValue
Operating Temperature 15-30°C[5]
Temperature Range for MPEE 19-21°C[5]
Relative Humidity 40-70%[5]
Electrical Supply Single-phase AC, 115/230 V ± 10 %, 50/60 Hz[5]
Compressed Air Supply Pressure 6-10 bar[5]
Air Consumption (Minimum) 70 Nl/min[5]

Scientific Applications and Experimental Protocols

The high precision and versatility of the WENZEL LH 65 make it a valuable tool for various scientific and research applications, particularly in fields requiring stringent quality control and dimensional analysis.

Application 1: Quality Control of Medical Implants

Context: The safety and efficacy of medical implants, such as orthopedic joint replacements or dental implants, are critically dependent on their dimensional accuracy and adherence to design specifications. CMMs play a vital role in ensuring these devices meet the required tolerances for safe and reliable performance.

Experimental Protocol: Dimensional Verification of a Tibial Tray Implant

  • Objective: To verify that the critical dimensions of a batch of tibial tray implants meet the design specifications as defined in the CAD model.

  • Materials:

    • WENZEL LH 65 CMM (Premium-Select model for highest accuracy)

    • Renishaw SP25M scanning probe with a variety of styli

    • Fixture to securely hold the tibial tray without distortion

    • CAD model of the tibial tray implant

    • WENZEL Metrology Software (e.g., WM | Quartis)

  • Methodology:

    • Preparation:

      • The CMM and the implant are allowed to acclimate to the controlled environment of the metrology lab (19-21°C) for at least 4 hours to ensure thermal stability.[5]

      • The tibial tray is cleaned to remove any contaminants.

      • The implant is mounted on the fixture on the CMM's granite table.

    • Measurement Program:

      • A measurement program is created in the software using the CAD model. This program defines the measurement path, probe changes, and the specific geometric features to be measured (e.g., flatness of the tray, diameter and position of locking screw holes, profile of the articulating surface).

    • Execution:

      • The automated measurement program is executed. The SP25M probe scans the critical surfaces of the implant to collect a high-density point cloud.

      • For features like screw holes, touch-trigger probing might be used for efficiency.

    • Data Analysis:

      • The collected data is compared against the nominal dimensions and tolerances specified in the CAD model.

      • A detailed inspection report is generated, highlighting any deviations. This report is crucial for regulatory compliance and quality assurance.

    • Statistical Process Control (SPC):

      • Data from multiple implants in a batch are statistically analyzed to monitor the manufacturing process and identify any trends or systematic errors.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis acclimate Acclimatization to Lab Environment clean Clean Tibial Tray acclimate->clean mount Mount on Fixture clean->mount program Create Measurement Program from CAD mount->program execute Execute Automated CMM Program program->execute compare Compare Data to CAD Specifications execute->compare report Generate Inspection Report compare->report spc Statistical Process Control (SPC) report->spc

Fig. 1: Workflow for Dimensional Verification of a Medical Implant.
Application 2: Characterization of Custom Laboratory Apparatus

Context: In experimental research, particularly in fields like microfluidics or custom-built optical systems, the performance of the setup is often highly dependent on the precise geometry and alignment of its components. The WENZEL LH 65 can be used to characterize these custom-made parts to ensure they meet the experimental requirements.

Experimental Protocol: Verification of a Microfluidic Chip Manifold

  • Objective: To measure the critical features of a custom-manufactured manifold for a microfluidic chip, including the positions of the inlet/outlet ports and the flatness of the sealing surface.

  • Materials:

    • WENZEL LH 65 CMM

    • Renishaw TP200 touch-trigger probe with a fine stylus

    • Optical sensor attachment (e.g., WENZEL SHAPETRACER) for surface topography

    • Design drawings or CAD model of the manifold

  • Methodology:

    • Fixture and Alignment:

      • The microfluidic manifold is fixtured on the CMM table.

      • A manual alignment is performed to establish a coordinate system corresponding to the part's datums.

    • Feature Measurement:

      • The TP200 probe is used to measure the diameter and 3D coordinates of each port.

      • The distances between the ports are calculated and compared to the design specifications.

    • Surface Flatness Measurement:

      • The probe is switched to an optical sensor.

      • The sealing surface of the manifold is scanned to generate a 3D point cloud.

      • The flatness of the surface is calculated from the point cloud data. This is critical to ensure a leak-proof connection to the microfluidic chip.

    • Data Reporting:

      • A comprehensive report is generated detailing the measured dimensions, their deviation from the nominal values, and a topographical map of the sealing surface.

      • This data can be used to accept or reject the part, or to provide feedback to the manufacturer for process improvement.

G start Start: Custom Manifold Received fixture Fixture and Align Manifold on CMM start->fixture measure_ports Measure Port Positions with Touch Probe fixture->measure_ports switch_probe Switch to Optical Sensor measure_ports->switch_probe scan_surface Scan Sealing Surface switch_probe->scan_surface analyze_data Analyze Port Distances and Surface Flatness scan_surface->analyze_data report Generate Dimensional and Topographical Report analyze_data->report decision Accept or Reject Part? report->decision feedback Provide Feedback to Manufacturer decision->feedback Reject end End: Manifold Qualified decision->end Accept feedback->start

Fig. 2: Logical Workflow for Characterizing a Custom Lab Apparatus.

Conclusion

The WENZEL LH 65 is a high-performance coordinate measuring machine with the precision and flexibility required for demanding scientific applications. Its robust design, coupled with advanced probing technology, enables researchers and drug development professionals to ensure the quality and dimensional integrity of critical components, from medical devices to custom-built experimental apparatus. The detailed technical specifications and example protocols provided in this guide serve as a starting point for integrating this powerful metrology tool into a scientific research and development workflow.

References

A Technical Guide to the Measurement Uncertainty of the WENZEL LH 65 Coordinate Measuring Machine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the measurement uncertainty associated with the WENZEL LH 65 coordinate measuring machine (CMM). Understanding the metrological characteristics of this high-precision instrument is paramount for ensuring the accuracy and reliability of dimensional measurements in critical research, development, and quality control applications. This document outlines the specified measurement uncertainties for various configurations of the LH 65, details the standardized experimental protocols for their determination, and illustrates the key factors influencing measurement precision.

Quantitative Measurement Uncertainty Data

The measurement uncertainty of the WENZEL LH 65 is specified for its different accuracy classes (Standard, Premium, and Premium-Select) and is dependent on the probing system utilized. The following tables summarize the key performance indicators as per DIN EN ISO 10360 standards.

Table 1: Volumetric Length Measuring Uncertainty (EL, MPE / E0, MPE / E150, MPE)

This value indicates the maximum permissible error of a length measurement. It is typically expressed in the form A + L/K, where A is a constant in micrometers, L is the measured length in millimeters, and K is a dimensionless constant.

Model / Accuracy ClassProbing SystemVolumetric Length Measuring Uncertainty (µm)
LH 65 Premium-Select SP25M / TP200 / PH20 / TP200.8 + L/450
LH 65 Premium SP25M / TP200 / PH20 / TP201.5 + L/350
LH 65 Standard SP25M / TP200 / PH20 / TP201.9 + L/333
LH 65 (General) SP25/80 Head1.4 + L/350[1]
LH 65 (2008 Model) PH10M / TP200 or SP25M3.0 + L/300[2]
LH 65 Premium Select SP80/SP25M/REVO1.1 + L/400

Note: The specific formula may vary based on the machine's year of manufacture and installed options. Always refer to the official calibration certificate for the most accurate information.

Table 2: Probing and Scanning Uncertainty

These values quantify the uncertainty associated with the probing system when acquiring single points or scanning a surface.

ParameterModel / Accuracy ClassProbing SystemUncertainty Value (µm)Standard
Single Stylus Probing Error (PFTU, MPE) LH 65 Premium-SelectSP25M0.8[3]ISO 10360-5[3]
LH 65 Premium-SelectTP2001.0[3]ISO 10360-5[3]
LH 65 Premium-SelectPH201.3[3]ISO 10360-5[3]
LH 65 Premium-SelectTP201.2[3]ISO 10360-5[3]
LH 65 PremiumSP25M1.5[3]ISO 10360-5[3]
LH 65 PremiumTP2001.6[3]ISO 10360-5[3]
LH 65 StandardTP201.7[3]ISO 10360-5[3]
Probing Uncertainty (MPEP) LH 65 (General)SP25 Head1.4[1]ISO 10360-2
LH 65 (General)SP80 Head1.4[1]ISO 10360-2
LH 65 (2008 Model)-3.0[2]-
Scanning Probing Error (MPETHP) LH 65 (General)SP25/80 Head2.0[1]ISO 10360-4[3]
LH 65 Premium-SelectSP25M1.5 (in 45s)[3]ISO 10360-4[3]
LH 65 PremiumSP25M2.2 (in 50s)[3]ISO 10360-4[3]
LH 65 StandardSP25M2.5 (in 50s)[3]ISO 10360-4[3]

Experimental Protocols for Uncertainty Determination

The measurement uncertainty specifications for the WENZEL LH 65 are determined in accordance with the internationally recognized ISO 10360 series of standards. These standards ensure a uniform and comparable basis for the evaluation of CMM performance.

ISO 10360-2: Volumetric Length Measuring Uncertainty (EL, MPE)

The protocol for determining the volumetric length measuring uncertainty is designed to assess the CMM's ability to accurately measure linear dimensions at various locations and orientations within its measuring volume.

Methodology:

  • Test Artifacts: A set of five calibrated gauge blocks or a step gauge of different lengths are used. The lengths of these artifacts are traceable to the international standard of length.

  • Measurement Locations: The measurements are performed in seven different locations and orientations within the CMM's measuring volume to test the machine's geometric accuracy.

  • Measurement Procedure: Each of the five lengths is measured three times at each of the seven locations, resulting in a total of 105 measurements.[4]

  • Acceptance Criteria: For the CMM to meet its specification, all 105 measurement errors (the difference between the measured length and the calibrated length of the artifact) must be within the manufacturer's stated tolerance for EL, MPE.[4]

ISO 10360-5: Probing Uncertainty (PFTU, MPE)

This standard specifies the procedure for determining the performance of the CMM's contacting probing system.

Methodology:

  • Test Artifact: A calibrated test sphere with a diameter between 10 mm and 50 mm is used.[5][6] The form error of the sphere must be significantly smaller than the expected probing error.[6]

  • Measurement Procedure: 25 points are probed on the surface of the test sphere.[5]

  • Calculation: The probing form error is calculated as the range of the radial distances of the 25 measured points from a least-squares best-fit sphere.

  • Acceptance Criteria: The calculated probing form error must not exceed the specified MPE value for the given probing system.

Factors Influencing Measurement Uncertainty

The overall measurement uncertainty of the WENZEL LH 65 is a composite of several influencing factors. A thorough understanding of these factors is crucial for minimizing measurement errors and achieving the highest possible accuracy.

Uncertainty Overall Measurement Uncertainty CMM CMM Hardware Uncertainty->CMM Environment Environmental Conditions Uncertainty->Environment Workpiece Workpiece Characteristics Uncertainty->Workpiece Operator Operator and Strategy Uncertainty->Operator GeometricErrors Geometric Errors (Squareness, Straightness) CMM->GeometricErrors ScaleErrors Scale Errors CMM->ScaleErrors ProbingSystem Probing System (Stylus, Sensor) CMM->ProbingSystem Dynamics Dynamic Effects (Vibrations, Speed) CMM->Dynamics Temperature Temperature Variations Environment->Temperature Vibrations Ground Vibrations Environment->Vibrations Humidity Humidity Environment->Humidity Material Material Properties (Thermal Expansion) Workpiece->Material Geometry Geometric Form Deviations Workpiece->Geometry Surface Surface Finish Workpiece->Surface Clamping Clamping Distortion Workpiece->Clamping Strategy Measurement Strategy (Point Density, Speed) Operator->Strategy Alignment Part Alignment Operator->Alignment Software Data Processing (Algorithm, Filtering) Operator->Software

Caption: Key contributors to CMM measurement uncertainty.

ISO 10360-2 Test Workflow

The following diagram illustrates the general workflow for the acceptance and reverification test for length measurement uncertainty according to ISO 10360-2.

Start Start: Define CMM Specification (MPEe) SelectGauges Select 5 Calibrated Gauge Blocks Start->SelectGauges DefinePositions Define 7 Measurement Locations/Orientations SelectGauges->DefinePositions Measure Perform 3 Repeat Measurements per Gauge per Position (Total 105 Measurements) DefinePositions->Measure CalculateError Calculate Measurement Error for Each of the 105 Measurements Measure->CalculateError Compare Compare Each Error Against MPEe Specification CalculateError->Compare Pass Result: Pass Compare->Pass All Errors <= MPEe Fail Result: Fail Compare->Fail Any Error > MPEe

Caption: ISO 10360-2 length measurement uncertainty test workflow.

References

Key features of the WENZEL LH 65 for research and development

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the WENZEL LH 65 for Research and Development Professionals

Introduction

In the landscape of advanced research and development, particularly within sectors such as aerospace, medical device manufacturing, and material science, the precision and reliability of measurement instrumentation are paramount. The WENZEL LH 65 Coordinate Measuring Machine (CMM) emerges as a critical tool for scientists, researchers, and engineers who demand exacting accuracy in the dimensional analysis of complex components.[1][2] This guide provides a comprehensive overview of the WENZEL LH 65, focusing on its core technical features and its application in research and development. It is intended to serve as a resource for professionals in drug development, materials science, and other research fields where meticulous geometric and dimensional verification is a cornerstone of innovation.

The LH 65 is a versatile and high-performance measuring machine known for its precision, reliability, and flexibility.[3][4] Its design, rooted in first-class mechanical engineering, provides the stability and accuracy required for the stringent demands of R&D applications.[3][4] The machine’s architecture, featuring a granite base and air-bearing guides, ensures long-term stability and wear-free operation, which is essential for the repeatability of experimental results.[1][2][4]

Core Features and Technical Specifications

The WENZEL LH 65 is available in several models—Standard, Premium, and Premium-Select—each offering different levels of accuracy and performance to cater to a range of research needs.[5][6][7] The fundamental design incorporates high-quality components that ensure long machine running times and consistent performance.[1][2][8][9]

A key design feature is the use of granite in all axes, which provides identical thermal behavior and excellent long-term stability.[1][2][8][9] The Y-axis guideway is machined directly into the base plate, further enhancing the machine's stability.[5][10] Pre-stressed, encompassing air bearings in all axes ensure smooth and wear-free operation.[5][7] For high-demand applications, active pneumatic vibration damping is available on the Premium and Premium-Select models.[5][7]

Quantitative Data Summary

The following tables summarize the key quantitative specifications of the WENZEL LH 65, providing a clear comparison of its capabilities.

Table 1: Measurement Ranges and Physical Dimensions

SpecificationValue
X-Axis Measurement Range 650 mm[5][7]
Y-Axis Measurement Range 700 mm or 1200 mm (custom ranges available)[5][7]
Z-Axis Measurement Range 500 mm[5][7]
Usable Table Surface 1450 mm x 850 mm or 1900 mm x 850 mm[5][7]
Machine Weight 1270 kg or 1780 kg[5][7]
Permissible Part Weight 500 kg or 700 kg[5][7]

Table 2: Performance and Accuracy

SpecificationValue
Measurement System Photoelectric scale system, 20 µm optical division[5]
Resolution 0.1 µm[5]
Probing Uncertainty (SP25/SP80 Head) 1.4 µm[5]
Volumetric Length Measuring Uncertainty (SP25/80 Head) 1.4 µm + L/350[5]
Volumetric Scanning Probing Uncertainty (SP25/80 Head) 2.0 µm[5]
CNC Mode Max Velocity (Axial / Volumetric) 400 mm/s / 690 mm/s[5]
CNC Mode Max Acceleration (Axis-Related / Volumetric) 1200 mm/s² / 2000 mm/s²[5]

Table 3: Operational Requirements

SpecificationValue
Operating Temperature 15-30°C[5]
Temperature Range for MPEE 19-21°C[5]
Relative Humidity 40-70%[5]
Compressed Air Supply Pressure 6-10 bar[5]
Air Consumption (minimum) 70 Nl/min[5]

Applications in Research and Development

The WENZEL LH 65 is a versatile tool for a wide array of R&D applications, including:

  • Prototyping and First Article Inspection: Verifying that initial product runs meet design specifications.[11]

  • Reverse Engineering: Creating CAD models from existing physical objects for analysis and redesign.[6]

  • Wear and Deformation Analysis: Quantifying the geometric changes in materials and components under stress.

  • Geometric Dimensioning and Tolerancing (GD&T) Analysis: Ensuring that manufactured parts adhere to the precise geometric tolerances required for complex assemblies.[12]

  • Validation of Manufacturing Processes: Assessing the impact of new manufacturing techniques on the dimensional accuracy of components.

Experimental Protocols

The following sections detail the methodologies for key research applications using the WENZEL LH 65.

Objective: To create a precise 3D CAD model of a novel orthopedic implant for computational stress analysis and design iteration.

Methodology:

  • Preparation:

    • Clean the implant to remove any contaminants.

    • Mount the implant securely on the CMM table using a fixture that allows access to all critical surfaces.

    • Allow the implant and the CMM to thermally stabilize in the metrology lab for at least 12 hours.

  • Probe and Stylus Selection:

    • Select a scanning probe, such as the Renishaw SP25M, to capture detailed surface data.

    • Choose a stylus with a small tip diameter to accurately measure intricate features.

  • Datum and Alignment:

    • Define a stable datum reference frame on the implant by measuring key features (e.g., a plane, a line, and a point).

    • Align the CMM's coordinate system with the implant's datum features.

  • Data Acquisition:

    • Perform a high-density scan of all free-form surfaces of the implant.

    • Use single-point measurements for discrete geometric features like holes and slots.

  • Data Processing:

    • Export the collected point cloud data.

    • Import the point cloud into a reverse engineering software (e.g., Geomagic Design X).

    • Generate a polygon mesh from the point cloud and then create a solid CAD model.

  • Model Validation:

    • Import the generated CAD model back into the CMM software.

    • Perform a part-to-CAD comparison by measuring the physical implant against the new model to verify accuracy.

Reverse_Engineering_Workflow cluster_prep Preparation cluster_measure Measurement cluster_process Processing & Validation Clean Clean Implant Mount Mount on CMM Clean->Mount Stabilize Thermal Stabilization Mount->Stabilize SelectProbe Select Probe Stabilize->SelectProbe DefineDatum Define Datum SelectProbe->DefineDatum Scan Scan Surfaces DefineDatum->Scan Export Export Point Cloud Scan->Export CreateModel Create CAD Model Export->CreateModel Validate Validate Model CreateModel->Validate

Reverse Engineering Workflow

Objective: To quantify the material loss and geometric deviation of an aerospace turbine blade after a set number of operational cycles.

Methodology:

  • Baseline Measurement:

    • Prior to operational use, perform a comprehensive 3D scan of a new turbine blade to establish a baseline CAD model, following the reverse engineering protocol.

  • Post-Operation Preparation:

    • Carefully clean the turbine blade to remove any operational residue.

    • Fixture the blade on the CMM in the exact same orientation as the baseline measurement.

  • Data Acquisition:

    • Using the same scanning probe and parameters as the baseline measurement, perform a full 3D scan of the worn turbine blade.

  • Comparative Analysis:

    • Align the point cloud of the worn blade to the baseline CAD model.

    • Generate a color map of the deviations to visualize material loss, particularly on the leading and trailing edges.

    • Extract cross-sectional profiles at critical locations to quantify changes in the airfoil shape.

  • Reporting:

    • Document the maximum and average deviations.

    • Generate a report with the color map and cross-sectional data to inform material performance and component lifetime predictions.

Wear_Analysis_Workflow cluster_baseline Baseline cluster_post_op Post-Operation cluster_analysis Analysis Scan_New Scan New Blade Create_CAD Create Baseline CAD Scan_New->Create_CAD Align_Data Align Scans Create_CAD->Align_Data Clean_Worn Clean Worn Blade Scan_Worn Scan Worn Blade Clean_Worn->Scan_Worn Scan_Worn->Align_Data Generate_Map Generate Deviation Map Align_Data->Generate_Map Analyze_Profiles Analyze Profiles Generate_Map->Analyze_Profiles Report Report Analyze_Profiles->Report Generate Report

References

A Technical Guide to Advanced Probe Systems for Complex Geometry Measurement on the WENZEL LH 65 Coordinate Measuring Machine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities of advanced probe systems compatible with the WENZEL LH 65 Coordinate Measuring Machine (CMM) for the precise and efficient measurement of complex geometries. The WENZEL LH 65, a bridge-type CMM, provides a stable and accurate platform for a variety of tactile and optical probing solutions.[1][2][3][4] This guide will delve into the technical specifications, operational principles, and best-practice methodologies for the Renishaw SP25M scanning probe, the WENZEL SHAPETRACER II optical 3D line scanner, and the WENZEL PHOENIX structured light sensor.

Overview of the WENZEL LH 65 CMM Platform

The WENZEL LH 65 is a versatile CMM platform known for its high mechanical accuracy, reliability, and flexibility in accommodating a range of sensor technologies.[1][3] Its granite construction in all axes ensures thermal stability and long-term precision.[4] The LH series is available in different accuracy classes (Standard, Premium, and Premium-Select) to meet diverse measurement needs.[5]

Table 1: WENZEL LH 65 Technical Specifications

SpecificationValue
Measuring Range (X x Y x Z) 650 x 750/1200 x 500 mm
Measurement System Photoelectric scale system, Optical division 20 µm
Resolution 0.1 µm[3]
Controller WPC2040/3, HT400[6]
Software WM
Probing Uncertainty (SP25 Head) 1.4 µm[3]
Volumetric Length Measuring Uncertainty (SP25/80 Head) 1.4 µm + L/350[3]

Tactile Scanning Probe System: Renishaw SP25M

The Renishaw SP25M is a compact and versatile scanning probe system that offers both scanning and touch-trigger capabilities in a single unit.[7] It is particularly well-suited for measuring complex 3D free-form surfaces with tight dimensional tolerances.[3]

Core Technology and Signaling Pathway

The SP25M's core technology lies in its isolated optical sensing system.[7] This design minimizes the effects of stylus length on measurement performance. The signaling pathway involves the probe's optical transducer system detecting stylus deflection and converting it into an analog signal. This signal is then processed by the CMM controller and the WM | Quartis software to determine the precise 3D coordinates of the measured points.

cluster_SP25M Renishaw SP25M Probe cluster_CMM WENZEL LH 65 System Stylus_Tip Stylus Tip Optical_Transducer Optical Transducer System Stylus_Tip->Optical_Transducer Deflection Analog_Signal Analog Signal Generation Optical_Transducer->Analog_Signal CMM_Controller CMM Controller Analog_Signal->CMM_Controller Data Transmission WM_Quartis WM | Quartis Software CMM_Controller->WM_Quartis 3D_Coordinates 3D Coordinate Data WM_Quartis->3D_Coordinates

SP25M Signaling Pathway
Quantitative Data

Table 2: Renishaw SP25M Performance Specifications

ParameterValue
Resolution <0.1 µm[8]
Stylus Length Range 20 mm to 400 mm[7]
Deflection Range ±0.5 mm[8]
Spring Rate ~0.2 N/mm (with longest stylus)[8]
Scanning Modules 5 modules for optimized performance across stylus lengths[9]
Experimental Protocol for Complex Geometry Measurement (Turbine Blade Example)

This protocol outlines a best-practice methodology for measuring a turbine blade using the Renishaw SP25M on a WENZEL LH 65 CMM.

  • Part Preparation and Fixturing:

    • Ensure the turbine blade is clean and free of any contaminants.

    • Securely fixture the blade on the CMM table to prevent any movement during measurement. The fixturing should allow access to all critical features of the blade.

  • Probe and Stylus Selection:

    • Select the appropriate SP25M scanning module (e.g., SM25-1, SM25-2) based on the required stylus length to reach all features of the blade.

    • Choose a stylus with a ruby ball tip. The tip diameter should be appropriate for the feature sizes being measured.

  • Calibration:

    • Perform a probe calibration routine within the WM | Quartis software. For optimal accuracy with the SP25M, a third-order polynomial non-linear calibration method is recommended.[9]

    • Calibrate at two different deflections (e.g., 0.2 mm and 0.5 mm) to ensure high performance during scanning.[9]

  • Measurement Program Creation in WM | Quartis:

    • Import the CAD model of the turbine blade into WM | Quartis.

    • Define the coordinate system of the part.

    • Create scanning paths on the CAD model for the airfoil, leading edge, and trailing edge.

    • Set the scanning speed. A typical starting point for complex surfaces is a moderate speed, which can be optimized based on the required data density and surface finish.

    • Define the point density for the scans. Higher density will provide a more detailed surface representation but will increase measurement time.

  • Data Acquisition:

    • Execute the measurement program. The CMM will move the SP25M probe along the defined paths, maintaining contact with the blade surface.

  • Data Analysis and Reporting:

    • The collected data points are used to construct the measured geometry.

    • Compare the measured data to the CAD model to determine deviations.

    • Generate a measurement report in WM | Quartis, which can include color-coded deviation plots and specific geometric dimensioning and tolerancing (GD&T) analysis.

Optical 3D Line Scanner: WENZEL SHAPETRACER II

The WENZEL SHAPETRACER II is a high-flexibility 3D line scanner designed for capturing and processing point clouds on a multi-sensor CMM.[10][11] It is particularly effective for digitizing complex surfaces and for applications in reverse engineering and quality control.[10]

Core Technology and Data Workflow

The SHAPETRACER II utilizes a blue laser line to illuminate the part's surface, and a camera captures the profile of the line.[10] Through triangulation, the system calculates the 3D coordinates of thousands of points along the laser line. The use of a blue laser and an ambient light filter enhances its tolerance to critical surface structures and varying workpiece colors.[10] The data workflow involves the acquisition of a point cloud, which is then processed in the WM | PointMaster software.

cluster_SHAPETRACER WENZEL SHAPETRACER II cluster_Software WENZEL Software Blue_Laser Blue Laser Line Projection Camera Camera Acquisition Blue_Laser->Camera Illuminates Surface Triangulation 3D Point Calculation (Triangulation) Camera->Triangulation WM_Quartis WM | Quartis (Control & Initial Processing) Triangulation->WM_Quartis Generates Point Cloud WM_PointMaster WM | PointMaster (Point Cloud Processing) WM_Quartis->WM_PointMaster Data Transfer Point_Cloud Raw Point Cloud WM_Quartis->Point_Cloud Processed_Data Processed 3D Model WM_PointMaster->Processed_Data

SHAPETRACER II Data Workflow
Quantitative Data

Table 3: WENZEL SHAPETRACER II Performance Specifications

ParameterValue
Stand-off Distance 90 mm[10]
Working Range 120 mm[10]
Stripe Length Up to 120 mm[10]
Accuracy < 20 µm
Scan Speed 48,000 points/sec
Experimental Protocol for Complex Geometry Measurement

This protocol provides a best-practice methodology for measuring a complex geometry using the WENZEL SHAPETRACER II.

  • Part Preparation:

    • Clean the surface of the object to be measured.

    • For highly reflective or transparent surfaces, a thin, uniform coating of developer spray may be necessary to ensure optimal data capture.

  • Sensor Calibration:

    • Perform the sensor calibration routine within the WENZEL software. The calibration data is stored on an intelligent camera system, simplifying the installation and setup process.[10][11]

  • Measurement Planning in WM | Quartis:

    • Import the CAD model of the part.

    • Define the scanning paths on the CAD model to ensure complete coverage of the complex surfaces. The SHAPETRACER II can be mounted on a motorized indexing head like the Renishaw PH10, allowing for orientation to access difficult-to-reach features.[10]

    • Set the desired point density and scanning speed.

  • Data Acquisition:

    • Execute the scanning program. The CMM will move the SHAPETRACER II along the programmed paths, capturing a dense point cloud of the surface.

  • Point Cloud Processing in WM | PointMaster:

    • Transfer the acquired point cloud to WM | PointMaster.

    • Noise Reduction and Filtering: Apply filters to remove any erroneous data points.

    • Meshing: Convert the point cloud into a polygon mesh (e.g., STL format).

    • Alignment: Align the scanned mesh to the nominal CAD model.

    • Comparison and Analysis: Perform a surface comparison to the CAD model to identify deviations. Generate color-coded deviation maps for visualization.

  • Reporting:

    • Generate a comprehensive report that includes 3D visualizations of the deviations and statistical analysis of the measurement data.

Optical Sensor: WENZEL PHOENIX

The WENZEL PHOENIX is a non-contact 3D sensor that captures both point clouds and geometric elements in a single working cycle.[12] It is well-suited for the rapid inspection of components, particularly in industries like automotive and plastics processing.[12]

Core Technology and Data Acquisition Process

The PHOENIX sensor employs a combination of structured light projection (phase-shift method) and image processing.[12] It projects a series of light patterns onto the object's surface, and a camera captures the deformation of these patterns. This information is then used to calculate the 3D coordinates of the surface. The image processing capabilities also allow for the direct measurement of 2D features like holes and edges.

cluster_PHOENIX WENZEL PHOENIX Sensor cluster_Output Measurement Output Structured_Light Structured Light Projection Image_Capture Image Capture Structured_Light->Image_Capture Illuminates Surface Data_Evaluation Data Evaluation (Phase-Shift & Image Processing) Image_Capture->Data_Evaluation Point_Cloud 3D Point Cloud Data_Evaluation->Point_Cloud Geometric_Elements 2D Geometric Elements Data_Evaluation->Geometric_Elements WM_PointMaster WM_PointMaster Point_Cloud->WM_PointMaster To Point Cloud Software WM_Quartis WM_Quartis Geometric_Elements->WM_Quartis To CMM Software

PHOENIX Data Acquisition Process
Quantitative Data

Table 4: WENZEL PHOENIX Performance Specifications

ParameterValue
Measuring Field 40 x 30 mm[12]
Resolution 754 x 480 pixels[12]
Pixel Accuracy +/- 8 µm[12]
Probing Error Reproducibility +/- 5 µm[12]
Scan Capacity 350,000 points/second[12]
Measuring Time ~1.0 second[12]
Experimental Protocol for Complex Geometry Measurement

This protocol outlines a best-practice methodology for measuring a complex part using the WENZEL PHOENIX sensor.

  • Part Preparation:

    • Ensure the part is clean. The PHOENIX sensor is relatively insensitive to extraneous light and can measure various materials and colors.[12]

  • Sensor and Measurement Parameter Setup:

    • Mount the PHOENIX sensor on the CMM. It can be used in an automatic probe changer alongside tactile sensors for multi-sensor applications.[12]

    • In the WENZEL software, adjust the sensor parameters to suit the material and surface finish of the part.[12]

  • Measurement Program Creation:

    • Define the areas to be scanned for point cloud acquisition and the specific features to be measured using the image processing capabilities.

  • Data Acquisition:

    • Execute the measurement program. The PHOENIX sensor will capture the data in a single working cycle for each measurement position.

  • Data Processing and Analysis:

    • The captured point cloud data can be processed in WM | PointMaster for surface analysis and comparison to the CAD model.

    • The measured geometric elements are directly available in WM | Quartis for dimensional analysis and GD&T evaluation.

  • Reporting:

    • Generate a unified report that combines the results from both the point cloud analysis and the geometric element measurements.

Multi-Sensor Measurement Workflow

The WENZEL LH 65, in conjunction with the WM | Quartis software, excels at multi-sensor measurement, allowing for the combination of tactile and optical sensors in a single, automated inspection routine.[13][14] This approach leverages the strengths of each sensor type to efficiently measure complex geometries with both high accuracy for critical features and rapid data capture for overall surface form.

Start Start Define_Measurement_Plan Define Measurement Plan in WM | Quartis Start->Define_Measurement_Plan Select_Optical_Sensor Select Optical Sensor (SHAPETRACER or PHOENIX) Define_Measurement_Plan->Select_Optical_Sensor Scan_Complex_Surfaces Scan Complex Surfaces for Point Cloud Select_Optical_Sensor->Scan_Complex_Surfaces Process_Point_Cloud Process Point Cloud in WM | PointMaster Scan_Complex_Surfaces->Process_Point_Cloud Select_Tactile_Sensor Select Tactile Sensor (SP25M) Process_Point_Cloud->Select_Tactile_Sensor Measure_Critical_Features Measure Critical Geometric Features Select_Tactile_Sensor->Measure_Critical_Features Combine_Data Combine Optical and Tactile Data Measure_Critical_Features->Combine_Data Generate_Report Generate Unified Measurement Report Combine_Data->Generate_Report End End Generate_Report->End

Multi-Sensor Measurement Workflow

Conclusion

The WENZEL LH 65 CMM, equipped with a suite of advanced tactile and optical probe systems, offers a powerful and flexible solution for the comprehensive measurement of complex geometries. The Renishaw SP25M provides high-accuracy scanning for detailed surface and feature analysis. The WENZEL SHAPETRACER II enables rapid and dense point cloud acquisition for digitization and reverse engineering. The WENZEL PHOENIX offers a unique combination of high-speed surface capture and direct feature measurement. By understanding the core technologies and applying the outlined best-practice methodologies, researchers, scientists, and drug development professionals can leverage these systems to achieve precise and reliable measurement results for their most demanding applications. The integration of these sensors within the WM | Quartis and WM | PointMaster software ecosystem provides a seamless workflow from data acquisition to final reporting.

References

The Bedrock of Precision: A Technical Guide to the Role of Granite in the WENZEL LH 65's Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of high-precision measurement, the stability of the metrology instrument is paramount. For the WENZEL LH 65 Coordinate Measuring Machine (CMM), this stability is fundamentally rooted in its granite structure. This technical guide delves into the critical role of granite in ensuring the exceptional accuracy and reliability of the LH 65, providing quantitative data, detailing the meticulous manufacturing and testing processes, and illustrating the key principles through logical diagrams.

The Superiority of Granite: A Quantitative Comparison

The selection of granite for the critical components of the WENZEL LH 65, including the base plate, crossbeam, and quill, is a deliberate engineering choice driven by its unparalleled physical and thermal properties.[1] When compared to other common structural materials like steel and aluminum, granite exhibits superior characteristics for metrology applications.[2]

PropertyGranite (Impala Black)SteelAluminumImportance in CMM Stability
Coefficient of Thermal Expansion (α) ~4.67 x 10⁻⁶ m/m-°C[3]~12 x 10⁻⁶ m/m-°C[2]~23 x 10⁻⁶ m/m-°C[2]Minimizes dimensional changes due to temperature fluctuations, ensuring consistent measurement accuracy. A 1-meter granite component expands only 6 µm with a 1°C change, compared to 23 µm for aluminum.[2]
Density ~2,930 kg/m ³[3]~7,850 kg/m ³~2,700 kg/m ³High density contributes to excellent vibration damping, isolating the measuring volume from external disturbances.[4]
Compressive Strength ~240 MPa[3]~250 MPa~276 MPaHigh compressive strength ensures the structure can withstand significant loads without deformation, maintaining its geometric accuracy.
Modulus of Elasticity (Stiffness) 26 - 86 GPa~200 GPa~69 GPaHigh stiffness resists bending and flexing under load, which is critical for maintaining the precise positioning of the probe.[4]
Hardness 6-7 Mohs scale~4-4.5 Mohs scale~2.75 Mohs scaleProvides a wear-resistant surface for the air bearings, ensuring smooth, frictionless movement and long-term durability.[5]

The WENZEL Granite Advantage: From Quarry to CMM

WENZEL's commitment to quality extends to the complete control over their granite processing, a key factor in the LH 65's performance.[6] This vertical integration allows for meticulous selection, machining, and verification of every granite component.

Experimental Protocol: Granite Component Manufacturing and Quality Assurance

The following outlines the rigorous process WENZEL employs to ensure the granite components of the LH 65 meet the highest standards of precision and stability.

1. Material Sourcing and Selection:

  • Objective: To procure granite with the optimal properties for metrology applications.

  • Procedure:

    • Granite, specifically Black Impala, is sourced from select quarries known for their material consistency.[7]

    • Raw blocks are inspected for visible flaws, such as cracks or significant mineral inclusions.

    • Compositional analysis is performed on samples to verify the mineral content, ensuring low porosity and high quartz content for hardness and wear resistance.

2. Machining and Lapping:

  • Objective: To achieve the required geometric accuracy and surface finish for the granite components.

  • Procedure:

    • Large CNC saws cut the raw granite blocks to within 10 mm of the final dimensions.[7]

    • The components are then moved to CNC grinding machines to achieve a flatness of approximately ±2 mm.[7]

    • The final and most critical stage is hand lapping.[8] Skilled technicians use a slurry of abrasive materials to achieve a nearly perfectly flat, pore-free surface.[2] This process is essential for the proper functioning of the air bearings.

3. Quality Control and Verification:

  • Objective: To verify that the machined granite components meet the stringent flatness, straightness, and squareness tolerances required for the LH 65.

  • Procedure:

    • Flatness Measurement: A digital inclinometer is used to meticulously check the evenness of the lapped granite surfaces to sub-micron accuracy.[8] The data is used to generate a tilt model graphic for detailed analysis.[8]

    • Laser Interferometer Inspection: Each component is thoroughly inspected with a laser interferometer to verify flatness, parallelism, and squareness to exacting tolerances.[7] This is particularly critical for the Z-axis quill to ensure its straightness.[7]

    • Thermal Stability Testing: While specific WENZEL protocols are proprietary, a conceptual test involves placing the granite component in a temperature-controlled chamber and cycling the temperature within the operational range of the LH 65 (15-30°C).[9] Laser interferometers monitor any dimensional changes to confirm the material's low coefficient of thermal expansion.

    • Vibration Damping Analysis (Conceptual): To quantify the damping characteristics, a modal analysis could be performed. This would involve:

      • Exciting the granite component with a modal hammer or shaker.

      • Measuring the response at various points using accelerometers or a laser vibrometer.

      • Analyzing the frequency response function to determine the natural frequencies and damping ratios of the material.

Visualizing the Core Principles

The following diagrams illustrate the key concepts behind the importance of granite in the WENZEL LH 65's stability.

Granite_Properties_to_Stability cluster_properties Inherent Granite Properties cluster_performance WENZEL LH 65 Performance High Thermal Stability High Thermal Stability Measurement Accuracy Measurement Accuracy High Thermal Stability->Measurement Accuracy Resists dimensional changes High Damping Capacity High Damping Capacity High Damping Capacity->Measurement Accuracy Isolates from vibrations High Stiffness High Stiffness Repeatability Repeatability High Stiffness->Repeatability Resists deformation under load Long-Term Stability Long-Term Stability Reliability Reliability Long-Term Stability->Reliability Free of internal stresses

Caption: Logical flow from granite's properties to CMM performance.

Granite_Processing_Workflow cluster_qc Quality Control Quarry Selection Quarry Selection Raw Block Inspection Raw Block Inspection Quarry Selection->Raw Block Inspection CNC Sawing CNC Sawing Raw Block Inspection->CNC Sawing CNC Grinding CNC Grinding CNC Sawing->CNC Grinding Hand Lapping Hand Lapping CNC Grinding->Hand Lapping Quality Control Quality Control Hand Lapping->Quality Control Assembly Assembly Quality Control->Assembly Flatness Check (Inclinometer) Flatness Check (Inclinometer) Geometric Verification (Laser Interferometer) Geometric Verification (Laser Interferometer)

Caption: WENZEL's granite component manufacturing workflow.

Vibration_Damping_Test Excitation Source Excitation Source Granite Component Granite Component Excitation Source->Granite Component Impact/Vibration Response Sensor Response Sensor Granite Component->Response Sensor Measures response Data Acquisition Data Acquisition Response Sensor->Data Acquisition Analysis Software Analysis Software Data Acquisition->Analysis Software Damping Ratio Calculation

Caption: Conceptual workflow for vibration damping analysis.

Conclusion

The stability and, consequently, the accuracy of the WENZEL LH 65 are not merely a result of its advanced probing and software systems, but are built upon a foundation of meticulously selected and processed granite. The inherent properties of granite—its exceptional thermal stability, high damping capacity, stiffness, and long-term dimensional stability—provide the ideal framework for a high-precision coordinate measuring machine. WENZEL's comprehensive control over the entire granite manufacturing process ensures that these natural advantages are translated into tangible performance benefits, offering researchers, scientists, and drug development professionals a metrology platform of unparalleled reliability and precision.

References

Unveiling the Core: A Technical Guide to the Air-Bearing Technology in the WENZEL LH 65 CMM

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals, this in-depth guide explores the sophisticated air-bearing technology at the heart of the WENZEL LH 65 Coordinate Measuring Machine (CMM). This paper delves into the design principles, operational parameters, and the critical role of this technology in achieving the high precision and reliability required in demanding research and development environments.

The WENZEL LH 65 CMM is a high-precision metrology instrument, and its accuracy is fundamentally reliant on the integrity and performance of its air-bearing system. These bearings provide a near-frictionless, stable, and smooth motion for the machine's axes, which is paramount for repeatable and accurate measurements.[1][2] This guide will dissect the core components and principles of this technology, present available quantitative data, and outline the logical framework of the system's operation.

The Foundation of Precision: Granite and Air Bearings

The WENZEL LH series, including the LH 65, utilizes a holistic design concept where all critical components, including the base plate, rails, beams, and quill, are crafted from granite.[3][4] This material is chosen for its exceptional natural properties that are ideally suited for metrology applications. Granite exhibits high long-term stability due to its ancient geological development, which renders it free of internal material tensions.[5] Its low thermal expansion coefficient, approximately half that of steel and a quarter of aluminum, ensures dimensional stability under fluctuating environmental temperatures.[5] Furthermore, granite possesses excellent damping characteristics, which are crucial for minimizing vibrations that could compromise measurement accuracy.[5]

The air bearings of the LH 65 are pre-stressed and encompass the granite guideways on all axes, ensuring a wear-free and smooth operation.[6][7] The Y-axis guideway is machined directly into the granite base plate, a design choice that provides optimal long-term stability.[6] This integration of air bearings with a granite structure creates a homogenous thermal behavior across the entire measuring system, a key factor in the machine's high mechanical accuracy.[8]

Operational Parameters and Core Components

The air-bearing system of the WENZEL LH 65 operates on the principle of aerostatic bearings, where a thin, stiff cushion of compressed air separates the bearing from the guideway. This is achieved by supplying clean, dry, and filtered compressed air to the bearings. Maintaining the quality of the compressed air is critical, as moisture or oil can lead to the degeneration of internal piping and blockage of the air bearings, potentially causing significant damage to the guideways.[9]

While specific proprietary data on the air bearing gap, stiffness, and load capacity for the LH 65 is not publicly available, the operational parameters provided in the technical documentation offer insight into the system's requirements.

ParameterValueSource
Compressed Air Supply Pressure6-10 bar[6]
Air Consumption (Passive)Minimum 70 Nl/min[6]
Air QualityISO 8573-1: Class 4 or better[6]

The air-bearing system consists of several key components that work in concert to provide the required frictionless motion:

  • Air Supply: A consistent source of clean, dry, and regulated compressed air.

  • Restrictors: These control the flow of air to the bearing surface, creating the necessary pressure and stiffness.[1]

  • Bearing Surface: The precision-machined surface of the bearing that "floats" on the air cushion.

  • Guideways: The high-precision lapped granite surfaces on which the air bearings travel.[8]

  • Preload Mechanism: The LH 65's air bearings are "pre-stressed," which means a constant force is applied to the bearing to increase its stiffness and eliminate any play or backlash.[6][10] This can be achieved through various methods such as opposing bearings or vacuum preloading.[10]

Logical Workflow of the Air-Bearing System

The following diagram illustrates the logical workflow of the air supply and regulation for the WENZEL LH 65 CMM's air-bearing system.

Air_Bearing_System_Workflow cluster_air_supply Air Supply Unit cluster_cmm WENZEL LH 65 CMM Compressor Main Air Compressor Dryer Refrigerant Air Dryer Compressor->Dryer Compressed Air Filter Main Air Filter Dryer->Filter Dried Air PressureRegulator Pressure Regulator & Filter Filter->PressureRegulator Filtered Air (ISO 8573-1 Class 4) X_Axis_Bearings X-Axis Air Bearings PressureRegulator->X_Axis_Bearings Regulated Pressure (6-10 bar) Y_Axis_Bearings Y-Axis Air Bearings PressureRegulator->Y_Axis_Bearings Z_Axis_Bearings Z-Axis Air Bearings PressureRegulator->Z_Axis_Bearings Balance_Cylinder Z-Axis Balance Cylinder PressureRegulator->Balance_Cylinder

Caption: Logical workflow of the air supply and distribution to the air bearings of the WENZEL LH 65 CMM.

Experimental Protocols for Performance Validation

While WENZEL's specific internal experimental protocols for validating air-bearing performance are proprietary, the general methodologies for testing CMM accuracy are standardized. These tests indirectly validate the performance of the air-bearing system, as any issues with the bearings would manifest as errors in the CMM's geometric accuracy.

A key standard for specifying and verifying the performance of CMMs is the ISO 10360 series . The following outlines a general experimental protocol based on this standard, which would be used to assess the performance of a machine like the LH 65.

Objective: To verify the length measurement error (E) and probing error (P) of the CMM.

Materials:

  • Calibrated step gauge or laser interferometer.

  • Precision sphere.

  • Environmental monitoring equipment (temperature, humidity, vibration sensors).

Procedure:

  • Environmental Stabilization: The CMM and all test artifacts are placed in a temperature-controlled environment (typically 20°C ± 1°C) for a sufficient period to reach thermal equilibrium.

  • Length Measurement Error (E) Verification (as per ISO 10360-2): a. A calibrated step gauge is placed in multiple positions and orientations within the measuring volume of the CMM. b. The lengths of the calibrated intervals on the step gauge are measured by the CMM. c. The measured lengths are compared to the calibrated lengths of the gauge. d. The errors are calculated and must fall within the manufacturer's specified maximum permissible error (MPE) for length measurement (E_MPE).

  • Probing Error (P) Verification (as per ISO 10360-5): a. A precision sphere is placed at a known location on the CMM table. b. A specified number of points (typically 25) are measured on the surface of the sphere using the CMM's probing system. c. The form and size of the measured sphere are calculated from the collected data points. d. The deviation of the measured form from a perfect sphere and the deviation of the measured size from the calibrated size are calculated. These values must be within the specified MPE for probing (P_MPE).

The successful outcome of these tests provides strong evidence of a properly functioning air-bearing system, as it demonstrates the machine's ability to move smoothly and accurately to the specified positions.

Signaling Pathway of the Air-Bearing Preload System

The pre-stressed nature of the WENZEL LH 65's air bearings is crucial for their high stiffness. While the exact mechanism is proprietary, the following diagram illustrates a conceptual signaling pathway for a generic preloaded air-bearing system, which could involve opposing air bearings or a vacuum preload.

Preload_Signaling_Pathway Controller CMM Controller Pressure_Control Pressure Control Unit Controller->Pressure_Control Set Pressure Command Primary_Bearing Primary Air Bearing Pressure_Control->Primary_Bearing Primary Air Supply Preload_Mechanism Preload Mechanism (e.g., Opposing Bearing or Vacuum) Pressure_Control->Preload_Mechanism Preload Air/Vacuum Supply Guideway Granite Guideway Primary_Bearing->Guideway Air Cushion Force Preload_Mechanism->Guideway Preload Force Position_Feedback Position Encoder Guideway->Position_Feedback Axis Position Position_Feedback->Controller Position Data

Caption: Conceptual signaling pathway for a preloaded air-bearing system in a CMM.

Conclusion

The air-bearing technology in the WENZEL LH 65 CMM is a cornerstone of its high-precision capabilities. The synergistic combination of meticulously lapped granite guideways and pre-stressed air bearings creates a system that is not only accurate and repeatable but also robust and reliable over the long term. For researchers, scientists, and drug development professionals who rely on precise dimensional measurements, a thorough understanding of this core technology is essential for appreciating the quality and reliability of the data generated by the WENZEL LH 65. While proprietary design details remain confidential, the available technical data and an understanding of the underlying engineering principles confirm the sophistication and effectiveness of this critical system.

References

A Technical Guide to the WENZEL LH 65 Coordinate Measuring Machine: Precision in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accuracy is paramount. In the intricate world of laboratory automation, medical device manufacturing, and high-throughput screening, the demand for precise and reliable instrumentation is a constant. The WENZEL LH 65, a high-performance bridge-style coordinate measuring machine (CMM), offers a robust solution for ensuring the dimensional integrity of critical components. This technical guide explores the measurement capabilities of the WENZEL LH 65 and presents a hypothetical experimental protocol to illustrate its application in a research and development setting.

The WENZEL LH 65 is a versatile and flexible measuring instrument suitable for a wide array of applications.[1][2][3] Its granite structure ensures high mechanical accuracy and long-term stability, crucial for reproducible measurements.[4] The machine is available in different accuracy levels—Standard, Premium, and Premium-Select—to cater to diverse measurement needs.[4]

Quantitative Specifications

The core of the WENZEL LH 65's capability lies in its precise measurement volume and performance. The following tables summarize the key quantitative data for the machine.

Measurement Ranges and Physical Dimensions
SpecificationValue
X-Axis Measurement Range 650 mm[1][5][6]
Y-Axis Measurement Range 700 mm, 750 mm, or 1200 mm (other ranges available on request)[1][6][7]
Z-Axis Measurement Range 500 mm[1][5]
Usable Table Surface 1450 mm x 850 mm or 1900 mm x 850 mm[1]
Machine Weight 1270 kg or 1780 kg[1]
Permissible Part Weight 500 kg or 700 kg[1]
Performance and Accuracy
SpecificationValue
Measurement System Resolution 0.1 µm[1]
Probing Uncertainty (SP25 Head) 1.4 µm[1]
Volumetric Length Measuring Uncertainty (EL, MPE) As low as 1.1 + L/400 µm (Premium-Select model)[8]
CNC Mode Maximum Velocity (Axial) 400 mm/s[1]
CNC Mode Maximum Velocity (Volumetric) 690 mm/s[1]
CNC Mode Maximum Acceleration (Axis-Related) 1200 mm/s²[1]
CNC Mode Maximum Acceleration (Volumetric) 2000 mm/s²[1]

Hypothetical Experimental Protocol: Quality Control of Custom Microplate Molds for High-Throughput Screening

Objective: To verify the dimensional accuracy of a new batch of custom-designed 384-well microplate molds used in a high-throughput drug screening workflow. The precision of these molds is critical to ensure uniform well volume and consistent cell growth, which directly impacts the reliability of screening data.

Methodology:

  • Environmental Stabilization: The microplate mold is placed on the granite table of the WENZEL LH 65 and allowed to acclimate to the temperature-controlled environment (18°C - 22°C) for a minimum of 4 hours.[5] This minimizes thermal expansion effects on the measurement.

  • Machine and Probe Calibration: A routine calibration of the CMM and the installed Renishaw SP25M scanning probe is performed using a certified reference sphere. This ensures the accuracy of the measurement system.

  • Measurement Program Execution: A pre-programmed CNC measurement routine is executed. The program defines the path of the probe to measure the critical dimensions of the microplate mold, including:

    • Well diameter at the top and bottom.

    • Well depth.

    • Pitch (center-to-center distance) between adjacent wells.

    • Overall mold length and width.

    • Flatness of the top and bottom surfaces.

  • Data Acquisition: The SP25M probe scans the defined features, collecting a high density of data points to accurately define the geometry of the mold.

  • Data Analysis: The collected data is analyzed using WENZEL's metrology software. The measured dimensions are compared against the nominal dimensions and tolerances specified in the CAD model of the microplate mold.

  • Reporting: A detailed inspection report is generated, highlighting any deviations from the specified tolerances. This report will be used to either accept or reject the batch of microplate molds.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the quality control process and the decision-making pathway based on the measurement results.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting A Environmental Stabilization B Machine & Probe Calibration A->B C Execute CNC Measurement Program B->C D Data Acquisition (Scanning) C->D E Compare to CAD Model Tolerances D->E F Generate Inspection Report E->F

Figure 1: Experimental workflow for microplate mold quality control.

decision_pathway start Start: Receive New Microplate Mold Batch process1 Perform Dimensional Inspection (as per protocol) start->process1 decision Are all dimensions within tolerance? process1->decision accept Accept Batch for Production decision->accept Yes reject Reject Batch (Communicate with Supplier) decision->reject No end_accept End accept->end_accept end_reject End reject->end_reject

Figure 2: Decision-making pathway for batch acceptance.

References

Methodological & Application

Application Notes and Protocols for Surface Roughness Measurement with a WENZEL LH 65 Coordinate Measuring Machine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing surface roughness measurements using a WENZEL LH 65 Coordinate Measuring Machine (CMM). The WENZEL LH 65 is a versatile and high-precision CMM that, when equipped with the appropriate sensor and software, can accurately quantify surface topography.[1][2][3] This capability is critical in research and development, where surface characteristics can significantly influence material properties, biocompatibility, and drug delivery system performance.

Principle of Measurement

Surface roughness measurement on a WENZEL LH 65 is performed by utilizing a high-resolution contact probe to trace the topography of a sample's surface. The vertical displacements of the probe's stylus are recorded with high precision, generating a 2D profile or a 3D map of the surface. This data is then processed using specialized software to calculate various surface roughness parameters according to established international standards. This method provides a quantitative analysis of the micro-geometric features of a surface.[4]

Equipment and Software

Successful surface roughness measurement requires the integration of the CMM with a dedicated roughness sensor and analysis software.

2.1 Coordinate Measuring Machine:

  • Model: WENZEL LH 65[1][2]

  • Description: A high-precision bridge-type CMM with air bearings on all axes, ensuring smooth and repeatable motion.[3] The granite structure of the machine provides thermal stability, which is crucial for high-accuracy measurements.[2]

2.2 Surface Roughness Sensor (Select one):

  • WENZEL WM | RS-T: A dedicated, self-supporting roughness sensor with an integrated feed axis for precise profile measurements.[4][5] It features two rotational axes for optimal positioning on complex geometries.[4]

  • Renishaw SFP2 Probe: A surface finish probe compatible with the REVO 5-axis measurement system, allowing for integrated dimensional and surface finish measurements in a single setup.

  • Renishaw SP25M with SM25-5Y module: A specialized scanning module for the SP25M probe designed for surface roughness measurement, featuring a light spring force to be responsive to micro-variations on the surface.[6]

2.3 Software:

  • WENZEL WM | Quartis: The primary measurement software for WENZEL CMMs.[7][8]

  • WM | Quartis STP (Surface Texture Parameter) Module: An essential add-on module for WM | Quartis that enables the acquisition and evaluation of surface roughness data in accordance with ISO 4287 and ISO 13565 standards.[5][9][10]

Experimental Protocols

The following protocols provide a step-by-step guide for conducting surface roughness measurements.

3.1 Instrument Setup and Calibration

  • Power On and Initialization: Power on the WENZEL LH 65 CMM, the controller, and the computer. Launch the WM | Quartis software and allow the machine to initialize and home its axes.

  • Probe Head and Sensor Installation:

    • If not already installed, mount the appropriate probe head (e.g., Renishaw PH10M) onto the CMM's quill.

    • Attach the selected surface roughness sensor (WM | RS-T or Renishaw SFP2/SP25M with SM25-5Y) to the probe head. Ensure a secure connection. For sensors with automatic changing capabilities, ensure the sensor is in the correct port of the change rack.

  • Sensor Calibration:

    • Access the probe calibration routine within the WM | Quartis software.

    • Select the installed surface roughness sensor from the list of available probes.

    • Follow the on-screen prompts to perform the calibration procedure. This typically involves measuring a certified roughness standard with a known Ra value. The software will use this measurement to establish the sensor's response and ensure accurate data acquisition.

    • Verify that the calibration results are within the manufacturer's specified tolerances.

3.2 Sample Preparation and Mounting

  • Sample Cleaning: Ensure the surface to be measured is clean and free of any contaminants, such as dust, oil, or fingerprints. Use an appropriate solvent and a lint-free cloth for cleaning. Allow the sample to dry completely.

  • Sample Mounting:

    • Securely mount the sample onto the CMM's granite table using appropriate fixtures.

    • Ensure the sample is stable and will not move during the measurement process.

    • Position the sample in a way that the area of interest is accessible to the measurement probe.

3.3 Measurement Procedure

  • Create a New Measurement Program: In WM | Quartis, start a new measurement program.

  • Define the Coordinate System:

    • Use a standard touch-trigger probe to establish a coordinate system on the workpiece. This provides a reference frame for the surface roughness measurement.

    • Alternatively, for some applications, the surface roughness measurement can be initiated without a pre-defined coordinate system by manually guiding the probe to the starting position.

  • Define the Measurement Path:

    • Navigate to the surface roughness measurement function within the WM | Quartis STP module.

    • Define the path for the measurement. This is typically a line scan for 2D profile parameters.

    • The path can be defined by programming start and end points, or by "teaching" the path by manually moving the probe to the desired locations. For measurements without a CAD model, the surface characteristic profile can be defined by manually probing three points to establish the measurement plane.[10]

  • Set Measurement Parameters:

    • Evaluation Length (ln): Specify the total length over which the roughness parameters will be calculated. This is typically composed of five sampling lengths.[11]

    • Sampling Length (lr) / Cut-off (λc): Define the cut-off wavelength to separate roughness from waviness.[11] The selection of the appropriate cut-off is crucial for obtaining meaningful results and should be chosen based on the expected surface characteristics or relevant standards (e.g., ISO 4288).

    • Traverse Speed: Set the speed at which the probe will move across the surface. A slower speed generally yields higher resolution data.

    • Filtering: Select the appropriate filter (e.g., Gaussian filter) as per ISO 16610-21 to process the raw data.

  • Execute the Measurement Program:

    • Initiate the measurement sequence.

    • The CMM will automatically move the probe to the start of the defined path and perform the scan.

    • Monitor the process to ensure the probe maintains contact with the surface and moves smoothly along the defined path.

3.4 Data Analysis and Reporting

  • Automatic Parameter Calculation: Upon completion of the scan, the WM | Quartis STP module will automatically calculate the selected surface roughness parameters.

  • Data Visualization: The software will display the measured surface profile graphically.

  • Generate a Report:

    • Use the reporting function in WM | Quartis to generate a comprehensive measurement report.

    • The report should include:

      • Sample identification

      • Date and time of measurement

      • Measurement parameters (evaluation length, cut-off, etc.)

      • Calculated surface roughness parameters in a tabular format

      • A graphical representation of the measured profile

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: WENZEL LH 65 Specifications

ParameterSpecification
X-Axis Measurement Range650 mm
Y-Axis Measurement Range700 mm or 1200 mm
Z-Axis Measurement Range500 mm
Resolution0.1 µm
Probing Uncertainty (SP25 Head)1.4 µm
Volumetric Length Measuring Uncertainty1.4 µm + L/350

Table 2: Surface Roughness Measurement Parameters

ParameterDescriptionTypical Units
Ra Arithmetic Mean Deviation of the profileµm
Rq Root Mean Square Deviation of the profileµm
Rz Maximum Height of the profileµm
Rp Maximum Profile Peak Heightµm
Rv Maximum Profile Valley Depthµm
Rsk Skewness of the profileunitless
Rku Kurtosis of the profileunitless
RSm Mean Width of the profile elementsmm

Table 3: Example Surface Roughness Data

Sample IDMeasurement LocationRa (µm)Rq (µm)Rz (µm)
Sample ACenter0.851.024.32
Sample AEdge0.921.154.88
Sample BCenter1.231.556.71
Sample BEdge1.311.687.05

Visualizations

Diagram 1: Experimental Workflow for Surface Roughness Measurement

G cluster_prep Preparation cluster_meas Measurement cluster_analysis Analysis A Instrument Setup & Calibration B Sample Preparation & Mounting A->B C Define Measurement Program in WM | Quartis B->C D Set Measurement Parameters C->D E Execute Scan D->E F Data Acquisition & Profile Generation E->F G Calculate Roughness Parameters F->G H Generate Report G->H

Workflow for surface roughness measurement.

Diagram 2: Logical Relationship of Surface Profile Analysis

G RawData Raw Profile Data PProfile Primary Profile (P-profile) RawData->PProfile Low-pass filter (λs) WProfile Waviness Profile (W-profile) PProfile->WProfile Low-pass filter (λc) RProfile Roughness Profile (R-profile) PProfile->RProfile High-pass filter (λc) Parameters Roughness Parameters (Ra, Rz, etc.) RProfile->Parameters Calculation

Analysis of the measured surface profile.

References

Application Notes and Protocols for 3D Scanning with the WENZEL LH 65 Coordinate Measuring Machine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for utilizing the WENZEL LH 65 Coordinate Measuring Machine (CMM) for high-precision 3D scanning. The protocols are designed for users in research and development, focusing on accurate data acquisition and analysis of physical specimens.

Introduction to the WENZEL LH 65

The WENZEL LH 65 is a high-performance bridge-type coordinate measuring machine renowned for its precision, stability, and versatility.[1][2][3] It operates with various tactile and optical sensors, making it suitable for a wide range of applications, from dimensional inspection to reverse engineering and scientific research.[2][4] The machine's structure, primarily composed of granite in all axes, ensures thermal stability and high mechanical accuracy, which are critical for reproducible measurements.[1][2]

This guide focuses on the use of the WENZEL LH 65 with the SP25M scanning probe and the accompanying WM | Quartis software for 3D data acquisition.

System Specifications

A summary of the key technical specifications for the WENZEL LH 65 is provided below. These parameters are crucial for understanding the machine's capabilities and limitations when planning an experiment.

Specification Value Reference
Measuring Range (X-axis) 650 mm[5]
Measuring Range (Y-axis) 750 mm / 1200 mm[5]
Measuring Range (Z-axis) 500 mm
Probe System Renishaw PH10M/SP25M[1]
Software WMQuartis
Operating Temperature 15-30°C[5]
Compressed Air Supply 6-10 bar[5]

Experimental Protocol: 3D Scanning of a Solid Object

This protocol outlines the essential steps for preparing the WENZEL LH 65, the specimen, and the software to perform a detailed 3D scan.

Pre-measurement Preparations
  • Power On and System Initialization:

    • Ensure the WENZEL LH 65 and the control computer are powered on.

    • Start the WM | Quartis software.

    • Initiate the machine's homing sequence from the software interface to establish the machine's coordinate system.

  • Specimen Preparation and Mounting:

    • Clean the object to be scanned to remove any dust or debris that could affect the measurement accuracy.

    • Securely mount the object on the CMM's granite table using appropriate fixtures. Ensure the object is stable and will not move during the scanning process.

    • Allow the object to acclimate to the temperature of the measurement room to minimize thermal expansion errors.

  • Probe Head and Stylus Selection:

    • Select the appropriate stylus for the SP25M scanning probe based on the geometry of the object and the features to be scanned.

    • Ensure the selected stylus is clean and securely mounted on the probe head.

  • Probe Calibration:

    • Perform a probe calibration routine using a certified reference sphere. This critical step ensures the accuracy of the measurements by compensating for the stylus tip's geometry.

    • The calibration procedure is typically guided by the WM | Quartis software.

3D Scanning Workflow in WM | Quartis

The following workflow describes the process of setting up and executing a 3D scan using the WM | Quartis software.

G cluster_setup Scan Setup cluster_execution Scan Execution & Data Processing Import_CAD 1. Import CAD Model (Optional) Define_Coordinate_System 2. Define Part Coordinate System Import_CAD->Define_Coordinate_System Nominal geometry Select_Scanning_Strategy 3. Select Scanning Strategy Define_Coordinate_System->Select_Scanning_Strategy Define_Scan_Path 4. Define Scan Path Select_Scanning_Strategy->Define_Scan_Path Set_Scanning_Parameters 5. Set Scanning Parameters Define_Scan_Path->Set_Scanning_Parameters Execute_Scan 6. Execute Scan Program Set_Scanning_Parameters->Execute_Scan Acquire_Point_Cloud 7. Acquire Point Cloud Data Execute_Scan->Acquire_Point_Cloud Process_Data 8. Process Point Cloud Data Acquire_Point_Cloud->Process_Data Export_Data 9. Export Data Process_Data->Export_Data

Figure 1: A simplified workflow for 3D scanning within the WM | Quartis software.
  • Import CAD Model (Optional): If a CAD model of the object is available, import it into WM | Quartis.[6] This allows for a direct comparison between the scanned data and the nominal design. Supported formats typically include STEP, IGES, and VDA-FS.[6]

  • Define Part Coordinate System: Establish a coordinate system on the workpiece. This can be done by measuring geometric features on the object (e.g., planes, lines, circles) and creating an alignment. This step is crucial for ensuring that the scan data is correctly oriented.

  • Select Scanning Strategy: Choose the appropriate scanning strategy based on the object's geometry and the desired data density. WM | Quartis offers various options, including scanning along defined curves or across surfaces.

  • Define Scan Path:

    • Manual Definition: Manually define the start and end points of the scan paths directly on the object or the imported CAD model.

    • Automatic Generation: For simpler geometries, the software can automatically generate scan paths over a defined rectangular area.[7]

  • Set Scanning Parameters:

    • Scanning Speed: Define the speed at which the probe will move across the surface. A slower speed generally results in higher accuracy.

    • Point Density: Specify the distance between measurement points along the scan path.

    • Probe Compensation: Ensure that the correct probe calibration is applied.

  • Execute Scan Program: Run the created measurement program. The CMM will automatically move the probe along the defined scan paths, collecting coordinate data from the object's surface.

  • Acquire Point Cloud Data: The result of the scan is a dense point cloud representing the 3D geometry of the object. WM | Quartis can handle and visualize large point clouds.[8]

  • Process Point Cloud Data:

    • Filtering: Remove any outlier points or noise from the raw scan data.

    • Meshing: Convert the point cloud into a polygonal mesh (e.g., STL format) for visualization and further analysis.

    • Comparison to CAD: If a CAD model was imported, perform a color-coded comparison to visualize deviations between the scanned object and the nominal design.[7][9]

  • Export Data: Export the processed point cloud or mesh data in a suitable format (e.g., ASCII, PCD, STL) for use in other software packages for further analysis, simulation, or reverse engineering.[8]

Data Presentation

Quantitative data from the scanning process, such as deviations from a nominal CAD model, can be summarized in a tabular format for clear interpretation and comparison.

Feature ID Nominal Dimension (mm) Measured Dimension (mm) Deviation (mm) Tolerance (mm) Status
Diameter_A25.00025.015+0.015±0.050In Tolerance
Length_B100.00099.980-0.020±0.100In Tolerance
Flatness_C0.0000.035+0.0350.050In Tolerance

Logical Relationship of Key Scanning Phases

The following diagram illustrates the logical progression and dependencies of the key phases involved in a successful 3D scanning project with the WENZEL LH 65.

G cluster_prep Preparation Phase cluster_acq Data Acquisition Phase cluster_post Post-Processing Phase System_Ready System Power-Up & Homing Object_Ready Object Mounting & Acclimatization System_Ready->Object_Ready Probe_Ready Probe & Stylus Selection Object_Ready->Probe_Ready Calibration_Done Probe Calibration Probe_Ready->Calibration_Done Program_Created Measurement Program Creation Calibration_Done->Program_Created Prerequisite Scan_Executed Automated Scanning Program_Created->Scan_Executed Data_Processed Point Cloud Processing & Analysis Scan_Executed->Data_Processed Raw Data Report_Generated Reporting & Data Export Data_Processed->Report_Generated

References

Application Notes and Protocols for Reverse Engineering of Mechanical Parts using the WENZEL LH 65 Coordinate Measuring Machine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Reverse engineering is the process of deconstructing a physical object to extract design information. In the context of mechanical parts, this process is crucial for various applications, including quality control, legacy part reproduction, competitive analysis, and failure analysis. The WENZEL LH 65 Coordinate Measuring Machine (CMM) is a high-precision instrument well-suited for the data acquisition phase of reverse engineering.[1][2] Its robust granite structure, air-bearing guides, and compatibility with a range of tactile and optical probes ensure the high-fidelity capture of part geometry.[1][2][3]

This document provides detailed application notes and protocols for utilizing the WENZEL LH 65 for the reverse engineering of mechanical components. The methodologies outlined are designed to ensure accurate and repeatable results, suitable for rigorous scientific and research applications.

WENZEL LH 65 System Specifications for Reverse Engineering

The WENZEL LH 65 is available in several configurations, each offering different levels of precision. The choice of model and probing system is critical and should be based on the specific requirements of the mechanical part being reverse-engineered.

System Configurations
FeatureLH 65 StandardLH 65 PremiumLH 65 Premium-Select
Primary Application General quality control, basic reverse engineeringHigh-accuracy inspection and reverse engineeringHighest precision applications, complex geometries
Volumetric Length Measuring Uncertainty MPE_E from 3.0 + L/300 µmMPE_E from 1.4 µm + L/350 µmMPE_E from 1.4 µm + L/350 µm
Vibration Damping Elastomer vibration dampingActive pneumatic vibration dampingActive pneumatic vibration damping
Temperature Compensation ManualAutomaticAutomatic
Probing Systems Touch-trigger probes (e.g., TP20)Scanning probes (e.g., SP25M), Touch-trigger probesHigh-speed scanning probes (e.g., REVO-2)

Table 1: WENZEL LH 65 Model Comparison. Data sourced from multiple references.[1][4][5]

Probing Systems for Data Acquisition

The selection of the appropriate probe system is paramount for accurate data capture.

Probe SystemMeasurement PrincipleTypical Applications in Reverse EngineeringAdvantagesLimitations
Touch-Trigger Probes (e.g., Renishaw TP20) Discrete point measurement upon contact.Measurement of prismatic features (holes, planes, cylinders), establishing datums.High robustness, simple to use.Slow for complex surfaces, may miss fine details between points.
Scanning Probes (e.g., Renishaw SP25M) Continuous scanning of surfaces to collect high-density point clouds.Characterization of free-form surfaces, detailed profiles, and complex curves.[6]High data density, captures fine details.More complex setup, susceptible to surface finish variations.
5-Axis Scanning Systems (e.g., Renishaw REVO-2) Combines the motion of the CMM with the motion of the probe head for high-speed scanning.Rapid digitization of complex and large components.Extremely fast data acquisition, reduced CMM motion errors.Higher cost and complexity.
Optical/Laser Scanners Non-contact measurement using laser lines or structured light to generate a point cloud.Digitization of delicate or flexible parts, rapid capture of large surface areas.Very fast, non-contact nature prevents part deformation.Accuracy can be lower than tactile probes, sensitive to surface reflectivity.

Table 2: Comparison of Probing Systems for Reverse Engineering.

Experimental Protocols for Reverse Engineering

The following protocols outline the key stages of the reverse engineering process using the WENZEL LH 65.

Protocol 1: Part Preparation and Fixturing

Objective: To prepare the mechanical part for measurement and secure it on the CMM table to ensure stability and accessibility.

Materials:

  • Mechanical part to be reverse-engineered

  • WENZEL LH 65 CMM

  • Appropriate cleaning agents (e.g., isopropyl alcohol)

  • Lint-free cloths

  • Fixturing system (e.g., modular clamps, vises, magnets)

  • Stylus qualification sphere

Procedure:

  • Part Cleaning: Thoroughly clean the mechanical part to remove any contaminants such as oil, grease, or debris. Use a suitable cleaning agent and lint-free cloths. Ensure the part is completely dry before placing it on the CMM.

  • Thermal Acclimatization: Place the part in the metrology lab for a sufficient period to allow it to reach thermal equilibrium with the environment (typically 18-22°C).[7] This minimizes thermal expansion errors.

  • Part Fixturing:

    • Select a fixturing method that provides maximum stability without distorting the part.

    • Position the part on the CMM's granite table to allow the probe to access all necessary features.

    • Ensure the fixturing does not obstruct the measurement path for any critical dimensions.

  • Probe and Stylus Selection: Choose the appropriate probe and stylus combination based on the geometry of the part. For complex surfaces, a scanning probe is recommended. For simple geometric features, a touch-trigger probe may suffice.

  • Probe Qualification: Calibrate the selected stylus on the qualification sphere. This process determines the effective diameter and compensates for any imperfections in the stylus tip.

Protocol 2: Data Acquisition Strategy

Objective: To define a systematic approach for collecting coordinate data from the mechanical part.

Procedure:

  • Datum Definition:

    • Identify the primary, secondary, and tertiary datum features on the part. These are typically flat surfaces, bores, or other stable geometric elements.

    • Measure these features first to establish a coordinate system for all subsequent measurements. This is crucial for accurate part alignment.

  • Measurement of Prismatic Features:

    • Using a touch-trigger or scanning probe, measure all critical prismatic features such as planes, circles, cylinders, cones, and lines.

    • For each feature, ensure a sufficient number of points are taken to accurately define its form and location.

  • Measurement of Free-Form Surfaces:

    • For parts with complex, organic shapes, utilize a scanning probe (e.g., SP25M) to capture a high-density point cloud of the surface.[6]

    • Define the scanning path and density in the measurement software (e.g., WENZEL WM | Quartis). The point density should be sufficient to capture the finest details of the surface.

  • Data Organization: Save the measurement data in a structured format. Most CMM software allows for exporting data as a point cloud (e.g., .xyz, .asc) or in standard CAD formats (e.g., IGES, STEP).[4]

Protocol 3: Data Processing and CAD Model Generation

Objective: To convert the acquired point cloud data into a usable 3D CAD model.

Materials:

  • Acquired point cloud data

  • Reverse engineering software (e.g., WENZEL PointMaster, Geomagic Design X, PolyWorks)

Procedure:

  • Point Cloud Import and Cleaning:

    • Import the point cloud data into the reverse engineering software.

    • Remove any noise or outliers from the data that may have been caused by dust, vibrations, or measurement errors.

  • Mesh Generation:

    • Convert the cleaned point cloud into a polygonal mesh (typically triangular). This process connects the individual points to form a continuous surface representation.

  • Feature Extraction:

    • For prismatic parts, use the software to automatically or manually extract geometric features (planes, cylinders, etc.) from the mesh.

    • For free-form surfaces, use the mesh as a reference to create NURBS (Non-Uniform Rational B-Splines) surfaces.

  • CAD Model Creation:

    • Construct a solid or surface CAD model based on the extracted features and surfaces.

    • Ensure the final model is a "watertight" solid if it is intended for manufacturing or finite element analysis.

  • Model Validation:

    • Compare the generated CAD model to the original point cloud data to assess the accuracy of the reverse engineering process. Most software provides tools for deviation analysis.

Visualization of Workflows

The following diagrams illustrate the key workflows in the reverse engineering process.

Reverse_Engineering_Workflow cluster_prep Phase 1: Preparation cluster_data_acq Phase 2: Data Acquisition (WENZEL LH 65) cluster_data_proc Phase 3: Data Processing cluster_cad_gen Phase 4: CAD Model Generation Part_Cleaning Part Cleaning and Thermal Acclimatization Fixturing Secure Part Fixturing Part_Cleaning->Fixturing Probe_Setup Probe and Stylus Selection & Qualification Fixturing->Probe_Setup Datum_Alignment Datum Definition and Part Alignment Probe_Setup->Datum_Alignment Feature_Measurement Measurement of Prismatic and Free-Form Features Datum_Alignment->Feature_Measurement Point_Cloud_Generation Point Cloud Generation Feature_Measurement->Point_Cloud_Generation Data_Cleaning Point Cloud Cleaning and Noise Reduction Point_Cloud_Generation->Data_Cleaning Mesh_Creation Polygonal Mesh Generation Data_Cleaning->Mesh_Creation Feature_Extraction Feature Extraction (Planes, Cylinders, etc.) Mesh_Creation->Feature_Extraction Surface_Modeling NURBS Surface Creation Mesh_Creation->Surface_Modeling Solid_Model_Assembly Solid Model Assembly Feature_Extraction->Solid_Model_Assembly Surface_Modeling->Solid_Model_Assembly Validation Model Validation vs. Point Cloud Solid_Model_Assembly->Validation

Caption: Overall Reverse Engineering Workflow.

Data_Acquisition_Decision_Tree Part_Geometry Analyze Part Geometry Prismatic Primarily Prismatic (Planes, Holes, etc.) Part_Geometry->Prismatic Simple Free_Form Complex Free-Form Surfaces Part_Geometry->Free_Form Complex Touch_Probe Use Touch-Trigger Probe (e.g., TP20) Prismatic->Touch_Probe Scanning_Probe Use Scanning Probe (e.g., SP25M) Free_Form->Scanning_Probe Discrete_Points Acquire Discrete Points Touch_Probe->Discrete_Points High_Density_Cloud Acquire High-Density Point Cloud Scanning_Probe->High_Density_Cloud

Caption: Data Acquisition Decision Tree.

Conclusion

The WENZEL LH 65 CMM provides a robust and accurate platform for the data acquisition phase of reverse engineering mechanical parts. By following systematic protocols for part preparation, data acquisition, and data processing, researchers and scientists can generate high-fidelity digital models of physical components. The choice of probing technology and data acquisition strategy should be tailored to the specific geometry and accuracy requirements of the part . The workflows and protocols presented herein provide a comprehensive framework for achieving reliable and repeatable reverse engineering results.

References

Application Note: Programming the WENZEL LH 65 for Automated Inspection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The WENZEL LH 65 is a high-precision bridge-type coordinate measuring machine (CMM) designed for accurate and repeatable dimensional measurements. Its robust design, featuring granite construction and air bearings on all axes, ensures thermal stability and smooth, precise motion, making it a reliable instrument for quality control in various manufacturing environments. Automating the inspection process on the LH 65 is crucial for achieving high throughput and ensuring consistency in measurement results.

This document provides a detailed protocol for creating and executing an automated inspection plan on a WENZEL LH 65, primarily using the common WENZEL Metromec and WM | Quartis software platforms. The guide is intended for quality engineers, metrologists, and manufacturing professionals responsible for part verification and quality assurance.

Core Concepts in CMM Programming

Effective CMM programming relies on a few fundamental principles:

  • Coordinate Systems: Every measurement is defined within a 3D Cartesian coordinate system. The first step in any program is to establish a stable Part Coordinate System (PCS) that relates the part's features to the machine's coordinate system.

  • Alignment: The process of defining the PCS by measuring specific features (datums) on the part. A common alignment procedure is the 3-2-1 method, which constrains all six degrees of freedom (three translational and three rotational).

  • Probing: The physical interaction between the CMM's probe (e.g., a touch-trigger probe like the Renishaw TP20) and the workpiece. The machine records the coordinate of each touch point.

  • Feature Measurement: By combining multiple probe points, the software constructs geometric features (e.g., planes, circles, cylinders, cones).

  • Tolerancing: Comparing the measured features against the nominal dimensions and tolerances specified in the part's design (e.g., GD&T - Geometric Dimensioning and Tolerancing).

Protocol: Creating an Automated Inspection Plan

This protocol outlines the standard steps for developing a repeatable automated inspection program for a manufactured component.

3.1. Part Setup and Fixturing

  • Secure the Workpiece: Mount the part securely on the CMM's granite table using appropriate fixturing (clamps, magnets, or modular kits). Ensure the part is stable and cannot move during measurement.

  • Probe Configuration: Select the appropriate probe stylus for the features to be measured. Ensure the stylus is clean and calibrated. The WENZEL LH 65 often utilizes Renishaw probe systems, which require calibration to determine the effective stylus tip diameter and its position relative to the probe head.

  • Environmental Conditions: Ensure the CMM is in a temperature-controlled environment to maintain measurement accuracy. The LH 65 is designed to be thermally stable, but significant temperature fluctuations can still affect results.

3.2. Manual Alignment (Establishing the Initial Part Coordinate System)

The first step in the program is to teach the machine where the part is located. This is typically done manually for the first part.

  • Define the Primary Datum (Plane): Measure a minimum of three points on the primary datum surface of the part. This establishes the primary plane and constrains three degrees of freedom (one translation, two rotations).

  • Define the Secondary Datum (Line/Plane): Measure a minimum of two points on the secondary datum feature. This constrains two more degrees of freedom (one translation, one rotation).

  • Define the Tertiary Datum (Point): Measure a single point on the tertiary datum. This constrains the final degree of freedom (translation).

  • Create the Alignment: Use the CMM software's alignment function to create the PCS from the measured datum features.

3.3. DCC Programming for Automated Measurement

Once the manual alignment is complete, switch to Direct Computer Control (DCC) mode to program the automated inspection path.

  • Automate the Alignment: Re-measure the datum features using DCC commands. This ensures that for subsequent parts, the CMM can automatically find and align itself to the part, even if it is placed in a slightly different position.

  • Measure Geometric Features: Program the measurement of all required features. For each feature:

    • Define the nominal geometry (e.g., X, Y, Z coordinates, diameter).

    • Specify the number and distribution of probing points.

    • Set the probing speed and move speed.

  • Construct Relationships: Create constructions between features where necessary (e.g., calculate the distance between two holes, or the angle between two planes).

  • Define Tolerances: Input the GD&T callouts for each feature from the part drawing. This includes tolerances for size, position, flatness, perpendicularity, etc. The software will use these values to determine if a part passes or fails inspection.

3.4. Reporting

  • Configure the Report: Customize the inspection report to display the necessary information, such as nominal values, measured values, deviations, and out-of-tolerance warnings.

  • Program Execution: Run the program. The CMM will execute the entire sequence automatically, from alignment to feature measurement and reporting.

Data Presentation

Quantitative results from the CMM program should be presented clearly. The software can typically generate reports in various formats. A summary table is essential for quick analysis.

Table 1: Example Inspection Report Summary

Feature IDFeature TypeNominal Dimension (mm)Measured Dimension (mm)Deviation (mm)Tolerance (mm)Status
DATUM-APlaneFlatness: 0.0500.025--PASS
HOLE-1CircleDiameter: 10.0009.995-0.005+/- 0.050PASS
HOLE-1CirclePosition X: 50.00050.015+0.015+/- 0.100PASS
HOLE-1CirclePosition Y: 25.00025.089+0.089+/- 0.100PASS
HOLE-2CircleDiameter: 10.00010.062+0.062+/- 0.050FAIL
SLOT-1WidthWidth: 15.00014.980-0.020+/- 0.025PASS

Visualization of Workflows

5.1. Automated Inspection Program Logic

The following diagram illustrates the logical flow of a typical automated CMM inspection program.

G cluster_setup Setup Phase cluster_dcc Automated (DCC) Execution cluster_output Output Phase A Load Part Program B Mount Part on Fixture A->B C Run Program & Perform Manual Alignment (First Part) B->C D DCC Auto-Alignment C->D E Measure Geometric Features D->E F Construct Relationships & Apply Tolerances E->F G Generate Inspection Report F->G H Pass/Fail Decision G->H I PASS: Accept Part H->I In Tolerance J FAIL: Quarantine Part H->J Out of Tolerance

Caption: Logical workflow for an automated CMM inspection program.

5.2. 3-2-1 Alignment Workflow

The diagram below details the 3-2-1 alignment method, which is fundamental to establishing a stable Part Coordinate System.

G Start Start Alignment P1 Measure Primary Plane (≥3 points) Start->P1 C1 Constrains Z Translation, X & Y Rotation P1->C1 P2 Measure Secondary Line/Plane (≥2 points) P1->P2 C2 Constrains Y Translation, Z Rotation P2->C2 P3 Measure Tertiary Point (≥1 point) P2->P3 C3 Constrains X Translation P3->C3 End Part Coordinate System (PCS) Established P3->End

Caption: The 3-2-1 alignment method for establishing a coordinate system.

Application of WENZEL LH 65 in the Quality Control of Medical Implants

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the WENZEL LH 65 Coordinate Measuring Machine (CMM) for the stringent quality control of medical implants. The high precision and reliability of the LH 65 make it an indispensable tool in an industry where dimensional accuracy and adherence to design specifications are paramount for patient safety and implant efficacy.

Introduction to CMM in Medical Implant Quality Control

The manufacturing of medical implants, such as orthopedic replacements for hips, knees, and shoulders, is subject to rigorous regulatory standards.[1] Dimensional integrity is a critical quality attribute, as even minute deviations from the nominal geometry can lead to implant failure, patient discomfort, or other adverse effects. Coordinate Measuring Machines (CMMs) are essential for verifying the complex geometries and tight tolerances of these devices.[1][2] The WENZEL LH 65, a high-performance bridge-type CMM, offers the necessary precision for these demanding applications.[3]

The quality control process for medical implants using a CMM involves several key stages, from initial setup and programming to the final analysis and reporting of measurement data. This process ensures that each manufactured implant conforms to its design specifications, often documented using Geometric Dimensioning and Tolerancing (GD&T).[4]

WENZEL LH 65 System Specifications

The WENZEL LH 65 is available in several models, including Standard, Premium, and Premium-Select, offering varying levels of accuracy to suit different application needs.[5] Key technical specifications are summarized below.

Table 1: WENZEL LH 65 Technical Specifications
Specification Value Reference
Measurement System Photoelectric scale system[5]
Resolution 0.1 µm[5]
X-Axis Measurement Range 650 mm[5]
Y-Axis Measurement Range 700 mm or 1200 mm[5]
Z-Axis Measurement Range 500 mm[5]
Probing Uncertainty (SP25 Head) 1.4 µm[5]
Volumetric Length Measuring Uncertainty (SP25/80 Head) 1.4 µm + L/350[5]
Operating Temperature 15-30ºC[5]
Relative Humidity 40-70%[5]

Experimental Protocols for Medical Implant Inspection

The following protocols outline the standardized procedures for the quality control of two common orthopedic implants: a hip implant acetabular cup and a femoral stem. These protocols are designed to be executed on a WENZEL LH 65 CMM equipped with WENZEL WM | Quartis measurement software.

General Workflow for CMM Inspection

The overall process for inspecting a medical implant with the WENZEL LH 65 follows a structured workflow to ensure accuracy and repeatability.

G cluster_prep Preparation cluster_execution Measurement Execution cluster_analysis Data Analysis & Reporting Fixture_Design Fixture Design & Manufacture Implant_Cleaning Implant Cleaning & Temperature Acclimatization Fixture_Design->Implant_Cleaning CMM_Calibration CMM & Probe Calibration Implant_Cleaning->CMM_Calibration Program_Creation Measurement Program Creation (WM | Quartis) CMM_Calibration->Program_Creation Implant_Fixturing Secure Implant in Fixture Program_Creation->Implant_Fixturing Program_Execution Execute Measurement Program Implant_Fixturing->Program_Execution Data_Import Import Measurement Data Program_Execution->Data_Import GD&T_Analysis GD&T & Dimensional Analysis Data_Import->GD&T_Analysis Report_Generation Generate Inspection Report GD&T_Analysis->Report_Generation

Caption: General workflow for medical implant inspection using a CMM.

Protocol 1: Quality Control of a Hip Implant Acetabular Cup

This protocol details the measurement of critical features of an acetabular cup, a component of a total hip replacement.

Objective: To verify the dimensional and geometric accuracy of a manufactured acetabular cup against its design specifications.

Materials:

  • WENZEL LH 65 CMM

  • Tactile scanning probe (e.g., Renishaw SP25M)

  • WENZEL WM | Quartis software

  • Customized fixture for the acetabular cup

  • CAD model of the acetabular cup

  • Acetabular cup to be inspected

Methodology:

  • Preparation:

    • Ensure the acetabular cup is clean and has acclimatized to the temperature of the metrology lab (typically 20°C).

    • Verify the calibration status of the WENZEL LH 65 and the selected probe.

    • Securely mount the custom fixture onto the CMM's granite table.

  • Fixturing:

    • Carefully place the acetabular cup into the fixture, ensuring it is stable and all critical features are accessible to the probe. The use of a custom fixture is crucial for repeatability.[4][6]

  • Measurement Program:

    • In the WM | Quartis software, import the CAD model of the acetabular cup.

    • Define a coordinate system based on the datum features specified in the engineering drawing.

    • Create a measurement plan to inspect the following critical features:

      • Inner Spherical Diameter: Use a scanning path to collect a high density of points on the inner bearing surface.

      • Outer Profile: Scan the outer surface to check for form and profile tolerances.

      • Rim Circularity: Measure multiple points along the rim of the cup.

      • Hole Positions and Diameters (if applicable): For cups with screw holes, measure the location and size of each hole.

    • Simulate the measurement program to check for potential collisions.

  • Execution and Data Analysis:

    • Execute the automated measurement program.

    • The WM | Quartis software will compare the measured data to the nominal values from the CAD model.

    • Analyze the results for compliance with the specified GD&T callouts, such as sphericity, circularity, and position.

  • Reporting:

    • Generate a comprehensive inspection report from WM | Quartis, including a graphical representation of deviations, a summary of pass/fail results for each feature, and a record of the measurement conditions.

Protocol 2: Quality Control of a Hip Implant Femoral Stem

This protocol outlines the measurement of a femoral stem, the component that fits into the femur.

Objective: To ensure the geometric and dimensional accuracy of a femoral stem, focusing on the taper, neck, and stem body.

Materials:

  • WENZEL LH 65 CMM

  • Tactile scanning probe

  • WENZEL WM | Quartis software

  • Customized fixture for the femoral stem

  • CAD model of the femoral stem

  • Femoral stem to be inspected

Methodology:

  • Preparation and Fixturing:

    • Follow the same preparation steps as for the acetabular cup.

    • Secure the femoral stem in its custom fixture. The fixture should hold the stem in a stable and repeatable orientation.

  • Measurement Program:

    • Import the femoral stem's CAD model into WM | Quartis.

    • Establish a coordinate system based on the datum reference frame.

    • Develop a measurement plan to inspect the following features:

      • Taper Angle and Diameter: Perform a series of circular scans at different heights on the taper.

      • Neck Geometry: Scan the complex surfaces of the neck to verify its profile.

      • Stem Body Profile: Measure the profile of the stem body to ensure it matches the design intended for proper fit within the femoral canal.

      • Overall Length and Key Dimensions: Measure critical linear dimensions.

  • Execution and Data Analysis:

    • Run the automated measurement program.

    • Analyze the collected data against the CAD model and GD&T specifications in WM | Quartis. Pay close attention to the taper geometry, as it is critical for a secure connection with the femoral head.

  • Reporting:

    • Generate a detailed inspection report, highlighting any deviations from the nominal specifications.

Data Presentation and Analysis

All quantitative data from the CMM inspection should be summarized in a clear and structured format for easy comparison and analysis.

Table 2: Example Measurement Data for Acetabular Cup
Feature Nominal Value (mm) Tolerance (mm) Measured Value (mm) Deviation (mm) Pass/Fail
Inner Diameter45.000± 0.05045.025+0.025Pass
Sphericity-0.0100.008-Pass
Rim Circularity-0.0200.015-Pass
Screw Hole 1 PositionX: 12.50, Y: 20.00True Position: 0.10X: 12.52, Y: 20.030.036Pass

Logical Relationships in GD&T Analysis

The analysis of measurement data is guided by the principles of Geometric Dimensioning and Tolerancing (GD&T), which defines the allowable variation in form, orientation, location, and profile of part features.

G CAD_Model Nominal Geometry (CAD Model) Analysis Comparison & Analysis (WM | Quartis) CAD_Model->Analysis GD&T_Specs GD&T Specifications (Engineering Drawing) GD&T_Specs->Analysis CMM_Data Measured Point Cloud (WENZEL LH 65) CMM_Data->Analysis Report Inspection Report (Pass/Fail) Analysis->Report

Caption: Logical flow of GD&T analysis in CMM inspection.

Conclusion

The WENZEL LH 65 Coordinate Measuring Machine, in conjunction with the WM | Quartis software, provides a powerful and reliable solution for the quality control of medical implants. By following standardized protocols and leveraging the high accuracy of the CMM, researchers, scientists, and manufacturers can ensure that these critical devices meet the stringent requirements for patient safety and performance. The detailed inspection reports generated through this process are also essential for regulatory compliance and traceability.[7]

References

Application Notes and Protocols for Geometric Dimensioning and Tolerancing (GD&T) with the WENZEL LH 65 Coordinate Measuring Machine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the WENZEL LH 65 Coordinate Measuring Machine (CMM) for the precise evaluation of Geometric Dimensioning and Tolerancing (GD&T) on critical components. Adherence to these protocols is essential for ensuring the quality, functionality, and interchangeability of manufactured parts in research, development, and manufacturing environments.

Introduction to GD&T and the WENZEL LH 65

Geometric Dimensioning and Tolerancing (GD&T) is a standardized symbolic language used on engineering drawings and 3D models to define and communicate engineering tolerances.[1][2][3][4][5] It specifies the allowable variation in form, orientation, location, and profile of part features.[6][7] The implementation of GD&T is crucial in industries requiring high precision, such as medical device manufacturing, to ensure proper fit, function, and assembly of components.[6][8][9][10]

The WENZEL LH 65 is a high-performance bridge-style CMM designed for applications requiring high accuracy and throughput.[11][12] Its robust granite structure and air-bearing guides in all axes provide exceptional stability and precision for complex measurement tasks.[12][13][14][15] The LH 65 can be equipped with a variety of tactile and optical probe systems, making it a versatile tool for comprehensive GD&T inspection.[13][16]

WENZEL LH 65 System Specifications

The capabilities of the WENZEL LH 65 are summarized in the tables below. These specifications are crucial for planning measurement protocols and understanding the operational limits of the instrument.

Table 1: Measurement Ranges and Physical Dimensions
SpecificationValue
X-Axis Measurement Range650 mm[11][17]
Y-Axis Measurement Range750 mm or 1200 mm[17]
Z-Axis Measurement Range500 mm[11][18]
Useable Table Surface1450mm x 850mm or 1900mm x 850mm[11]
Permissible Part Weight500 kg or 700 kg[11]
Machine Weight1270 kg or 1780 kg[11]
Overall Width1230 mm[11]
Overall Length1560mm or 2085mm[11]
Overall Height2500 mm[11]
Table 2: Performance and Accuracy
SpecificationValue
Measurement System Resolution0.1 µm[11]
Probing Uncertainty (SP25/SP80 Head)1.4 µm[11]
Volumetric Length Measuring Uncertainty (SP25/80 Head)1.4 µm + L/350[11]
CNC Mode Maximum Velocity (Axial)400 mm/s[11]
CNC Mode Maximum Velocity (Volumetric)690 mm/s[11]
CNC Mode Maximum Acceleration (Axis-Related)1200 mm/s²[11]
CNC Mode Maximum Acceleration (Volumetric)2000 mm/s²[11]
Table 3: Environmental and Electrical Requirements
SpecificationValue
Operating Temperature15-30ºC[11]
Temperature Range for MPEE19-21ºC[11]
Relative Humidity40-70%[11]
Compressed Air Supply Pressure6-10 bar[11]
Electrical SupplySingle-phase AC, 115/230 V ± 10 %, 50/60 Hz[11][15]

Application Note: GD&T Inspection of a Medical Device Component

Objective: To verify that a manufactured medical device component, such as a bone plate, conforms to the GD&T specifications on its engineering drawing. This ensures interchangeability and proper function when assembled.

Component: A titanium bone plate with critical features including mounting holes, a contoured surface, and flat mating surfaces.

GD&T Callouts to be Inspected:

  • Form: Flatness of the primary mating surface (Datum A).

  • Orientation: Perpendicularity of the mounting holes to Datum A.

  • Location: Position of the mounting holes relative to Datums A, B, and C.

  • Profile: Profile of the contoured surface.

Experimental Protocols

Protocol 1: Initial Setup and Environmental Checks
  • Environmental Stabilization: Ensure the WENZEL LH 65 and the bone plate are in a temperature-controlled environment (19-21°C) for a minimum of 4 hours to achieve thermal stability.[11]

  • Machine Activation: Power on the WENZEL LH 65 CMM, controller, and computer.

  • Software Initialization: Launch the WENZEL WM | Quartis measurement software.[19][20][21]

  • Probe Calibration: Calibrate the selected probe (e.g., Renishaw SP25M scanning probe) on the reference sphere. This establishes the effective stylus tip diameter and relationship between different probe angles.

Protocol 2: Part Fixturing and Alignment
  • Part Cleaning: Clean the bone plate with a lint-free cloth and an appropriate solvent (e.g., isopropyl alcohol) to remove any contaminants.

  • Fixturing: Securely mount the bone plate on the CMM table using a modular fixturing system. Ensure the fixture does not obstruct any features to be measured and does not deform the part.

  • Part Coordinate System (PCS) Alignment:

    • Datum A (Primary): Measure a minimum of 6 points on the primary flat surface of the bone plate. This establishes the primary datum plane and constrains two rotational and one translational degree of freedom.

    • Datum B (Secondary): Measure a line or two points on the secondary datum feature (e.g., a long edge of the plate). This constrains one rotational and one translational degree of freedom.

    • Datum C (Tertiary): Measure a point on the tertiary datum feature (e.g., a short edge of the plate). This constrains the final translational degree of freedom.

    • The software will now establish the part's coordinate system, mirroring the datum reference frame from the drawing.[22]

G cluster_setup Initial Setup cluster_alignment Part Alignment A Environmental Stabilization B Machine & Software Initialization A->B C Probe Calibration B->C D Part Cleaning & Fixturing C->D E Measure Datum A (Plane) D->E F Measure Datum B (Line) E->F G Measure Datum C (Point) F->G H Establish Part Coordinate System G->H

Diagram 1: Initial Setup and Part Alignment Workflow
Protocol 3: GD&T Feature Measurement and Analysis

  • Flatness of Datum A:

    • Using the WM | Quartis software, define a scanning path across the entire surface of Datum A.

    • Execute the measurement program to collect a high-density point cloud of the surface.

    • The software will calculate the flatness by finding the minimum distance between two parallel planes that contain all the measured points.

    • Compare the calculated flatness value to the tolerance specified in the feature control frame on the drawing.

  • Perpendicularity of Mounting Holes:

    • For each mounting hole, measure the internal cylinder by taking a series of points at different depths.

    • The software will construct the axis of each cylinder.

    • The perpendicularity is then calculated as the angle between the cylinder's axis and Datum A.

    • This value is compared against the specified perpendicularity tolerance.

  • Position of Mounting Holes:

    • The software uses the previously measured cylindrical features.

    • Based on the established Part Coordinate System (Datums A, B, and C), the software determines the actual X and Y coordinates of each hole's axis.

    • The position tolerance is evaluated by comparing the actual position to the theoretically perfect "basic" dimensions shown on the drawing.[22]

    • The software will report if the hole's axis falls within the cylindrical tolerance zone defined by the GD&T callout.

  • Profile of a Surface:

    • Import the CAD model of the bone plate into WM | Quartis.

    • Define a measurement path to scan the contoured surface.

    • The software collects a point cloud of the surface and compares it to the nominal surface profile from the CAD model.

    • The profile tolerance is the distance between two offset surfaces that are parallel to the nominal surface and contain all the measured points.

    • The software reports the maximum deviation and whether it is within the specified tolerance.[23]

G cluster_measurement GD&T Measurement Execution cluster_analysis Data Analysis & Reporting A Scan Datum A Surface B Measure Mounting Hole Cylinders A->B D Calculate Flatness of Datum A A->D C Scan Contoured Surface B->C E Calculate Perpendicularity of Holes B->E F Evaluate Position of Holes B->F G Analyze Surface Profile C->G H Generate Inspection Report D->H E->H F->H G->H

Diagram 2: GD&T Measurement and Analysis Workflow

Data Presentation and Reporting

All measurement results should be compiled into a comprehensive inspection report generated by the WM | Quartis software. The report should include:

  • Part identification and serial number.

  • Date and time of inspection.

  • Operator identification.

  • Environmental conditions during the measurement.

  • A graphical representation of the measured features, color-coded to show deviations from nominal.

  • A table summarizing the GD&T inspection results, including the specified tolerance, the measured value, and a pass/fail indication for each feature.

This structured approach ensures that the measurement data is clear, traceable, and directly comparable to the design intent specified in the engineering drawings.

References

Application Notes and Protocols for Non-Contact Measurement on the WENZEL LH 65

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing non-contact measurement techniques on the WENZEL LH 65 Coordinate Measuring Machine (CMM). The focus is on applications relevant to research, development, and quality control in the life sciences and pharmaceutical industries.

Overview of Non-Contact Measurement Techniques

The WENZEL LH 65 can be equipped with a variety of advanced non-contact sensors, enabling high-speed, high-density data acquisition without physical interaction with the measurement object. This is particularly advantageous for delicate, flexible, or complex surfaces commonly found in biomedical and pharmaceutical applications.[1][2] Two primary non-contact technologies compatible with the LH 65 are 3D laser scanning and structured light scanning.

  • 3D Laser Scanning (WENZEL SHAPETRACER II): This technique utilizes a laser line projected onto the object's surface. A camera captures the deformation of the laser line, and through triangulation, a dense point cloud representing the object's 3D geometry is generated.[3][4][5] The SHAPETRACER II is a flexible 3D line scanner ideal for capturing and processing point clouds on a multi-sensor CMM.[3][5][6] It is particularly effective for reverse engineering, measurement, and evaluation.[3]

  • Structured Light Scanning (WENZEL PHOENIX II): This method projects a series of light patterns onto the object. A camera captures the distortion of these patterns, which is then used to calculate the 3D coordinates of the surface.[7] The PHOENIX II is an optical non-contact 3D sensor that can capture both point clouds and geometric elements in a single cycle, making it suitable for quality assurance and analysis.[7]

Table 1: Comparison of Non-Contact Measurement Techniques

FeatureWENZEL SHAPETRACER II (3D Laser Scanning)WENZEL PHOENIX II (Structured Light Scanning)
Principle Laser triangulationPattern projection and analysis
Data Output High-density point cloudPoint cloud and geometric elements
Strengths Fast data acquisition, effective on various surface finishes, robust against ambient light.[4][6]High-speed measurement, captures fine details, suitable for complex geometries.[7]
Considerations May have limitations with highly reflective or transparent surfaces without coating.Performance can be affected by ambient light conditions.[8]
Software Integration Fully integrated with WENZEL WM | Quartis and WM | PointMaster.[3][6][9]Fully integrated with WENZEL software packages.[7]

Application Note: Quality Control of Medical Implants

Objective: To perform a comprehensive dimensional and surface characterization of a medical implant (e.g., a hip stem or knee prosthesis) to ensure it meets design specifications.

Rationale: The precise geometry and surface finish of medical implants are critical for their functionality, longevity, and biocompatibility. Non-contact measurement provides a non-destructive method for detailed inspection.[1][10]

Recommended Technique: 3D Laser Scanning with the WENZEL SHAPETRACER II. The ability to capture dense point clouds of complex freeform surfaces makes it ideal for this application.

Experimental Workflow:

Caption: Workflow for Quality Control of Medical Implants.

Protocol:

  • Preparation:

    • Clean the medical implant to remove any contaminants.

    • Securely fixture the implant on the WENZEL LH 65 measurement table. Use a fixture that allows maximum access to all critical surfaces.

    • Perform a calibration of the CMM and the SHAPETRACER II sensor according to the manufacturer's guidelines.

  • Scan Program Creation:

    • Import the CAD model of the implant into the WENZEL WM | Quartis software.

    • Define a scan path that ensures complete coverage of all critical surfaces. The software allows for automated path generation based on the CAD model.[11]

    • Set the scanning parameters, such as scan density and speed, based on the required level of detail and surface complexity.

  • Data Acquisition:

    • Execute the automated scanning program. The LH 65 will precisely move the SHAPETRACER II along the defined path, capturing a high-density point cloud of the implant's surface.

  • Data Processing:

    • The WM | Quartis software will automatically align and merge the point cloud data from different scan positions.[12]

    • Generate a polygonal mesh from the merged point cloud for visualization and further analysis.

  • Analysis:

    • Perform a 3D comparison of the scanned mesh to the original CAD model. This will generate a color map highlighting any deviations.

    • Conduct a detailed Geometric Dimensioning and Tolerancing (GD&T) analysis to verify that all critical features are within the specified tolerances. WM | Quartis supports evaluation according to ISO GPS and ASME standards.[9]

  • Reporting:

    • Generate a comprehensive inspection report from WM | Quartis, including the color map, GD&T results, and statistical data.[9]

Application Note: Reverse Engineering of Pharmaceutical Tablets

Objective: To create a precise 3D CAD model of a reference listed drug (RLD) tablet for the development of a generic equivalent.

Rationale: Reverse engineering of a tablet's geometry is a crucial step in understanding its design and manufacturing process.[13] This information is vital for developing a bioequivalent generic product. Non-contact scanning is ideal for capturing the intricate details of a tablet's shape without causing damage.

Recommended Technique: Structured Light Scanning with the WENZEL PHOENIX II. Its ability to quickly capture fine details and geometric elements is well-suited for the small and often complex shapes of pharmaceutical tablets.

Experimental Workflow:

Caption: Workflow for Reverse Engineering of Pharmaceutical Tablets.

Protocol:

  • Preparation:

    • Mount the tablet on a rotary stage on the WENZEL LH 65. Use a non-reflective, high-contrast background to aid in data capture.

    • Calibrate the PHOENIX II sensor.

  • Data Acquisition:

    • Position the PHOENIX II sensor at an optimal distance and angle to the tablet.

    • Capture a series of scans from multiple angles by rotating the stage. Ensure sufficient overlap between scans for accurate alignment.

  • Data Processing in WM | PointMaster:

    • Import the individual point clouds into the WM | PointMaster software.

    • Perform a multi-stage registration to align the different scans into a single, cohesive point cloud.

    • Generate a watertight polygonal mesh from the registered point cloud.

    • Use mesh editing tools to clean up any noise or artifacts and refine the surface.

  • CAD Model Generation:

    • Extract key geometric features from the mesh, such as planes, cylinders, and freeform surfaces.

    • Use these features to construct a parametric CAD model of the tablet. This allows for easy modification and analysis.

    • The final CAD model can be exported in standard formats (e.g., STEP, IGES) for use in formulation development and manufacturing process design.

Quantitative Data Summary

Table 2: Technical Specifications of WENZEL Non-Contact Sensors

SpecificationWENZEL SHAPETRACER IIWENZEL PHOENIX II
Measurement Principle 3D Laser Line ScanningStructured Light Projection
Accuracy From 9 µmProbing Error Reproducibility: +/- 5 µm[8]
Data Acquisition Rate Up to 48,000 points/second[7]Up to 350,000 points/second[8]
Standoff Distance 90 mm[3]-
Working Range 120 mm[3]Measuring Field: 40 x 30 mm[8]
Resolution High resolution with blue laser line[4][6]754 x 480 pixels[8]
Software WM | Quartis, WM | PointMaster[3][9]WENZEL Software Packages[7]

Note: The performance of non-contact sensors can be influenced by factors such as surface finish, color, and ambient light conditions. The values presented here are for general reference and may vary depending on the specific application.

Concluding Remarks

The integration of non-contact measurement technologies with the WENZEL LH 65 CMM provides a powerful and versatile platform for a wide range of applications in the life sciences and pharmaceutical industries. From ensuring the quality of critical medical implants to accelerating the development of generic drug products, these advanced metrology solutions offer unparalleled speed, accuracy, and detail. The provided application notes and protocols serve as a starting point for researchers and scientists to develop and validate their own specific measurement procedures.

References

Application Note: Best Practices for Fixture Design for CMM Measurements on a WENZEL LH 65

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coordinate Measuring Machines (CMMs) are pivotal in modern manufacturing for ensuring dimensional accuracy and adherence to design specifications. The WENZEL LH 65 is a high-precision bridge-type CMM known for its stability and accuracy, largely due to its granite construction in all axes.[1][2] Effective CMM measurement is not solely dependent on the machine's capabilities but is significantly influenced by the quality and design of the fixtures used to hold the workpiece. A well-designed fixture ensures that a component is held securely and in a repeatable position without distortion, which is crucial for accurate and consistent measurement results.[3][4] This application note provides a comprehensive overview of the best practices for designing and utilizing fixtures for CMM measurements on a WENZEL LH 65, aimed at researchers, scientists, and drug development professionals who may be working with custom-machined components or medical devices.

Core Principles of CMM Fixturing

The primary goal of a CMM fixture is to securely hold a workpiece in a precise and repeatable orientation for measurement, without introducing any distortion that could compromise the integrity of the inspection.[3][5] Key principles include:

  • Stability and Rigidity: The fixture must be robust enough to hold the workpiece stationary throughout the measurement cycle, resisting any potential movement or vibration.[3]

  • Repeatability: A critical aspect of fixture design is ensuring that each part can be loaded and unloaded in the exact same position, which is essential for the reliability of batch inspections.[3][4] Kinematic fixtures, which use a 3-2-1 locating principle, are excellent for achieving high repeatability.[6][7]

  • Accessibility: The fixture should allow the CMM probe unobstructed access to all features that need to be measured.[8][9] Careful planning is required to ensure clamping elements do not interfere with the probe's path.

  • Non-distorting Clamping: The clamping forces applied should be sufficient to hold the part securely but not so excessive as to deform or damage the workpiece.[10][11] For delicate or lightweight parts, non-traditional methods like plasticine or vacuum chucks may be considered.[10]

  • Ease of Use: Fixtures should be designed for quick and easy loading and unloading of parts to maximize the throughput of the CMM.[12] Modular fixture systems with features like QuickLoad rails can significantly reduce setup times.[12]

Types of CMM Fixtures

There are several types of fixtures, and the choice depends on the application, part geometry, and production volume.

  • Modular Fixtures: These systems consist of a base plate and a variety of standardized, interchangeable components like clamps, standoffs, and locating pins.[13][14] They offer high flexibility and are ideal for inspecting a variety of parts or for prototyping.[13][15]

  • Dedicated Fixtures: Custom-built for a specific part, these fixtures offer the highest precision and repeatability.[15][16] They are most suitable for high-volume production runs where the same part is measured repeatedly.[14]

  • Kinematic Fixtures: These fixtures utilize the 3-2-1 principle of location to constrain the six degrees of freedom of a workpiece, ensuring a highly repeatable setup.[6][17] They are often used in automated CMM applications.[6]

  • Universal Fixtures: These offer a degree of flexibility to accommodate a range of part geometries without extensive modification, though they may offer less precision than dedicated setups.[15]

Fixture Design Considerations for the WENZEL LH 65

The WENZEL LH 65 is a versatile CMM, and the choice of fixture should complement its capabilities.[18][19]

  • Leveraging the Granite Base: The WENZEL LH 65 features a solid granite base plate, which provides excellent thermal stability and vibration damping.[2] Fixture base plates should be designed to mount securely to the CMM's granite table to maintain this stability.

  • Material Selection: The material of the fixture is crucial and should be chosen based on the workpiece material, the required stability, and the measurement environment. Common materials include aluminum and steel for their durability and stability.[20][21] For applications in controlled environments, the thermal expansion properties of the fixture material should be considered to minimize measurement uncertainty.[22][23]

  • Clamping Techniques: The choice of clamping method is critical to avoid part distortion.[10]

    • Toggle Clamps: Provide strong clamping force and are suitable for robust parts.[9]

    • Tension Clamps: Offer a lighter, downward force, which is often sufficient for CMM measurements.[11]

    • Soft-touch Clamps: Recommended for delicate parts to prevent surface damage.[24]

  • Environmental Control: The high precision of the WENZEL LH 65 can be affected by environmental factors.[22][25] Maintaining a stable temperature and humidity in the measurement room is crucial.[22][25] Fixtures should be allowed to acclimate to the room temperature along with the workpiece to minimize thermal expansion effects.[23]

Protocol: Designing and Implementing a Modular Fixture for a Hypothetical Prismatic Part on a WENZEL LH 65

This protocol outlines the steps for creating a modular fixture for a prismatic aluminum part with critical features on multiple faces.

Materials and Equipment
  • WENZEL LH 65 CMM with PH10M/SP25M probe system[18]

  • Modular fixturing kit (e.g., Rayco, Renishaw, or equivalent) with M8 threads, including:

    • Anodized aluminum base plate with an alphanumeric grid[12][24]

    • Standoffs of various heights[20][26]

    • Locating pins (conical and flat)[20][26]

    • Adjustable clamps (soft-touch recommended)[24]

  • CAD model of the workpiece

  • CMM programming software (e.g., WM | Quartis)

  • Lint-free cloths

  • Isopropyl alcohol

Experimental Protocol

2.1. Fixture Design and Setup

  • Analyze the Workpiece: Review the CAD model and engineering drawings to identify the datum features and the critical dimensions to be measured.

  • Develop a Fixturing Strategy:

    • Determine the optimal orientation of the part on the CMM to ensure accessibility to all features to be measured.

    • Apply the 3-2-1 locating principle for stable and repeatable positioning:

      • Primary Datum (3 points): Use three standoffs with rest pads to define the primary plane, restricting vertical movement (Z-axis) and two rotational movements.

      • Secondary Datum (2 points): Use two locating pins to define a line, restricting horizontal movement in one direction (e.g., X-axis) and one rotational movement.

      • Tertiary Datum (1 point): Use a single locating pin to define a point, restricting the final degree of freedom (e.g., Y-axis).

  • Assemble the Fixture:

    • Clean the CMM granite table and the modular fixture base plate with isopropyl alcohol and a lint-free cloth.

    • Secure the base plate to the CMM table.

    • Using the alphanumeric grid for reference, screw the standoffs and locating pins into the base plate according to the fixturing strategy.[12]

    • Position the clamps in locations that will secure the part without obstructing the probe path.

2.2. Workpiece Loading and Measurement

  • Clean the Workpiece: Ensure the workpiece is free from debris, cutting fluids, or other contaminants.

  • Load the Workpiece: Carefully place the workpiece onto the fixture, ensuring it makes contact with all locating points.

  • Apply Clamping Force: Gently apply the clamps to secure the workpiece. The force should be just enough to prevent movement during measurement.[10]

  • Thermal Acclimatization: Allow the workpiece and fixture to stabilize at the ambient temperature of the inspection room for a sufficient period.[23]

  • CMM Program Execution:

    • Load the appropriate CMM inspection program.

    • Execute the program to measure the features of the workpiece.

    • The WENZEL LH 65's high-resolution scales will ensure precise data acquisition.[2]

2.3. Data Analysis and Post-Measurement

  • Review Measurement Data: Analyze the measurement report generated by the CMM software.

  • Unload the Workpiece: Carefully release the clamps and remove the workpiece from the fixture.

  • Document the Fixture Setup: Record the coordinates of the fixture components on the alphanumeric grid to ensure the setup can be accurately reproduced for future measurements.[12]

Data Presentation

For quantitative data, such as comparing the repeatability of different fixture designs, a structured table is recommended for clear comparison.

Fixture TypeMeasurement FeatureMean Deviation (mm)Standard Deviation (mm)
Modular Fixture AHole Diameter0.0050.002
Modular Fixture BPlanarity0.0080.003
Dedicated Fixture CHole Diameter0.0020.001
Dedicated Fixture CPlanarity0.0030.001

Table 1: Example of a data summary table comparing the repeatability of different fixture designs for key measurement features.

Visualizations

Diagrams created using the DOT language can effectively illustrate workflows and logical relationships in fixture design.

Experimental_Workflow Experimental Workflow for CMM Measurement cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Documentation Analyze Analyze Workpiece (CAD Model & Drawings) Strategy Develop Fixturing Strategy (3-2-1 Principle) Analyze->Strategy Assemble Assemble Modular Fixture Strategy->Assemble Load Load and Clamp Workpiece Assemble->Load Acclimate Thermal Acclimatization Load->Acclimate Measure Execute CMM Program Acclimate->Measure Review Review Measurement Data Measure->Review Unload Unload Workpiece Review->Unload Document Document Fixture Setup Unload->Document Fixture_Selection_Logic Fixture Selection Logic Part_Complexity Part Complexity & Geometry Modular Modular Fixture Part_Complexity->Modular Varied/Complex Production_Volume Production Volume Production_Volume->Modular Low to Medium Dedicated Dedicated Fixture Production_Volume->Dedicated High Required_Accuracy Required Accuracy & Repeatability Required_Accuracy->Dedicated Very High Kinematic Kinematic Fixture Required_Accuracy->Kinematic High (Automated)

References

Application Notes and Protocols for Scientific Data Analysis using the WENZEL LH 65 with WM | Quartis Software

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The WENZEL LH 65 is a high-precision bridge-type coordinate measuring machine (CMM) that offers exceptional accuracy and flexibility for a wide range of metrological applications.[1][2][3] While traditionally utilized in industrial quality control and reverse engineering, its advanced capabilities, driven by the powerful WM | Quartis software, present significant opportunities for scientific data analysis, particularly in fields like biomedical engineering, materials science, and drug delivery systems development.[4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to leverage the WENZEL LH 65 for rigorous scientific investigation.

The WM | Quartis software provides a user-friendly interface based on Microsoft Office Fluent, simplifying complex measurement tasks.[6][7][8] It supports both tactile and optical sensors, enabling the measurement of a wide variety of materials and surfaces.[9] Furthermore, its ability to import common CAD formats and export data for statistical analysis makes it a versatile tool for scientific research.[1][8][10]

Application Note 1: Dimensional Verification of a Novel Drug Delivery Device

1.1. Scientific Context and Objective

The efficacy and safety of implantable or transdermal drug delivery devices are critically dependent on their precise geometry. Micro-needles, for instance, must have consistent length, tip radius, and spacing to effectively penetrate the stratum corneum without causing significant skin trauma. This protocol outlines a method for the complete dimensional verification of a prototype micro-needle array using the WENZEL LH 65 CMM equipped with an optical sensor.

1.2. Experimental Protocol

  • Sample Preparation and Mounting:

    • The prototype micro-needle array is first cleaned using an ultrasonic bath with isopropyl alcohol to remove any manufacturing residues.

    • The sample is then mounted on a custom fixture with a known reference plane. The fixture is placed securely on the granite table of the LH 65.

  • System Calibration:

    • The optical sensor is calibrated according to the manufacturer's standard procedure to ensure measurement accuracy.

  • Data Acquisition with WM | Quartis:

    • A new measurement program is initiated in WM | Quartis.

    • The CAD model of the micro-needle array is imported into the software.[1][10]

    • An initial alignment is performed by measuring three reference points on the custom fixture.

    • A fine alignment is then conducted by measuring key features on the base of the micro-needle array.

    • A scanning path is defined to capture the geometry of multiple needles across the array. The high-speed scanning capabilities of the LH 65 are utilized to acquire a dense point cloud of the needle surfaces.[11]

    • From the acquired point cloud, key geometric features are extracted using the software's analysis tools.[6] This includes needle height, base diameter, tip radius, and pitch (distance between adjacent needles).

  • Data Analysis and Reporting:

    • The measured dimensions are compared against the nominal values from the CAD model.

    • Statistical analysis is performed to determine the manufacturing tolerances and consistency across the array.

    • A comprehensive measurement report is generated directly from WM | Quartis, including graphical representations of the deviations.[7][9]

1.3. Data Presentation

ParameterNominal Value (µm)Mean Measured Value (µm)Standard Deviation (µm)Deviation from Nominal (µm)
Needle Height500498.71.2-1.3
Base Diameter200201.50.8+1.5
Tip Radius1011.20.5+1.2
Needle Pitch750750.81.5+0.8

1.4. Experimental Workflow Diagram

G Workflow for Dimensional Verification of a Drug Delivery Device A Sample Preparation (Cleaning and Mounting) B System Calibration (Optical Sensor) A->B C Data Acquisition in WM | Quartis (CAD Import and Alignment) B->C D Scanning of Micro-needle Array (Point Cloud Generation) C->D E Feature Extraction (Height, Diameter, Radius, Pitch) D->E F Data Analysis (Comparison to Nominal) E->F G Report Generation F->G

Caption: Workflow for verifying the dimensions of a drug delivery device.

Application Note 2: Surface Wear Analysis of a Biomedical Implant

2.1. Scientific Context and Objective

The long-term biocompatibility and performance of biomedical implants, such as hip or knee replacements, are heavily influenced by their surface characteristics. Wear and degradation of these surfaces can lead to implant failure and adverse biological responses. This protocol describes a methodology for quantifying surface wear and changes in surface roughness of a prosthetic femoral head after in-vitro wear simulation, using the WENZEL LH 65 with a tactile scanning probe.

2.2. Experimental Protocol

  • Pre-Simulation Measurement (Baseline):

    • The pristine femoral head is cleaned and mounted on the CMM.

    • A high-resolution 3D scan of the articular surface is performed using a tactile scanning probe to establish a baseline surface profile.

    • Surface roughness parameters (e.g., Ra, Rq) are calculated from the scan data using WM | Quartis.

  • Wear Simulation:

    • The femoral head is subjected to a specified number of cycles in a hip joint simulator under physiological loading conditions.

  • Post-Simulation Measurement:

    • The femoral head is carefully removed from the simulator, cleaned, and remounted on the CMM in the exact same orientation as the baseline measurement.

    • The 3D scan of the articular surface is repeated under identical conditions.

  • Data Analysis:

    • The post-simulation scan data is aligned and compared to the baseline data in WM | Quartis.

    • A deviation color map is generated to visualize the areas of material loss (wear).[7]

    • The volume of material loss is calculated.

    • Surface roughness parameters are recalculated for the worn surface and compared to the baseline values.

2.3. Data Presentation

ParameterPre-Simulation (Baseline)Post-SimulationChange
Average Surface Roughness (Ra, µm)0.050.25+0.20
Root Mean Square Roughness (Rq, µm)0.070.35+0.28
Volumetric Material Loss (mm³)01.5+1.5

2.4. Signaling Pathway Diagram (Logical Flow)

G Logical Flow for Implant Wear Analysis cluster_0 Baseline Characterization cluster_1 Post-Wear Characterization A Pristine Implant B 3D Surface Scan (WENZEL LH 65) A->B C Baseline Surface Data (Roughness, Topography) B->C D Wear Simulation C->D H Comparative Analysis (Deviation Mapping, Volumetric Loss) C->H E Worn Implant F 3D Surface Scan (WENZEL LH 65) E->F G Post-Wear Surface Data (Roughness, Topography) F->G G->H D->E

Caption: Logical flow for quantifying biomedical implant wear.

References

Application Note and Protocol: High-Accuracy Measurement of Delicate and Soft Materials with the WENZEL LH 65 Coordinate Measuring Machine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The dimensional metrology of delicate and soft materials presents significant challenges due to their propensity for deformation, scratching, or damage under conventional measurement techniques. The WENZEL LH 65, a high-performance bridge-style coordinate measuring machine (CMM), offers a versatile and precise platform for these demanding applications.[1][2] By leveraging a combination of advanced non-contact optical sensors and low-force tactile probing systems, the LH 65 can acquire accurate dimensional data while preserving the integrity of the specimen.[3][4] This document provides a detailed protocol for the measurement of delicate and soft materials using the WENZEL LH 65, ensuring reliable and repeatable results for research, development, and quality control.

WENZEL LH 65 System Overview

The WENZEL LH 65 is a CNC bridge-design CMM known for its high mechanical accuracy, stability, and flexibility in a variety of applications.[1][2][5] Its granite structure ensures long-term stability, which is crucial for precise measurements.[2] The machine can be equipped with a range of tactile and optical probe systems, making it highly adaptable for different measurement tasks.[6][7][8] The operational control and data analysis are managed through the WENZEL Metrosoft QUARTIS software, a powerful tool for programming, measurement, and reporting.[9][10][11]

Key Specifications of the WENZEL LH 65:

SpecificationValue
Measuring Range (X, Y, Z)650 mm x 750/1200 mm x 500 mm[5]
Probing Uncertainty (SP25 Head)1.4 µm[1]
Resolution0.1 µm[1]
Compatible SoftwareWENZEL Metrosoft QUARTIS[9][10]

Sensor Selection for Delicate Materials

The choice of sensor is critical to prevent deformation of soft materials. The WENZEL LH 65 supports both non-contact and tactile sensors.

Non-Contact Optical Sensors

Optical sensors are generally the preferred method for measuring delicate and easily deformable materials as they do not make physical contact with the surface.[4][12]

  • WENZEL SHAPETRACER Laser Scanner: This 3D line scanner is ideal for capturing the complete surface geometry of a part without contact.[3][6] It is particularly useful for digitizing complex and free-form surfaces.

  • WENZEL PHOENIX II Optical Sensor: This sensor can quickly measure holes, edges, and profiles without contact. It is a hybrid sensor that can be used in combination with tactile probes for multi-sensor applications.[13][14]

Low-Force Tactile Probing

When tactile measurement is necessary, for instance, to access features that are not optically reachable, low-force probing is essential.

  • Renishaw SP25M Scanning Probe: This is a versatile scanning probe that can be used for both scanning and touch-trigger probing.[6][7][15] It can be fitted with low-force modules to minimize the contact force on the material.

  • Renishaw TP20 and TP200 Touch-Trigger Probes: These probes can be equipped with low-force modules (e.g., the LF module for the TP200) to reduce the measurement force.[6][7]

Sensor Selection Guide:

Sensor TypeModel ExamplesPrinciple of OperationBest Suited ForKey Considerations
Non-Contact WENZEL SHAPETRACER, WENZEL PHOENIX IIOptical (Laser Line Scanning, Light Projection)Highly deformable materials, complete surface digitization, rapid measurement of features.Surface reflectivity and transparency can affect measurement accuracy.
Tactile (Low-Force) Renishaw SP25M with low-force modules, Renishaw TP200 with LF moduleStrain-gage technology to detect contactFeatures that are difficult to access optically, verification of specific geometric tolerances.Even with low force, some material deformation is possible. Requires careful selection of stylus and measurement parameters.

Experimental Protocol

This protocol outlines the step-by-step procedure for measuring a delicate or soft material sample using the WENZEL LH 65.

Environmental Control and Sample Preparation
  • Environmental Stability: Ensure the measurement is conducted in a temperature-controlled environment (ideally 20 ± 1 °C) to minimize thermal expansion effects on both the CMM and the sample.

  • Vibration Isolation: The WENZEL LH 65 is designed with vibration damping, but it is crucial to place it in a location free from external vibrations.

  • Sample Acclimatization: Allow the sample to acclimatize to the ambient temperature of the measurement room for a sufficient period before measurement.

  • Cleaning: Gently clean the sample surface to remove any contaminants that could interfere with the measurement, especially for optical scanning. Use a non-aggressive cleaning method suitable for the material.

Fixturing

Proper fixturing is critical to hold the sample securely without inducing stress or deformation.[16]

  • Low-Force Clamping: Use fixtures with adjustable, low clamping force.

  • Non-Deforming Supports: Utilize custom-made nests or supports that conform to the shape of the sample to provide stability without distortion. Materials like soft foam or custom 3D-printed fixtures can be used.

  • Vacuum Tables: For thin, flexible samples, a vacuum table can provide uniform support without mechanical clamping.

Machine and Software Setup
  • Power On and Homing: Power on the WENZEL LH 65 and perform the machine homing procedure as prompted by the Metrosoft QUARTIS software.

  • Probe Calibration:

    • Optical Sensor: Calibrate the optical sensor according to the manufacturer's instructions. This typically involves scanning a certified artifact.

    • Tactile Probe: Calibrate the selected low-force probe and stylus configuration on a reference sphere. Ensure the calibration routine is performed at a slow speed to reflect the intended measurement speed.

  • Software Settings in Metrosoft QUARTIS:

    • Measurement Speed: Set a low measurement speed to minimize dynamic forces during tactile probing.

    • Probe Compensation: Ensure the correct probe compensation is applied.

    • Collision Detection: Activate the collision detection feature in Metrosoft QUARTIS to prevent accidental damage to the probe or the sample.[11]

Measurement Execution
  • Part Alignment: Define a coordinate system on the part. For delicate materials, it is advisable to use features that are less prone to deformation for alignment.

  • Measurement Path Programming:

    • Non-Contact Measurement: Program the scanning path to cover the desired area of the sample. Ensure an appropriate standoff distance and scan density.

    • Tactile Measurement: Program the touch points on the desired features. The approach and retract distances should be sufficient to avoid unintended contact.

  • Data Acquisition: Execute the measurement program. Monitor the first run carefully to ensure the program runs as intended without stressing the sample.

Data Analysis and Presentation

The data acquired by the WENZEL LH 65 is analyzed within the Metrosoft QUARTIS software.

  • Geometric Dimensioning and Tolerancing (GD&T) Analysis: Evaluate the measured data against the nominal specifications from a CAD model or drawing.

  • Surface Analysis: For data from optical scanners, generate color maps to visualize surface deviations.

  • Reporting: Generate a comprehensive report in Metrosoft QUARTIS that includes the measured values, deviations from nominal, and graphical representations of the results.

Example Data Presentation Table:

Feature IDNominal Dimension (mm)Measured Dimension (mm)Deviation (mm)Tolerance (mm)Status (In/Out of Tol)
Diameter_A10.00010.015+0.015± 0.050In Tolerance
Length_B25.00024.980-0.020± 0.050In Tolerance
Flatness_CN/A0.035N/A0.050In Tolerance

Workflow Visualization

The following diagram illustrates the logical workflow for measuring delicate materials with the WENZEL LH 65.

G cluster_prep Preparation cluster_setup Machine & Software Setup cluster_measurement Measurement Execution cluster_analysis Data Analysis & Reporting env_control Environmental Control sample_prep Sample Preparation env_control->sample_prep fixturing Low-Stress Fixturing sample_prep->fixturing machine_init Machine Initialization fixturing->machine_init sensor_select Sensor Selection (Optical/Low-Force Tactile) machine_init->sensor_select sensor_cal Sensor Calibration sensor_select->sensor_cal software_config Metrosoft QUARTIS Configuration sensor_cal->software_config part_align Part Alignment software_config->part_align program_path Measurement Path Programming part_align->program_path data_acq Data Acquisition program_path->data_acq data_eval Data Evaluation (GD&T, Surface Analysis) data_acq->data_eval reporting Report Generation data_eval->reporting

Caption: Workflow for measuring delicate materials with the WENZEL LH 65.

Conclusion

The WENZEL LH 65 CMM, when equipped with the appropriate non-contact or low-force tactile sensors and operated with a carefully planned protocol, is an excellent tool for the high-accuracy dimensional measurement of delicate and soft materials. By following the guidelines outlined in this application note, researchers, scientists, and drug development professionals can obtain reliable and repeatable measurement data while preserving the integrity of their samples. This capability is invaluable for applications where material properties and dimensional accuracy are both of paramount importance.

References

Troubleshooting & Optimization

Technical Support Center: WENZEL LH 65 Coordinate Measuring Machine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to help reduce measurement errors and troubleshoot common issues with the WENZEL LH 65 Coordinate Measuring Machine (CMM).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of measurement error on the WENZEL LH 65?

Measurement errors on the WENZEL LH 65, like other CMMs, can be categorized into several key areas: environmental factors, machine-related issues, software and programming errors, and operator-related mistakes.[1][2] Environmental conditions such as temperature fluctuations, humidity, and vibrations can significantly distort measurement results.[3] Machine-related issues often stem from wear and tear of mechanical components or gaps in calibration.[1] Additionally, errors in the measurement software or the user-defined program can lead to inaccurate results.[1]

Q2: My measurements are inconsistent. What should I check first?

Inconsistent measurements are often a result of environmental instability or issues with the machine's setup. First, verify that the ambient temperature and humidity are within the specified operating ranges and have been stable.[4][5][6] Even small temperature shifts can cause thermal expansion or contraction in both the machine and the workpiece.[1] Next, check for any sources of vibration in the vicinity, such as heavy machinery, which can disrupt high-tolerance measurements.[1] Finally, ensure the workpiece is securely fixtured and that the stylus is clean and properly calibrated.

Q3: How critical is temperature control for the WENZEL LH 65?

Temperature control is paramount for achieving accurate measurements with the WENZEL LH 65. The machine's granite construction provides thermal stability, but it is still susceptible to expansion and contraction with temperature changes.[7][8] To achieve the highest precision, the measuring environment should be maintained within a narrow temperature range, as specified by the manufacturer. The WENZEL LH 65 has a general operating temperature range of 15-30°C, but for stated accuracy specifications (MPEE), a more tightly controlled range of 18-22°C or 19-21°C is required, depending on the specific model.[6] It is also crucial to allow both the CMM and the workpiece to acclimate to the ambient temperature before measurement.

Q4: What are the recommended environmental conditions for the WENZEL LH 65?

To minimize measurement uncertainty, the WENZEL LH 65 should be operated in a controlled environment. The following table summarizes the key environmental parameters.

ParameterRecommended RangeNotes
Operating Temperature 15°C - 30°CGeneral operation.[6]
Temperature for MPEE (Standard/Premium) 18°C - 22°CFor specified accuracy.[6]
Temperature for MPEE (Premium-Select) 19°C - 21°CFor highest accuracy.[6]
Temperature Gradient < 1 K/h, < 1 K/m, < 2 K/dTo ensure thermal stability.[5]
Relative Humidity 40% - 70%To prevent corrosion and static electricity.[4][6]
Vibration MinimizedIsolate from sources of vibration.[1]
Air Quality Clean, free of dust and oil mistTo prevent contamination of machine components.[9]

Q5: How often should the stylus be calibrated?

Stylus calibration frequency depends on the usage, the required precision, and the stability of the environment. For high-precision applications, daily calibration is recommended.[10] At a minimum, you should calibrate the stylus:

  • At the beginning of each measurement session.

  • After replacing the stylus.[10]

  • If the ambient temperature has changed significantly.

  • If the probe has been subjected to a collision.

  • When changing the probe angle or orientation.

Troubleshooting Guides

Issue: Inaccurate Measurements

This guide will help you diagnose the root cause of inaccurate measurements.

Step 1: Environmental Checks

  • Temperature: Confirm that the room temperature is stable and within the recommended range (see table above). Use a calibrated thermometer to verify.

  • Humidity: Check that the humidity is within the 40-70% range.[4][6]

  • Vibrations: Ensure no new equipment or activities are causing vibrations near the CMM.

Step 2: Workpiece and Fixturing

  • Cleaning: The workpiece should be clean and free of any debris or cutting fluids.

  • Acclimation: Allow the workpiece to acclimate to the temperature of the measurement lab for a sufficient period.

  • Fixturing: Verify that the workpiece is securely clamped without any distortion. Incorrect clamping can induce stress and alter the part's geometry.[1]

Step 3: Stylus and Probe Inspection

  • Cleaning: The stylus tip should be cleaned with a lint-free cloth.

  • Damage: Inspect the stylus for any signs of wear, bending, or cracks. A damaged stylus must be replaced.

  • Calibration: Perform a stylus calibration routine. An outdated or incorrect calibration is a common source of error.

Step 4: Software and Program Review

  • Parameters: Double-check the measurement parameters in your software (e.g., probe compensation, alignment).

  • Program Logic: Review the measurement program for any logical errors, such as incorrect feature definitions or an improper alignment strategy.

Logical Troubleshooting Workflow for Inaccurate Measurements

Measurement_Troubleshooting start Inaccurate Measurements Detected env_check Step 1: Check Environment (Temp, Humidity, Vibration) start->env_check env_ok Environment OK? env_check->env_ok part_check Step 2: Inspect Workpiece (Clean, Acclimated, Securely Fixtured) env_ok->part_check Yes resolve_env Action: Stabilize Environment env_ok->resolve_env No part_ok Workpiece OK? part_check->part_ok probe_check Step 3: Inspect Stylus & Probe (Clean, Undamaged, Calibrated) part_ok->probe_check Yes resolve_part Action: Clean, Acclimate, or Re-fixture Workpiece part_ok->resolve_part No probe_ok Probe System OK? probe_check->probe_ok software_check Step 4: Review Software & Program (Parameters, Alignment, Logic) probe_ok->software_check Yes resolve_probe Action: Clean, Replace, or Recalibrate Stylus probe_ok->resolve_probe No software_ok Software & Program OK? software_check->software_ok contact_support Contact WENZEL Support (Possible Machine Hardware Issue) software_ok->contact_support No end Measurement Accuracy Restored software_ok->end Yes contact_support->end resolve_env->env_check resolve_part->part_check resolve_probe->probe_check resolve_software Action: Correct Program or Parameters resolve_software->software_check

Caption: Troubleshooting workflow for diagnosing inaccurate measurements.

Experimental Protocols

Protocol 1: Basic Stylus Calibration

This protocol describes a general procedure for calibrating a touch-trigger probe stylus. For detailed, machine-specific instructions, always refer to your WENZEL user manual.

Objective: To determine the effective diameter of the stylus tip and its position relative to the probe head.

Materials:

  • WENZEL LH 65 CMM

  • Calibrated reference sphere of known diameter

  • Lint-free cloth

Methodology:

  • Inspect the Stylus: Before calibration, visually inspect the stylus for any signs of damage or contamination.[10] Clean the stylus tip gently with a lint-free cloth.

  • Mount the Reference Sphere: Securely mount the calibration sphere on the CMM table. Ensure it is clean and free from scratches.[10]

  • Launch Calibration Software: Open the WM | Quartis software and navigate to the stylus calibration utility.

  • Define Stylus and Sphere: Select the stylus that needs to be calibrated and enter the certified diameter of the reference sphere.

  • Measure the Sphere: The software will prompt you to take a series of measurements on the surface of the sphere. Typically, this involves measuring at least 5 points (one at the pole and four around the equator). For higher accuracy, more points can be measured.

  • Calculate Offsets: The CMM software uses these measurements to calculate the effective diameter of the stylus tip and its center position.[10]

  • Accept and Save: Review the calibration results (e.g., standard deviation) to ensure they are within acceptable limits. Save the new calibration data.

Protocol 2: Pre-Measurement Environmental Verification

Objective: To ensure the measurement environment is stable and suitable for accurate CMM operation.

Methodology:

  • Temperature Logging: At least one hour before starting a critical measurement, begin logging the temperature in the CMM enclosure using a calibrated data logger.

  • Verify Temperature Stability: Check the logged data to confirm that the temperature has been stable within the limits specified in the environmental conditions table.

  • Check for Gradients: Measure the temperature at different heights within the measuring volume to ensure there are no significant vertical temperature gradients.

  • Confirm Part Acclimation: If the workpiece has been brought in from an area with a different temperature, allow it to acclimate for a period of time. A general rule is one hour per inch of material thickness.

  • Record Conditions: Record the average temperature and humidity at the start of the measurement process for traceability.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Measurement Phase env_check Environmental Verification (Protocol 2) part_prep Workpiece Preparation (Clean, Fixture) env_check->part_prep stylus_cal Stylus Calibration (Protocol 1) part_prep->stylus_cal load_program Load Measurement Program stylus_cal->load_program run_program Execute Program load_program->run_program analyze_data Analyze Measurement Data run_program->analyze_data generate_report Generate Report analyze_data->generate_report

Caption: Standard workflow for a CMM measurement experiment.

References

Troubleshooting common issues with WENZEL LH 65 probe calibration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during WENZEL LH 65 probe calibration.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of probe calibration on the WENZEL LH 65?

A1: Probe calibration on a Coordinate Measuring Machine (CMM) like the WENZEL LH 65 is a critical procedure to determine the precise effective diameter and center position of the stylus tip relative to the machine's coordinate system.[1] This process ensures the accuracy and reliability of all subsequent measurements by compensating for any mechanical and electronic offsets in the probing system.

Q2: How often should I calibrate the probe on my WENZEL LH 65?

A2: The frequency of probe calibration depends on several factors, including the stability of the measuring environment, the frequency of use, and the criticality of the measurements. As a general guideline, it is recommended to perform a probe calibration at the beginning of each measurement session, after a change of stylus or probe, or if there is a suspicion of a probe crash. Regular calibration, potentially on a weekly or even daily basis for high-usage systems, is crucial for maintaining measurement accuracy.

Q3: What are the main types of probes used with the WENZEL LH 65 and do their calibration procedures differ?

A3: The WENZEL LH 65 is compatible with a range of Renishaw probes, most commonly the TP20/TP200 touch-trigger probes and the SP25M scanning probe.[2] The calibration procedures for these probes differ slightly. Touch-trigger probes like the TP200 require the measurement of a limited number of points on a reference sphere to determine the stylus tip's center and effective diameter. In contrast, scanning probes like the SP25M require a more complex calibration involving scanning across the reference sphere to characterize the probe's performance over its measurement range, often using a non-linear, third-order polynomial method.[3][4]

Q4: What is a "master probe" and why is it important for calibration?

A4: A "master probe" or reference probe is the first stylus tip that is calibrated and is used to establish the location of the reference sphere in the CMM's coordinate system. All subsequent stylus tip calibrations are then performed relative to this established sphere position. This ensures that all probe tips are calibrated to the same reference, which is crucial for measurement consistency when using multiple styli.

Q5: What does an "Out of Tolerance" error mean during calibration?

A5: An "Out of Tolerance" error during calibration indicates that the measured deviation of the probe's performance exceeds a predefined acceptance limit.[5] This could be related to the form, diameter, or centering of the stylus tip. The specific tolerance values are typically defined in the measurement software (Metrosoft QUARTIS) and are based on the probe manufacturer's specifications and the required measurement uncertainty for the application.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the WENZEL LH 65 probe calibration process using Metrosoft QUARTIS software.

Issue 1: Inconsistent Calibration Results or High Standard Deviation

Symptoms:

  • The standard deviation reported after calibration is higher than the typical baseline for your machine.

  • Repeated calibrations of the same probe yield significantly different results.

Possible Causes and Solutions:

CauseSolution
Contaminated Stylus or Reference Sphere Clean the stylus tip and the reference sphere with a lint-free cloth and a recommended cleaning solution (e.g., isopropyl alcohol). Even small particles of dust or oil can significantly affect calibration results.
Loose Stylus or Probe Connection Ensure that the stylus is securely tightened to the probe module and that the probe is firmly mounted to the probe head. A loose connection can introduce variability in the trigger point.
Worn or Damaged Stylus Inspect the stylus tip for signs of wear, flatness, or damage. A worn stylus will not have a perfectly spherical tip, leading to inconsistent measurements. Replace the stylus if any damage is observed.
Environmental Factors Vibrations from nearby equipment or fluctuations in temperature can impact the CMM's performance. Ensure the CMM is in a stable environment as specified by the manufacturer. The WENZEL LH 65 has an operating temperature range of 15-30°C.[6]
Incorrect Probing Parameters Verify that the probing speed, touch force, and other calibration parameters in Metrosoft QUARTIS are set according to the probe manufacturer's recommendations.
Issue 2: "Probe Calibration Failed" or Specific Error Message in Metrosoft QUARTIS

Symptoms:

  • Metrosoft QUARTIS displays a generic "Probe Calibration Failed" message.

  • A specific error code, such as "E_ORIENTATION_CALCULATION", appears during the calibration routine.[7]

Possible Causes and Solutions:

CauseSolution
Incorrect Probe Head Angle For articulating probe heads, ensure that the selected probe head angle (e.g., A0 B0) is correctly defined and that the head is properly seated at that angle. An incorrect orientation can lead to calculation errors.
Incorrect Reference Sphere Location If the reference sphere has been moved, its position must be re-established with the master probe before calibrating other styli. Ensure the CMM can accurately locate and measure the sphere.
Software Configuration Issue Verify that the correct probe and stylus are selected in the Metrosoft QUARTIS probe management settings. Incorrectly defined stylus length or tip diameter will cause the calibration to fail.
Mechanical Issue with the CMM In rare cases, a mechanical issue with the CMM's drives or scales could cause positioning errors that lead to calibration failure. If the problem persists, contact WENZEL service for support.
Insufficient Number of Measurement Points Ensure that the number of points being measured on the reference sphere is sufficient for a robust calibration. Refer to the Metrosoft QUARTIS manual for recommended settings.
Issue 3: Probe Changer Malfunction During Automatic Calibration

Symptoms:

  • The CMM fails to pick up or deposit a probe from the changer rack during an automatic calibration sequence.

  • A collision occurs between the probe and the changer rack.

Possible Causes and Solutions:

CauseSolution
Incorrect Probe Changer Rack Calibration The positions of the ports in the probe changer rack must be accurately calibrated. If the rack has been bumped or moved, it will need to be recalibrated.
Debris in the Probe Changer Port Inspect the probe changer ports for any debris that may be obstructing the proper seating of the probe.
Misaligned Probe in the Port Ensure that the probes are correctly seated in the changer ports. A misaligned probe may not be picked up correctly by the CMM head.
Software Communication Error Verify the communication between Metrosoft QUARTIS and the probe changer controller. A restart of the software and the CMM controller may resolve temporary communication issues.

Experimental Protocols

Protocol 1: Standard Calibration of a Renishaw TP200 Touch-Trigger Probe
  • Preparation:

    • Ensure the WENZEL LH 65 CMM is powered on and has reached a stable operating temperature.

    • Clean the reference sphere and the stylus tip of the TP200 probe module with a lint-free cloth and isopropyl alcohol.

    • Securely mount the reference sphere to the CMM table.

  • Procedure in Metrosoft QUARTIS:

    • Launch the Metrosoft QUARTIS software.

    • Select the probe to be calibrated from the probe management window.

    • Initiate the probe calibration routine.

    • If calibrating the master probe, the software will prompt you to manually take a point on the top of the reference sphere to define its approximate location.

    • The CMM will then automatically measure a predefined number of points (typically 5-9) on the surface of the reference sphere.

    • Metrosoft QUARTIS will calculate the effective stylus tip diameter and its center offset.

  • Data Analysis:

    • Review the calibration results, paying close attention to the standard deviation. A low standard deviation indicates a good quality calibration.

    • Compare the calculated effective diameter to the nominal diameter of the stylus tip.

Protocol 2: Calibration of a Renishaw SP25M Scanning Probe
  • Preparation:

    • Follow the same preparation steps as for the TP200 probe.

  • Procedure in Metrosoft QUARTIS:

    • Select the SP25M probe and the appropriate stylus configuration in the software.

    • Initiate the scanning probe calibration routine. This process is typically more automated than the touch-trigger calibration.

    • The CMM will perform a series of scans across the reference sphere at different latitudes and longitudes.

    • Metrosoft QUARTIS utilizes a non-linear, third-order polynomial algorithm to characterize the probe's performance across its entire operating range.[3][4]

  • Data Analysis:

    • The software will provide a detailed report of the calibration, including parameters that define the probe's performance.

    • It is important to ensure that the calibration routine has been completed without any errors.

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Probing Uncertainty (TP200) < 2 µmThis is the uncertainty associated with a single touch-trigger point.
Probing Uncertainty (SP25M) 1.4 µmSpecified probing uncertainty for the SP25 head on a WENZEL LH 65.[6]
Volumetric Scanning Probing Uncertainty (SP25M) 2.0 µmRepresents the uncertainty when performing a scanning measurement.[6]
Calibration Standard Deviation < 0.002 mm (2 µm)A common target for a high-quality calibration. This value can vary based on the probe and stylus combination. A new machine can often achieve better results.
Reference Sphere Diameter Tolerance Grade 5 or better (±0.0001 mm)The accuracy of the reference sphere is critical for an accurate calibration.

Visualizations

TroubleshootingWorkflow start Probe Calibration Fails check_consistency Inconsistent Results / High Std Dev? start->check_consistency check_error_msg Specific Error Message? check_consistency->check_error_msg No clean_probe Clean Stylus & Sphere check_consistency->clean_probe Yes check_changer_issue Probe Changer Malfunction? check_error_msg->check_changer_issue No check_head_angle Verify Probe Head Angle check_error_msg->check_head_angle Yes recalibrate_changer Recalibrate Changer Rack check_changer_issue->recalibrate_changer Yes contact_support Contact WENZEL Support check_changer_issue->contact_support No check_connections Check Stylus & Probe Connections clean_probe->check_connections inspect_stylus Inspect Stylus for Wear/Damage check_connections->inspect_stylus check_environment Verify Stable Environment inspect_stylus->check_environment recalibrate Recalibrate Probe check_environment->recalibrate reestablish_sphere Re-establish Sphere Location check_head_angle->reestablish_sphere verify_sw_config Verify Software Configuration reestablish_sphere->verify_sw_config verify_sw_config->recalibrate clean_ports Clean Changer Ports recalibrate_changer->clean_ports check_probe_seating Check Probe Seating in Port clean_ports->check_probe_seating check_probe_seating->recalibrate recalibrate->contact_support If issue persists CalibrationLogic start Start Calibration Process select_probe Select Probe in Metrosoft QUARTIS start->select_probe is_master_probe Is it the Master Probe? select_probe->is_master_probe define_sphere_loc Manually Define Sphere Location is_master_probe->define_sphere_loc Yes measure_sphere Automatically Measure Reference Sphere is_master_probe->measure_sphere No define_sphere_loc->measure_sphere calculate_params Software Calculates Probe Parameters (Diameter, Center Offset) measure_sphere->calculate_params check_tolerance Results within Tolerance? calculate_params->check_tolerance calibration_success Calibration Successful check_tolerance->calibration_success Yes calibration_fail Calibration Failed (Refer to Troubleshooting Guide) check_tolerance->calibration_fail No

References

WENZEL LH 65 Technical Support Center: Optimizing Scanning Speed & Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing scanning speed and accuracy on the WENZEL LH 65 coordinate measuring machine (CMM). Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format to address common issues encountered during your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter while operating the WENZEL LH 65 for scanning applications.

Issue: Inaccurate or inconsistent scan data.

Q1: My scan data is showing significant deviations from the CAD model, or repeated scans of the same feature are not consistent. What are the potential causes and how can I troubleshoot this?

A1: Inaccurate or inconsistent scan data can stem from several factors, ranging from environmental conditions to incorrect machine parameters. Follow these troubleshooting steps to diagnose and resolve the issue:

  • Environmental Stability:

    • Temperature: Verify that the ambient temperature is stable and within the machine's specified operating range (typically 18°C – 22°C with a gradient of 1 K/h, 1 K/m, 2 K/d).[1] Temperature fluctuations can cause thermal expansion and contraction of both the workpiece and the CMM structure, leading to measurement errors. For Premium and Premium-Select models, ensure the automatic temperature compensation is active.[2][3]

    • Vibrations: Ensure that the CMM is isolated from external vibrations from nearby equipment. The LH 65 Premium and Premium-Select models are equipped with active pneumatic vibration damping, which should be enabled.[4] For the Standard model, consider using an optional passive or active damping system.[3]

  • Probe and Stylus Integrity:

    • Probe Calibration: An outdated or inaccurate probe calibration is a common source of error. Recalibrate the probe system, especially if the stylus has been changed or if there's reason to suspect a collision. The calibration process establishes the effective diameter of the stylus tip and its relationship to the CMM's coordinate system.

    • Stylus Condition: Inspect the stylus tip for any signs of wear, damage, or contamination. A worn or dirty stylus will produce erroneous results. Clean the stylus with a lint-free cloth or replace it if necessary.

    • Stylus Configuration: Use the shortest and stiffest stylus possible for your measurement task to minimize deflection.[5] Longer styli are more prone to bending, which can introduce errors.[5][6] Ensure all connections in the stylus assembly are tight.

  • Scanning Parameters in Metrosoft QUARTIS:

    • Scanning Speed: High scanning speeds can introduce dynamic errors due to inertial forces acting on the CMM structure.[7] Reduce the scanning speed and observe if accuracy improves.

    • Point Density: Insufficient point density may not accurately capture the geometry of the feature. Increase the number of points to be captured during the scan. Conversely, an excessively high point density can increase measurement time without a significant gain in accuracy.

    • Filter Settings: Improperly configured data filters can distort the measurement results. Review and adjust the filtering parameters in your measurement software to ensure they are appropriate for the feature being measured.

  • Workpiece Fixturing:

    • Ensure the workpiece is securely fixtured and does not move during the measurement process. Any movement will directly translate into measurement errors. The clamping strategy should hold the part firmly without distorting its shape.

Issue: Slow scanning speed is impacting throughput.

Q2: My scanning jobs are taking too long to complete. How can I optimize the scanning speed without significantly compromising accuracy?

A2: Balancing scanning speed and accuracy is crucial for efficient workflow. Here are several ways to improve your scanning speed:

  • Optimize Scanning Strategy:

    • Targeted Scanning: Instead of scanning the entire part, focus on critical features and surfaces. Utilize the capabilities of Metrosoft QUARTIS to define specific scanning areas on the CAD model.[8]

    • Appropriate Probe Head: For complex geometries, a 5-axis scanning system like the Renishaw REVO can significantly reduce measurement time by minimizing CMM movement and relying more on the motion of the head.[4][9]

  • Adjust Scanning Parameters:

    • Increase Scanning Speed Incrementally: Gradually increase the scanning speed in your measurement program and monitor the impact on accuracy. The WENZEL LH 65 has a maximum CNC mode volumetric velocity of 690 mm/s, but the optimal scanning speed will be much lower and dependent on the feature being measured.[4]

    • Point Density: Reduce the point density to the minimum required to accurately define the feature. For simple geometries like planes and cylinders, a lower point density is often sufficient.

  • Streamline the Measurement Program:

    • Efficient Path Planning: Minimize unnecessary CMM movements in your measurement program. Optimize the path between features to reduce travel time. Metrosoft QUARTIS offers simulation and path optimization tools to assist with this.[8][10]

    • Automated Probe Changing: If your application requires multiple styli, using an automatic probe changer can save significant time compared to manual changes.[11]

  • Hardware Considerations:

    • 5-Axis Scanning: The Renishaw REVO 5-axis probe system is designed for high-speed scanning and can dramatically increase throughput.[4][9]

Frequently Asked Questions (FAQs)

Q3: What is the relationship between scanning speed, stylus length, and measurement accuracy?

A3: There is an inverse relationship between scanning speed and accuracy. As scanning speed increases, dynamic errors due to the machine's inertia can also increase, potentially leading to less accurate measurements.[7] Similarly, using longer styli can decrease accuracy due to greater deflection and bending under the forces of scanning.[5][6] For the highest accuracy, it is recommended to use the shortest possible stylus and a moderate scanning speed.

Q4: How often should I calibrate my scanning probe?

A4: The frequency of probe calibration depends on several factors, including the stability of your environment, the frequency of use, and the required accuracy of your measurements. As a general rule, it is good practice to calibrate your probe at the beginning of each measurement session, after a change in stylus configuration, and any time a collision is suspected. Regular calibration ensures that the CMM software has an accurate compensation for the stylus tip's size and position.

Q5: What are the ideal environmental conditions for operating the WENZEL LH 65?

A5: To achieve optimal performance and accuracy, the WENZEL LH 65 should be operated in a controlled environment with a stable temperature between 18°C and 22°C.[1] The temperature gradient should not exceed 1 K per hour, 1 K per meter, and 2 K per day.[1] The environment should also be free from excessive vibrations. Additionally, the compressed air supply should be clean and dry, meeting the ISO 8573-1 Class 4 standard or better.[4]

Q6: Can I use non-contact (optical) sensors on the WENZEL LH 65?

A6: Yes, the WENZEL LH 65 supports a variety of sensor options, including optical sensors.[12] These can be beneficial for measuring delicate or flexible parts where physical contact from a tactile probe could cause distortion. WENZEL offers sensors like the SHAPETRACER 3D line scanner for capturing large point clouds quickly.[2]

Data Presentation

Table 1: WENZEL LH 65 Performance Specifications

SpecificationValueSource
Dynamics
Joystick Operation (Creep Mode)0-20 mm/s[4]
Joystick Operation (Normal)0-100 mm/s[4]
CNC-Mode Vmax (Axial)400 mm/s[4]
CNC-Mode Vmax (Volumetric)690 mm/s[4]
CNC-Mode Amax (Axis-Related)1200 mm/s²[4]
CNC-Mode Amax (Volumetric)2000 mm/s²[4]
Measuring Accuracy
Probing Uncertainty (SP25 Head)1.4 µm[4]
Probing Uncertainty (SP80 Head)1.4 µm[4]
Volumetric Length Measuring Uncertainty (SP25/80 Head)1.4 µm + L/350[4]
Volumetric Scanning Probing Uncertainty (SP25/80 Head)2.0 µm[4]

Table 2: Factors Influencing Scanning Speed and Accuracy

FactorImpact on SpeedImpact on AccuracyRecommendations
Scanning Speed DirectInverseStart with a conservative speed and increase incrementally while monitoring accuracy.
Point Density InverseDirect (up to a point)Use a point density that adequately captures the feature's geometry without being excessive.
Stylus Length NeutralInverseUse the shortest and stiffest stylus possible for the application.[5]
Probe Head Type Can be significantCan be significantA 5-axis system like the REVO can significantly increase speed for complex parts.[4][9]
Environmental Stability NeutralDirectMaintain a stable temperature and minimize vibrations.[13][14]

Experimental Protocols

Protocol 1: Establishing an Optimal Scanning Speed for a Known Geometry

Objective: To determine the maximum scanning speed for a given feature that maintains the required measurement accuracy.

Methodology:

  • Select a Calibration Artifact: Use a certified calibration sphere or a feature on a stable part with known dimensions.

  • Initial Measurement: Perform a high-accuracy scan at a low speed (e.g., 5-10 mm/s) to establish a baseline measurement.

  • Incremental Speed Increase: Increase the scanning speed by a set increment (e.g., 5 mm/s) and repeat the scan.

  • Data Comparison: Compare the measurement results from the higher speed scan to the baseline measurement.

  • Determine Threshold: Continue increasing the speed and repeating the measurement until the deviation from the baseline exceeds your acceptable tolerance.

  • Optimal Speed Selection: The optimal scanning speed will be the highest speed that consistently produces results within your required tolerance.

Mandatory Visualization

troubleshooting_workflow start Inaccurate Scan Data Detected env_check Check Environmental Conditions (Temp, Vibrations) start->env_check env_ok Environment Stable? env_check->env_ok probe_check Inspect and Calibrate Probe/Stylus probe_ok Probe & Stylus OK? probe_check->probe_ok param_check Review Scanning Parameters (Speed, Density, Filters) param_ok Parameters Optimized? param_check->param_ok fixture_check Verify Workpiece Fixturing fixture_ok Fixturing Secure? fixture_check->fixture_ok env_ok->probe_check Yes resolve_env Stabilize Environment env_ok->resolve_env No probe_ok->param_check Yes resolve_probe Recalibrate or Replace Stylus probe_ok->resolve_probe No param_ok->fixture_check Yes resolve_param Adjust Scanning Parameters param_ok->resolve_param No resolve_fixture Secure Workpiece fixture_ok->resolve_fixture No end_ok Problem Resolved fixture_ok->end_ok Yes resolve_env->env_check resolve_probe->probe_check resolve_param->param_check resolve_fixture->fixture_check speed_vs_accuracy cluster_params Scanning Parameters cluster_outcomes Measurement Outcomes Scanning Speed Scanning Speed Measurement Accuracy Measurement Accuracy Scanning Speed->Measurement Accuracy - (Inverse) Throughput (Speed) Throughput (Speed) Scanning Speed->Throughput (Speed) + (Direct) Point Density Point Density Point Density->Measurement Accuracy + (Direct) Point Density->Throughput (Speed) - (Inverse) Stylus Length Stylus Length Stylus Length->Measurement Accuracy - (Inverse)

References

Environmental factors affecting WENZEL LH 65 measurement accuracy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the environmental factors that can influence the measurement accuracy of the WENZEL LH 65 Coordinate Measuring Machine (CMM).

Troubleshooting Guide

This guide provides solutions to common issues related to measurement accuracy.

Issue: My WENZEL LH 65 is producing inconsistent or inaccurate measurements.

  • Question 1: Have you checked the environmental conditions of the measuring room?

    • Answer: The accuracy of the WENZEL LH 65 is highly dependent on its operating environment.[1][2] Fluctuations in temperature, humidity, and the presence of vibrations can all lead to measurement errors.[3][4] It is crucial to ensure that the environmental conditions are stable and within the manufacturer's specified limits.

  • Question 2: How can I determine if temperature is affecting my measurement accuracy?

    • Answer: Temperature changes are a primary source of measurement errors in CMMs.[1][3] Both the machine and the workpiece can expand or contract with temperature fluctuations, leading to inaccuracies.[3]

      • Verify Room Temperature: Check that the ambient room temperature is stable and within the recommended range of 18°C to 22°C (64.4°F to 71.6°F).[5] For optimal accuracy, the temperature should be maintained at 20°C ± 1 K.[6]

      • Monitor Temperature Gradients: Significant temperature changes over short periods or across the machine's volume can cause distortion. The permitted temperature gradients for the WENZEL LH 65 are:

        • 1 K/h (Kelvin per hour)[5]

        • 1 K/m (Kelvin per meter)[5]

        • 2 K/d (Kelvin per day)[5]

      • Acclimatization: Ensure that both the workpiece and the CMM have had sufficient time to acclimatize to the ambient temperature of the inspection room.[3] A sudden change in temperature, for instance, by bringing a workpiece from a colder or warmer area, will require a stabilization period.

      • Temperature Compensation: The WENZEL LH 65 Premium and Premium-Select models are equipped with automatic temperature compensation.[7][8] Ensure this feature is enabled and functioning correctly. The standard model has manual temperature compensation.[7]

  • Question 3: Could vibrations be the cause of my measurement inaccuracies?

    • Answer: Yes, vibrations from nearby machinery, foot traffic, or even the building itself can significantly distort measurement readings.[3]

      • Isolate the CMM: If possible, locate the WENZEL LH 65 in an area with minimal foot traffic and away from heavy machinery.

      • Vibration Damping: The WENZEL LH 65 can be equipped with an active pneumatic vibration damping system, which is standard on Premium and Premium-Select models.[8][9][10] Verify that this system is active and operating correctly. For the standard model, consider retrofitting an active damping system if vibrations are a persistent issue.[11]

  • Question 4: What role does humidity play in measurement accuracy?

    • Answer: High humidity can lead to condensation on machine components and workpieces, which can affect sensitive electronic and mechanical parts and potentially cause corrosion.[3] The recommended relative humidity range for the WENZEL LH 65 is 40% to 70%.[6][12] If the humidity is outside this range, use a dehumidifier or humidifier to bring it within specification.

  • Question 5: Can air quality impact my results?

    • Answer: Yes, dust and other airborne particulates can settle on the measuring stylus and the workpiece, leading to erroneous measurements.

      • Clean Environment: Maintain a clean, dust-free environment in the CMM room.

      • Air Filtration: The use of a high-quality air filtration system is recommended to minimize airborne contaminants.[3] The compressed air supply for the air bearings must be pre-filtered and meet ISO 8573-1 Class 4 quality or better.[9][13]

Frequently Asked Questions (FAQs)

What are the ideal environmental conditions for the WENZEL LH 65?

For optimal performance and accuracy, the following environmental conditions should be maintained:

  • Operating Temperature: 15°C to 30°C.[9][13]

  • Temperature Range for MPEE (Maximum Permissible Error): 20°C ± 1 K, with gradients of no more than 0.5 K/h, 0.5 K/m, and 1 K/d.[6] A wider range of 20°C ± 2 K is also specified with slightly larger allowed gradients.[5][6]

  • Relative Humidity: 40% to 70%.[6][12]

  • Vibrations: The machine should be isolated from external vibrations. Active pneumatic vibration damping is available.[10][11]

  • Air Quality: The room should be clean and dust-free, and the compressed air supply must be filtered.[3][9][13]

How does temperature affect the granite components of the WENZEL LH 65?

The WENZEL LH 65 is constructed with granite components for all axes (base plate, cross-beam, and sleeve).[10][14][15] Granite is chosen for its low thermal expansion and excellent long-term stability.[14][15] Using the same material for all axes ensures a homogeneous thermal behavior, which helps to maintain the machine's intrinsic accuracy during temperature changes.[10][14][15]

What is the difference between manual and automatic temperature compensation?

The standard WENZEL LH 65 model comes with manual temperature compensation, where the operator must measure and input the temperature of the workpiece and machine into the software.[6][7] The Premium and Premium-Select models feature automatic temperature compensation, which uses sensors on the machine's axes and the workpiece to continuously and automatically correct for thermal effects.[6][7][8]

How can I protect the machine from dust and other contaminants?

The X and Y guideways of the WENZEL LH 65 are protected by bellows to prevent contamination from dust and dirt.[8][9][10] It is also crucial to maintain a clean measuring room and ensure the compressed air supply is properly filtered.[3][9]

Environmental and Operational Specifications

The following table summarizes the key environmental and operational parameters for the WENZEL LH 65.

ParameterSpecificationNotes
Operating Temperature 15°C to 30°CGeneral operating range.[9][13]
Temperature for MPEE 20°C ± 1 KFor highest accuracy.[6]
20°C ± 2 KFor standard accuracy.[5][6]
Temperature Gradient (High Accuracy) ΔT: 0.5 K/h, 0.5 K/m, 1 K/dPer hour, per meter, and per day.[6]
Temperature Gradient (Standard) ΔT: 1 K/h, 1 K/m, 2 K/dPer hour, per meter, and per day.[5][6]
Relative Humidity 40% to 70%Non-condensing.[6][12]
Compressed Air Supply 6-10 bar
Compressed Air Quality ISO 8573-1: Class 4 or betterPre-filtered.[9][13]
Vibration Damping Elastomer (Standard), Active Pneumatic (Optional/Premium)[6][11]

Experimental Protocols

Protocol: Thermal Influence Study on Measurement Accuracy

Objective: To quantify the effect of temperature variations on the measurement accuracy of a calibrated artifact.

Materials:

  • WENZEL LH 65 CMM

  • Calibrated gauge block or ball bar of a known length

  • Temperature sensors for ambient and workpiece temperature monitoring

Methodology:

  • Baseline Measurement:

    • Place the calibrated artifact in the measuring room and allow it to acclimatize for at least 24 hours.

    • Ensure the room temperature is stable at the ideal 20°C.

    • Perform a series of 10 measurements of the artifact's critical dimension (e.g., length of the gauge block).

    • Record the ambient and workpiece temperatures for each measurement.

    • Calculate the mean and standard deviation of the measurements. This will serve as your baseline.

  • Induced Temperature Variation:

    • Increase the ambient temperature of the measuring room by a controlled amount (e.g., 2°C).

    • Allow the CMM and the artifact to stabilize at the new temperature for a minimum of 4 hours. Monitor the workpiece temperature to ensure it has stabilized.

    • Repeat the series of 10 measurements, recording the ambient and workpiece temperatures for each.

  • Data Analysis:

    • Calculate the mean and standard deviation of the measurements at the elevated temperature.

    • Compare the mean measurement value to the baseline value and the calibrated value of the artifact.

    • The difference between the measured mean and the calibrated value represents the measurement error induced by the temperature change.

  • Reporting:

    • Document the temperature conditions and the corresponding measurement errors.

    • This data can be used to establish practical operating limits for your specific application and to understand the importance of temperature stability.

Visualizations

Environmental_Factors_Workflow cluster_start Troubleshooting Start cluster_checks Environmental Checks cluster_actions Corrective Actions cluster_end Resolution Start Inaccurate Measurements Detected Temp_Check Is Temperature Stable & Within Spec? (18-22°C, ΔT < 1K/h) Start->Temp_Check Vibration_Check Is the Area Free from Vibration? Temp_Check->Vibration_Check Yes Stabilize_Temp Acclimatize Part & CMM Adjust Room Temperature Temp_Check->Stabilize_Temp No Humidity_Check Is Humidity Within Spec? (40-70%) Vibration_Check->Humidity_Check Yes Isolate_CMM Isolate from Vibration Sources Check Damping System Vibration_Check->Isolate_CMM No Air_Check Is Air Quality High? (Clean Room, Filtered Air Supply) Humidity_Check->Air_Check Yes Control_Humidity Use Dehumidifier/Humidifier Humidity_Check->Control_Humidity Improve_Air Clean Room Check Air Filters Air_Check->Improve_Air No Remeasure Perform Measurement Again Air_Check->Remeasure Yes Stabilize_Temp->Temp_Check Isolate_CMM->Vibration_Check Control_Humidity->Humidity_Check Improve_Air->Air_Check

Caption: Troubleshooting workflow for CMM measurement inaccuracy.

Environmental_Impact_Diagram cluster_factors Environmental Factors cluster_effects Physical Effects on CMM & Part cluster_result Measurement Outcome Temperature Temperature Fluctuations Thermal_Expansion Thermal Expansion/ Contraction Temperature->Thermal_Expansion Vibration Vibration Mechanical_Instability Probe & Sensor Instability Vibration->Mechanical_Instability Humidity Humidity Corrosion_Contamination Corrosion & Surface Contamination Humidity->Corrosion_Contamination Air_Quality Air Quality (Dust, Oil) Air_Quality->Corrosion_Contamination Measurement_Error Increased Measurement Uncertainty Thermal_Expansion->Measurement_Error Mechanical_Instability->Measurement_Error Corrosion_Contamination->Measurement_Error

Caption: Key environmental factors affecting CMM accuracy.

References

WENZEL LH 65 Technical Support Center for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the routine maintenance, calibration, and troubleshooting of the WENZEL LH 65 Coordinate Measuring Machine (CMM). Adherence to these guidelines will help ensure the continued accuracy and reliability of your experimental data.

Disclaimer: The following procedures are based on industry best practices for high-precision metrology equipment. While tailored for the WENZEL LH 65, it is always recommended to consult the official manufacturer's documentation or a certified WENZEL service engineer for factory-approved procedures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal environmental conditions for operating the WENZEL LH 65 to ensure measurement accuracy?

A1: For optimal performance and to maintain the specified accuracy, the WENZEL LH 65 should be housed in a temperature-controlled environment. The recommended operating temperature is typically 20°C ± 2°C (68°F ± 3.6°F), with a thermal gradient of less than 1°C per hour and 2°C over 24 hours. Humidity should be maintained between 40% and 70%.[1] The machine should also be isolated from sources of significant vibration. The Premium and Premium-Select models of the LH 65 can be equipped with active pneumatic vibration damping to mitigate external influences.[2][3]

Q2: How often should the stylus and probe be calibrated?

A2: The stylus and probe assembly should be recalibrated at the beginning of each measurement session, especially for high-precision experiments. Recalibration is also mandatory if there have been any changes to the stylus configuration, if the probe has incurred an impact, or if significant temperature fluctuations have occurred since the last calibration. Regular probe calibration is critical for maintaining measurement accuracy.

Q3: What are the compressed air requirements for the WENZEL LH 65?

A3: The WENZEL LH 65 requires a clean and dry compressed air supply with a pressure between 6 and 10 bar.[2] The air quality should meet ISO 8573-1: Class 4 or better.[2] It is crucial to ensure the air is free of oil, water, and particulate contamination to prevent damage to the air bearings. Air consumption is approximately 70 NI/min, but can be higher depending on the application and if pneumatic dampers are in use.[2]

Q4: Can I use cleaning solvents on the granite guideways?

A4: Yes, it is recommended to clean the granite guideways regularly. Use a clean, lint-free cloth and a mild, approved granite cleaner or isopropyl alcohol. Ensure the surfaces are completely dry before moving the machine axes to prevent any residue from affecting the air bearings.

Q5: Where can I find the latest software updates for my WENZEL LH 65?

A5: Software updates are typically available through a Software Maintenance Agreement (SMA) with WENZEL.[4] It is advisable to stay current with software updates to benefit from the latest features, bug fixes, and performance improvements. Contact your local WENZEL service representative for more information on your specific software version and upgrade options.

Routine Maintenance Schedule

Regular preventative maintenance is crucial for the longevity and accuracy of your WENZEL LH 65. The following table outlines a recommended maintenance schedule.

FrequencyTaskDetailed Methodology
Daily Visual Inspection & Cleaning 1. Before powering on, visually inspect the machine for any loose components, debris on the guideways, or damaged cables. 2. Clean the granite work table and guideways with a clean, lint-free cloth and an approved granite cleaner.[5] 3. Check the compressed air pressure gauge to ensure it is within the recommended range (6-10 bar).[2]
Weekly Probe & Stylus Inspection 1. Carefully inspect the stylus for any signs of wear, bending, or contamination on the tip. 2. Clean the stylus tip with a suitable cleaning putty or a lint-free cloth moistened with alcohol. 3. Verify that the probe is securely seated in its magnetic mount and that the electrical contacts are clean.
Monthly Air Filter & Guideway Check 1. Inspect the main air filter/regulator unit. Drain any accumulated water from the filter bowl.[6] 2. Visually inspect the bellows covers on the X and Y guideways for any tears or damage that could allow contaminants to reach the guideways.[2][7] 3. Check for any loose screws or fittings on the machine structure and tighten as necessary.[5]
Annually Professional Calibration & Service 1. Schedule a full calibration and preventative maintenance service with a certified WENZEL technician.[4] 2. This service should include a comprehensive inspection of all mechanical and electrical systems, cleaning and adjustment of air bearings, and a full geometric error mapping and compensation to ISO 10360 standards.[4]

Troubleshooting Guide

This guide addresses common issues that may arise during the operation of the WENZEL LH 65 in a research setting.

Issue / SymptomPotential Cause(s)Step-by-Step Solution
Measurement Inaccuracy or Poor Repeatability 1. Unstable environmental temperature. 2. Dirty or damaged stylus. 3. Loose workpiece clamping. 4. Incorrect probe calibration. 5. Contaminated guideways.1. Verify that the ambient temperature is stable and within the specified range (20°C ± 2°C). 2. Inspect and clean the stylus tip. Replace if damaged. 3. Ensure the sample is securely and repeatably fixtured to the granite table. 4. Perform a probe calibration routine using the reference sphere. 5. Clean the granite guideways.
"Air Pressure Low" Error 1. Insufficient supply pressure from the facility's compressed air system. 2. Clogged air filter. 3. Leak in the air supply line.1. Check the main air supply pressure to the CMM. 2. Inspect and clean or replace the air filter element. 3. Listen for audible air leaks along the supply hose and at the connections. Tighten fittings as necessary.
Probe Fails to Trigger or Gives Sporadic Readings 1. Dirty electrical contacts on the probe body or head. 2. Damaged probe cable. 3. Loose stylus or module. 4. Software or controller issue.1. Clean the electrical contacts on both the probe body and the probe head with a contact cleaner or isopropyl alcohol. 2. Inspect the probe cable for any signs of damage or kinks. 3. Ensure the stylus and any probe modules are securely tightened. 4. Restart the CMM software and the controller. If the problem persists, contact WENZEL support.
Abnormal Noise or Jerky Movement of Axes 1. Debris on a guideway. 2. Insufficient air bearing pressure. 3. Issue with the drive system.1. Power down the machine and carefully clean all guideways. 2. Verify the air pressure is within the correct range. 3. This may indicate a more serious issue. Do not continue to operate the machine and contact WENZEL service immediately.[8]

Calibration and Performance Verification Protocols

Interim Performance Verification Test

This user-performable test should be conducted monthly or whenever there is a concern about the machine's accuracy. It serves as an interim check between annual professional calibrations.

Objective: To verify the volumetric and probing accuracy of the CMM using a calibrated artifact.

Materials:

  • Calibrated sphere or gauge block with a known diameter/length and low uncertainty.

  • Lint-free cloths.

  • Approved granite cleaner.

Methodology:

  • Preparation:

    • Ensure the CMM and the artifact have been in the temperature-controlled lab for at least 24 hours to reach thermal stability.

    • Clean the granite surface and the artifact thoroughly.

    • Perform a standard probe calibration using the machine's reference sphere.

  • Measurement Procedure (using a calibrated sphere):

    • Securely place the calibrated sphere in the center of the measuring volume.

    • Using the CMM software, perform a measurement of the sphere's diameter by probing at least 25 points distributed over its surface.

    • Record the measured diameter.

    • Move the sphere to at least four other locations within the measuring volume (e.g., the four corners) and repeat the diameter measurement at each location.

  • Data Analysis:

    • Compare the average measured diameter at each location to the calibrated diameter of the sphere.

    • The deviation should be within the user-defined tolerance, which should be based on the experimental requirements and the machine's specifications.

    • A consistent and growing deviation over time may indicate a need for professional recalibration.

Logical Troubleshooting Workflow for Measurement Inaccuracy

The following diagram illustrates a logical workflow for diagnosing and resolving measurement inaccuracy issues.

Measurement_Inaccuracy_Troubleshooting start Measurement Inaccuracy Detected check_environment Check Environment (Temp: 20±2°C, Stable?) start->check_environment check_setup Check Physical Setup (Cleanliness, Fixturing) check_environment->check_setup Environment OK contact_support Contact WENZEL Support for Service & Calibration check_environment->contact_support Environment Unstable and Cannot Be Corrected recalibrate_probe Recalibrate Probe Using Reference Sphere check_setup->recalibrate_probe Setup OK check_setup->recalibrate_probe Issue Found & Corrected run_verification Run Interim Performance Verification Test recalibrate_probe->run_verification Calibration Successful recalibrate_probe->contact_support Calibration Fails analyze_results Analyze Verification Results (Deviation within tolerance?) run_verification->analyze_results issue_resolved Issue Resolved Resume Measurement analyze_results->issue_resolved Yes analyze_results->contact_support No

References

WENZEL LH 65 Technical Support Center: Enhancing Measurement Repeatability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the repeatability of measurements performed on the WENZEL LH 65 Coordinate Measuring Machine (CMM).

Frequently Asked Questions (FAQs)

Q1: What is measurement repeatability on a CMM?

A1: Repeatability refers to the consistency of measurement results when the same feature on the same workpiece is measured multiple times under identical conditions.[1] High repeatability is crucial for ensuring that your measurement process is stable and reliable.[1][2]

Q2: How often should the WENZEL LH 65 be professionally calibrated?

A2: As a general rule, a full CMM calibration by a certified technician is recommended at least once a year, or every 2000 hours of operation.[3] However, the frequency may need to be adjusted based on your usage, the environmental conditions, and your internal quality control requirements.[3][4]

Q3: What are the primary sources of measurement error on a CMM?

A3: The main sources of error can be categorized into three groups: environmental factors (temperature, humidity, vibration), machine-related issues (calibration, mechanical wear), and operator/setup influences (probing strategy, workpiece clamping, cleanliness).[4][5]

Q4: Can software updates impact the measurement repeatability of my WENZEL LH 65?

A4: Yes, software updates can improve CMM performance.[4] They often include bug fixes, enhanced algorithms for feature calculation, and improved functionality, which can contribute to better accuracy and repeatability.[4]

Q5: What is the significance of the granite construction of the WENZEL LH 65?

A5: The WENZEL LH series uses granite for its base plate, traverses, and quills.[6][7] Granite has excellent thermal stability and vibration-damping properties, which are fundamental to the machine's inherent mechanical accuracy and long-term stability.[8][9]

Troubleshooting Guides

This section addresses specific issues you may encounter that affect measurement repeatability.

Issue: My measurement results for the same feature are inconsistent.

Q1: Have you checked the probing system?

A1: Inconsistent results are often linked to the probing system.

  • Stylus Condition: Inspect the stylus tip for dirt, debris, or wear.[1][10] Microscopic build-up can distort every measurement.[10] Clean the stylus tip with a suitable solvent and a lint-free cloth.

  • Probe Calibration: Ensure the probe system has been recently and correctly calibrated. All errors generated during probe calibration will be added to the measurement.[5] It is good practice to re-qualify styli regularly, especially if you have changed them or if there has been a significant environmental change.[10]

  • Stylus Configuration: Use the shortest possible stylus for the feature being measured to minimize deflection.[10] Longer styli are more prone to bending, which can introduce errors.

Q2: Is the workpiece clean and properly fixtured?

A2: The condition and setup of the workpiece are critical.

  • Cleanliness: Ensure the workpiece is free from oils, coolants, dust, and burrs.[10][11] These contaminants can interfere with the probe's contact and affect accuracy.[11]

  • Fixturing: The workpiece must be securely clamped without being distorted.[12][13] Excessive clamping force can deform the part, leading to inconsistent measurements.[14][15] A 3-2-1 clamping setup is a good practice to avoid distortion while ensuring stability.[12]

Q3: Are the environmental conditions in the lab stable?

A3: The CMM's performance is highly sensitive to its environment.

  • Temperature: Temperature fluctuations are a major source of error.[4][5][11] Both the CMM and the workpiece can expand or contract with temperature changes.[4] Ensure the lab's temperature is stable and that the workpiece has acclimated to the ambient temperature for at least two hours before measurement.[1]

  • Vibrations: Nearby machinery, foot traffic, or even sound waves can cause vibrations that lead to measurement errors.[11][16][17] The WENZEL LH 65 Premium and Premium-Select models feature active pneumatic vibration damping to mitigate these effects.[18][19]


Issue: I suspect thermal expansion is affecting my results.

Q1: How can I identify and mitigate thermal effects?

A1: Thermal effects can be complex, but there are clear steps to manage them.

  • Monitoring: Continuously monitor the temperature in the measurement room. The WENZEL LH 65 Premium and Premium-Select models are equipped with automatic temperature compensation sensors on the machine axes and the workpiece to correct for thermal drift.[19][20]

  • Acclimatization: Allow both the workpiece and any fixtures to thermally soak in the CMM room before measurement. The required time depends on the material and mass of the part.[1]

  • Operator Influence: Avoid handling the workpiece with bare hands, as body heat can cause localized thermal expansion.[14]

  • Environment Control: Do not place the CMM in direct sunlight or near heat sources like vents or large electronic equipment.[17]

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving issues with measurement repeatability.

G Troubleshooting Workflow for Poor Measurement Repeatability start Poor Repeatability Detected check_probe 1. Inspect Probing System start->check_probe is_probe_ok Is Probe System OK? check_probe->is_probe_ok fix_probe Clean/Replace Stylus Recalibrate Probe is_probe_ok->fix_probe No check_workpiece 2. Inspect Workpiece Setup is_probe_ok->check_workpiece Yes fix_probe->check_probe is_workpiece_ok Is Workpiece Setup OK? check_workpiece->is_workpiece_ok fix_workpiece Clean Part Adjust Fixturing is_workpiece_ok->fix_workpiece No check_environment 3. Evaluate Environment is_workpiece_ok->check_environment Yes fix_workpiece->check_workpiece is_environment_ok Is Environment Stable? check_environment->is_environment_ok fix_environment Stabilize Temperature Isolate Vibrations is_environment_ok->fix_environment No check_machine 4. Review Machine State is_environment_ok->check_machine Yes fix_environment->check_environment is_machine_ok Is Machine OK? check_machine->is_machine_ok fix_machine Run Self-Diagnostics Contact WENZEL Service is_machine_ok->fix_machine No end_good Repeatability Restored is_machine_ok->end_good Yes end_bad Issue Persists Consult Advanced Support fix_machine->end_bad

Caption: A step-by-step guide to troubleshooting inconsistent CMM measurements.

Experimental Protocols

The following protocols outline best practices for key procedures to ensure high measurement repeatability.

Protocol 1: Daily Pre-Measurement Checks

  • Visual Inspection: Visually inspect the CMM for any signs of damage or contamination. Check that the guideways are clean.[21]

  • Air Supply: Verify that the compressed air supply pressure is within the manufacturer's specified range (typically 6-10 bar).[18]

  • Probe System: Check that the stylus is clean and securely mounted.

  • Environment: Record the current room temperature and humidity.

  • Warm-up: If the machine has been shut down, allow it to warm up by running a simple, non-measurement program to exercise the axes.

  • Reference Sphere: Ensure the reference sphere is clean and securely mounted.[14]

Protocol 2: Probe Qualification and Calibration

  • Define Master Probe: Designate one stylus position (e.g., A0B0) as the master probe. All other styli will be qualified relative to this master.

  • Cleanliness: Thoroughly clean the reference sphere and the stylus tip(s) with an appropriate solvent (e.g., isopropyl alcohol) and a lint-free wipe.[22]

  • Initiate Calibration Routine: Using the machine's software (e.g., WENZEL Metrosoft QUARTIS), start the probe calibration procedure.[23]

  • Manual Sphere Location: Manually take a single touch point on the top of the reference sphere to define its approximate location for the automated routine.[22]

  • Automated Calibration: The CMM will automatically measure multiple points on the reference sphere to calculate the stylus tip's diameter and center position.

  • Review Results: After the routine is complete, review the calibration results. The standard deviation of the measurements should be within an acceptable tolerance (e.g., under 0.002 mm).[22]

  • Calibrate All Angles/Styli: Repeat the automated calibration process for all other stylus angles and styli that will be used in the measurement program.

Protocol 3: Workpiece Preparation and Fixturing

  • Cleaning: Clean the workpiece to remove all contaminants such as oils, dust, and machining debris.[10]

  • Thermal Acclimatization: Place the workpiece on the CMM's granite table and allow it to acclimate to the room's temperature. The time required will vary based on the part's size and material.[1]

  • Fixture Selection: Choose a fixturing system that holds the part securely without distorting it.[12][13] Modular fixturing kits are often a good choice.[13]

  • Clamping Strategy:

    • Apply minimal clamping force necessary to hold the part stable.[14][15] Over-tightening can cause deformation.[15]

    • Ensure clamps do not obstruct access to the features that need to be measured.[24]

    • Use a repeatable clamping sequence if multiple parts are to be measured.[14]

  • Part Alignment: Secure the part in a position that is well within the CMM's measuring volume, avoiding the extreme edges of the axes.[12]

Data Presentation: Factors Influencing Repeatability

While specific quantitative data depends heavily on the exact measurement task and environment, the following tables provide an illustrative summary of how various factors can influence measurement uncertainty.

Table 1: Illustrative Impact of Environmental Factors

FactorTypical ConditionPotential Impact on a 100mm Steel PartMitigation Strategy
Temperature Variation ± 2.0 °C from 20 °C± 2.3 µmClimate-controlled room, part acclimatization[1][2]
Vibration Nearby stamping press> 5 µm error, poor repeatabilityVibration isolation table, relocate CMM[4]
Humidity > 60% Relative HumidityPotential for corrosion, minor warpingDehumidifier, environmental control[17][21]
Airborne Contaminants Dusty environment> 1 µm from debris on scales/partRegular cleaning, positive pressure room[1][21]

Table 2: Illustrative Impact of Probing Strategy

FactorScenario AScenario BImpact on RepeatabilityBest Practice
Stylus Length 20 mm50 mmLonger styli increase deflection errorUse the shortest stylus possible[10]
Stylus Tip Diameter 1 mm5 mmSmaller tips are sensitive to surface roughnessChoose a larger tip for rougher surfaces[14]
Number of Probe Points 4 points on a circle20 points on a circleMore points give a better definition of formUse sufficient points to define the feature accurately
Probe Calibration Calibrated dailyCalibrated monthlyFrequent calibration reduces drift errorCalibrate probes regularly, especially the master probe[5]

Mandatory Visualizations

The diagrams below illustrate key concepts for improving measurement repeatability.

G Hierarchy of Influences on Measurement Repeatability level1 Measurement Repeatability level2a Environmental Stability level1->level2a level2b Machine Condition level1->level2b level2c Setup & Operator level1->level2c level3a Temperature level2a->level3a level3b Vibration level2a->level3b level3c Humidity & Dust level2a->level3c level4a Calibration Status level2b->level4a level4b Mechanical Integrity level2b->level4b level4c Software Version level2b->level4c level5a Workpiece Fixturing level2c->level5a level5b Probe Strategy level2c->level5b level5c Part Cleanliness level2c->level5c

Caption: Key factors impacting the final measurement repeatability.

G High-Repeatability Measurement Workflow prep_env 1. Ensure Stable Environment (Temp, Vibe) prep_part 2. Clean & Acclimate Workpiece prep_env->prep_part prep_machine 3. Perform Daily Checks & Calibrate Probes prep_part->prep_machine fixture_part 4. Securely Fixture Workpiece (No Distortion) prep_machine->fixture_part load_program 5. Load Measurement Program fixture_part->load_program run_measurement 6. Execute Measurement Routine load_program->run_measurement analyze_results 7. Analyze Data & Assess Repeatability run_measurement->analyze_results

Caption: A sequential workflow for achieving high-repeatability measurements.

References

Addressing thermal expansion errors in WENZEL LH 65 measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the WENZEL LH 65 Coordinate Measuring Machine. This resource is designed for researchers, scientists, and drug development professionals to help you identify, understand, and mitigate thermal expansion errors in your high-precision measurements.

Frequently Asked Questions (FAQs)

Q1: What is thermal expansion and why is it a concern for my WENZEL LH 65 measurements?

A1: Thermal expansion is the tendency of matter to change in volume in response to a change in temperature. For high-precision coordinate measuring machines like the WENZEL LH 65, even minute temperature fluctuations can cause the machine's components (made of granite and other materials) and the workpiece being measured to expand or contract.[1][2][3] This can introduce significant errors into your measurements, potentially compromising the validity of your research and development data.

Q2: What are the ideal environmental conditions for operating the WENZEL LH 65 to minimize thermal errors?

A2: To ensure optimal performance and minimize thermal expansion effects, the WENZEL LH 65 should be operated in a controlled environment. The recommended conditions are:

ParameterRecommended Range
Operating Temperature 15-30°C
Temperature for MPEE (Maximum Permissible Error, Length) 19-21°C
Relative Humidity 40-70%

Maintaining a stable temperature, ideally around 20°C (68°F), is crucial for measurement consistency.[3]

Q3: Does my WENZEL LH 65 have built-in protection against thermal errors?

A3: Yes, the WENZEL LH series can be equipped with automatic temperature compensation.[4][5][6] The Premium and Premium-Select models of the LH 65 include automatic temperature compensation with sensors on the machine axes and the workpiece.[6] This system dynamically adjusts for temperature variations to improve measurement accuracy.[4]

Q4: How does the granite construction of the WENZEL LH 65 help with thermal stability?

A4: The WENZEL LH 65 utilizes granite for its base plate, crossbeam, and quill.[5] Granite has a relatively low coefficient of thermal expansion and excellent thermal stability.[7] Using the same material for all axes ensures a homogeneous thermal behavior, which contributes to the machine's intrinsic accuracy and long-term stability.[7][8]

Q5: What are the primary sources of thermal variation in a lab environment?

A5: Thermal variations can arise from several sources, including:

  • HVAC system cycling

  • Direct sunlight exposure on the CMM or workpiece

  • Heat generated by the CMM's own motors and electronics

  • Heat from nearby equipment

  • Body heat from operators

  • Opening and closing of doors to the laboratory

Troubleshooting Guide: Thermal Expansion Errors

This guide provides a systematic approach to identifying and resolving measurement inaccuracies caused by thermal expansion.

Symptom 1: Gradual drift in measurements of a stable artifact over time.

Possible Cause Troubleshooting Steps
Inadequate thermal stabilization (soaking) time for the workpiece. 1. Ensure the workpiece has been in the temperature-controlled environment of the CMM for a sufficient period to reach thermal equilibrium. The required time depends on the material and mass of the part. 2. As a best practice, allow parts to acclimate for at least two hours before measurement.
Fluctuations in ambient laboratory temperature. 1. Monitor the laboratory temperature using a calibrated thermometer over the course of a measurement cycle. 2. Identify and mitigate sources of temperature variation (e.g., drafts, direct sunlight).
CMM's temperature compensation system is not functioning correctly. 1. Verify that the temperature sensors on the CMM and workpiece are clean and properly positioned. 2. Perform a health check of the temperature compensation system through the CMM software, if available. 3. If the issue persists, contact WENZEL service for a system calibration.

Symptom 2: Inconsistent measurements of the same feature on a part.

Possible Cause Troubleshooting Steps
Handling of the workpiece during measurement. 1. Minimize handling of the workpiece with bare hands to avoid transferring body heat. Use gloves or tongs when possible. 2. If the part must be repositioned, allow it to re-stabilize before continuing measurement.
Short-term temperature changes in the measurement environment. 1. Check for drafts from air conditioning vents or open doors that could be causing rapid, localized temperature changes.
Heat generated by the CMM during long measurement cycles. 1. For very long, continuous measurement runs, monitor the temperature of the CMM's structural components. 2. If significant heating is observed, consider breaking the measurement into smaller segments with cooling periods in between.

Symptom 3: Discrepancy between CMM measurements and other measurement methods.

Possible Cause Troubleshooting Steps
Different coefficients of thermal expansion (CTE) between the workpiece and the CMM's scales. 1. Ensure that the correct CTE for the workpiece material is entered into the measurement software for accurate compensation. 2. If the CTE is unknown, consult material specification sheets or the data table provided in this guide.
Measurement performed at a temperature different from the standard reference temperature (20°C). 1. Verify that the CMM's temperature compensation system is active and correctly configured for the ambient temperature. 2. If possible, perform measurements closer to the 20°C reference temperature.

Experimental Protocols

Protocol 1: Quantifying Thermal Drift of the WENZEL LH 65

Objective: To quantify the measurement drift of the CMM over time due to thermal variations in the laboratory environment.

Materials:

  • Temperature and humidity data logger.

Methodology:

  • Place the temperature and humidity data logger near the center of the CMM's working volume.

  • Position the calibrated artifact (step gauge or ball bar) in a central and stable location on the CMM table.

  • Allow the artifact and the CMM to thermally stabilize for at least 24 hours in the controlled environment.

  • Develop a CMM program to measure a specific, known length on the artifact. For a step gauge, this would be the distance between two specific faces. For a ball bar, it would be the distance between the centers of the two spheres.

  • Execute the measurement program and record the measured length.

  • Repeat the measurement every 30 minutes for a period of 8-12 hours without disturbing the setup.

  • Simultaneously, record the temperature and humidity at each measurement interval.

  • Data Analysis:

    • Plot the measured length versus time.

    • Plot the temperature versus time.

    • Analyze the correlation between the change in measured length and the change in temperature to determine the thermal drift of the CMM system in µm/°C.

Protocol 2: Verifying the Accuracy of the Temperature Compensation System

Objective: To verify that the CMM's automatic temperature compensation system is functioning correctly.

Materials:

  • Calibrated gauge block of a known material with a known coefficient of thermal expansion (e.g., steel).

  • Two calibrated temperature sensors.

Methodology:

  • Place one temperature sensor on the gauge block and another to measure the ambient air temperature near the CMM.

  • Allow the gauge block to acclimate to the laboratory temperature (ideally 20°C) for several hours.

  • Measure the length of the gauge block with the CMM's temperature compensation turned OFF. Record the measured length and the temperatures from both sensors.

  • Turn the CMM's temperature compensation ON. Ensure the correct CTE for the gauge block material is entered in the software.

  • Repeat the measurement of the gauge block.

  • Induce a controlled change in the temperature of the gauge block (e.g., by carefully warming it a few degrees above ambient). Do not heat the CMM structure itself.

  • Once the gauge block reaches a stable, elevated temperature, repeat steps 3 and 4.

  • Data Analysis:

    • At each temperature, compare the measured length with and without temperature compensation to the expected length (calculated using the gauge block's calibrated length, CTE, and measured temperature).

    • The measurements taken with temperature compensation enabled should be significantly closer to the calculated expected length, demonstrating the effectiveness of the compensation system.

Data Presentation

Table 1: Coefficients of Linear Thermal Expansion for Common Materials

MaterialCoefficient of Thermal Expansion (α) per °C (x10⁻⁶)Coefficient of Thermal Expansion (α) per °F (x10⁻⁶)
Aluminum2413
Brass1911
Copper179.4
Steel137.2
Stainless Steel (Austenitic)16.3-
Cast Iron11.0-
Glass, ordinary95
Glass, pyrex42.2
Quartz, fused0.590.33
Acetal-59.2
Acrylic, sheet, cast-45.0
Titanium8.64.8
Invar1.20.67
Zerodur~0.1~0.06

Note: These are approximate values. The exact coefficient can vary depending on the specific alloy and temperature range.[11][12][13]

Visualizations

Thermal_Error_Troubleshooting_Workflow start Measurement Inaccuracy Detected check_environment Is the environment stable? (Temp: 19-21°C, Humidity: 40-70%) start->check_environment stabilize_environment Stabilize the environment. - Control temperature and humidity. - Eliminate drafts and direct sunlight. check_environment->stabilize_environment No check_soaking_time Has the workpiece been soaked for an adequate time? check_environment->check_soaking_time Yes stabilize_environment->check_environment soak_workpiece Allow workpiece to acclimate to the lab environment. check_soaking_time->soak_workpiece No run_drift_test Perform Thermal Drift Test (Protocol 1) check_soaking_time->run_drift_test Yes soak_workpiece->check_soaking_time analyze_drift_results Analyze drift test results. Is there a correlation between temperature and measurement drift? run_drift_test->analyze_drift_results verify_temp_comp Verify Temperature Compensation System (Protocol 2) analyze_drift_results->verify_temp_comp Yes issue_resolved Issue Resolved analyze_drift_results->issue_resolved No, drift is within specs contact_support Contact WENZEL Support for service and calibration. verify_temp_comp->contact_support Compensation system not functioning verify_temp_comp->issue_resolved Compensation system is functioning

Caption: Troubleshooting workflow for thermal expansion errors.

Thermal_Influence_Pathway cluster_sources Sources of Thermal Variation cluster_effects Physical Effects cluster_errors Measurement Errors HVAC HVAC System CMM_Expansion CMM Component Expansion/Contraction HVAC->CMM_Expansion Sunlight Direct Sunlight Sunlight->CMM_Expansion Workpiece_Expansion Workpiece Expansion/Contraction Sunlight->Workpiece_Expansion Equipment Heat from Equipment Equipment->CMM_Expansion Operator Operator Body Heat Operator->Workpiece_Expansion Scale_Error Scale Errors CMM_Expansion->Scale_Error Geometric_Error Geometric Errors (e.g., squareness) CMM_Expansion->Geometric_Error Probing_Error Probing Errors Workpiece_Expansion->Probing_Error Measurement_Inaccuracy Overall Measurement Inaccuracy Scale_Error->Measurement_Inaccuracy Geometric_Error->Measurement_Inaccuracy Probing_Error->Measurement_Inaccuracy

Caption: Signaling pathway of thermal influences on measurement accuracy.

References

WENZEL LH 65 Technical Support Center: Error Mapping and Compensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing error mapping and compensation for the WENZEL LH 65 Coordinate Measuring Machine (CMM). The following troubleshooting guides and FAQs will help you address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is geometric error mapping and compensation on the WENZEL LH 65?

A1: Geometric error mapping is the process of identifying and quantifying the inherent inaccuracies in the CMM's structure and movement. No CMM is perfectly rigid or square, and factors like manufacturing tolerances and environmental changes can introduce small deviations. The WENZEL LH 65, equipped with software like WM | Quartis, can perform a "computed error correction of the machine geometry (CAA)" to mitigate these inaccuracies.[1] This involves measuring a known artifact (like a ball bar or a laser interferometer) to create a detailed "error map" of the machine's entire working volume. This map is then used by the controller to apply real-time corrections to the measurement data, resulting in significantly higher accuracy.

Q2: How does temperature affect the accuracy of my measurements, and how is it compensated for?

A2: Temperature fluctuations are a significant source of measurement error in CMMs. The granite construction of the WENZEL LH 65 provides thermal stability, but changes in ambient temperature can still cause the machine's axes and the workpiece to expand or contract.[2] The LH 65 addresses this through automatic temperature compensation.[3][4] The Premium and Premium-Select models are equipped with temperature sensors on the device axes and the workpiece to monitor thermal changes.[4] The control system then uses this data to apply a mathematical correction, ensuring accuracy even in environments with fluctuating temperatures.[4]

Q3: How often should the geometric error map be updated?

A3: It is recommended to have your WENZEL LH 65 professionally calibrated and the geometric error map updated annually or after a significant event such as a machine relocation or a collision. Regular verification using a calibrated artifact can also be performed to monitor the machine's accuracy between professional calibrations.

Q4: What is the difference between the Standard, Premium, and Premium-Select models of the LH 65 in terms of error compensation?

A4: The primary difference lies in the level of automatic temperature compensation. The Standard model features manual temperature compensation, while the Premium and Premium-Select versions offer automatic temperature compensation with sensors on the machine axes and the workpiece for more precise and automated correction.[4] All models, however, utilize a geometric error map for correcting mechanical inaccuracies.

Troubleshooting Guides

This section provides solutions to common problems you might encounter related to error mapping and compensation.

Problem Possible Cause Solution
Inaccurate or inconsistent measurements despite a recent calibration. The temperature compensation is not being applied correctly.1. Ensure that the temperature sensors on the machine and workpiece (for Premium/Premium-Select models) are clean and properly connected. 2. Verify in the WM
The probe has not been calibrated correctly.1. Re-run the probe calibration routine. 2. Ensure the calibration sphere is clean and free of damage. 3. Use the correct stylus and module combination as specified in your measurement program.
The incorrect error compensation map is loaded.1. In the machine's control software, verify that the correct and most recent error compensation map is active. 2. If you have recently had the machine serviced, ensure the new map was loaded correctly.
The CMM fails to complete a measurement program, showing a deviation error. A collision may have occurred, potentially affecting the machine's geometry.1. Immediately stop the machine and inspect for any visible damage to the probe or the machine itself. 2. Re-run the probe calibration. 3. Perform a quick verification check with a known artifact. 4. If the error persists, a full recalibration and re-mapping of the geometric errors may be necessary. Contact WENZEL service for support.
The measurement path is obstructed.1. Check the measurement path in the WM

Data Presentation: WENZEL LH 65 Accuracy Specifications

The following table summarizes the maximum permissible error (MPE) for length measurement (EL, MPE) for the different models of the WENZEL LH 65, which is achieved through the application of error compensation.

ModelMeasuring Range (X x Y x Z) in mmVolumetric Length Measuring Uncertainty (EL, MPE) in µm
LH 65 Standard 650 x 750/1200 x 5001.7 + L/333
LH 65 Premium 650 x 750/1200 x 5001.5 + L/350
LH 65 Premium-Select 650 x 750/1200 x 5001.1 + L/400

L = measured length in mm. Data is indicative and may vary based on probe system and environmental conditions.

Experimental Protocols

Protocol 1: Verification of CMM Accuracy with a Calibrated Ball Bar

This protocol describes a generalized procedure for verifying the volumetric accuracy of the WENZEL LH 65 using a calibrated ball bar. This should be performed periodically between professional calibrations.

Methodology:

  • Preparation:

    • Ensure the WENZEL LH 65 is powered on and has reached a stable operating temperature.

    • Clean the machine's guideways and the calibrated ball bar with a lint-free cloth.

    • Mount the ball bar securely in various positions and orientations within the machine's measuring volume.

  • Probe Calibration:

    • Launch the WM | Quartis software.

    • Perform a full probe calibration for the stylus configuration to be used for the verification.

  • Measurement Program:

    • Create a measurement program in WM | Quartis to measure the distance between the two spheres of the ball bar in each of the mounted positions.

    • The program should measure each sphere with a sufficient number of points to ensure an accurate center location.

  • Execution and Data Collection:

    • Run the measurement program.

    • Record the measured distances for each position of the ball bar.

  • Analysis:

    • Compare the measured distances to the calibrated length of the ball bar.

    • The deviations will give an indication of the machine's volumetric accuracy. Significant deviations may indicate the need for a professional recalibration.

Visualizations

Error_Compensation_Workflow cluster_mapping Error Mapping (Calibration) cluster_measurement Real-time Measurement Start Start Calibration Measure_Artifact Measure Calibrated Artifact (e.g., Ball Bar, Laser) Start->Measure_Artifact Generate_Map Generate Geometric Error Map Measure_Artifact->Generate_Map Store_Map Store Error Map in Controller Generate_Map->Store_Map Apply_Correction Apply Correction from Error Map Store_Map->Apply_Correction Start_Measure Start Measurement Program Raw_Probe_Pos Acquire Raw Probe Position Start_Measure->Raw_Probe_Pos Raw_Probe_Pos->Apply_Correction Corrected_Pos Output Corrected Position Apply_Correction->Corrected_Pos

Caption: Workflow for geometric error mapping and real-time compensation.

Troubleshooting_Logic Start Inaccurate Measurements Detected Check_Temp Check Temperature Compensation Is it enabled and are sensors clean? Start->Check_Temp Check_Probe Check Probe Calibration Is the calibration current and correct? Check_Temp->Check_Probe Yes Solution_Temp Enable Temp. Comp. & Clean Sensors Check_Temp->Solution_Temp No Check_Map Check Error Map Is the correct map loaded? Check_Probe->Check_Map Yes Solution_Probe Recalibrate Probe Check_Probe->Solution_Probe No Check_Collision Check for Collision Has the machine recently crashed? Check_Map->Check_Collision Yes Solution_Map Load Correct Error Map Check_Map->Solution_Map No Solution_Collision Perform Verification Check & Contact Service Check_Collision->Solution_Collision Yes

Caption: Logic for troubleshooting inaccurate CMM measurements.

References

Minimizing cosine error in WENZEL LH 65 measurements

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Cosine Error in WENZEL LH 65 Measurements

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the WENZEL LH 65 Coordinate Measuring Machine (CMM). It provides detailed troubleshooting procedures and answers to frequently asked questions to help you minimize cosine error and ensure the highest level of measurement accuracy in your experiments.

Troubleshooting Guide

Q1: My measurement results are inconsistent, especially for positional tolerances. Could this be due to cosine error?

A1: Yes, inconsistent measurements, particularly in the location of features, are a classic symptom of cosine error.[1] This error arises from a misalignment between the measurement probe's approach angle and the true perpendicular (normal) of the surface being measured.[2] While it may not significantly affect the measured diameter of a hole, it can substantially impact its calculated position.

To troubleshoot, consider the following:

  • Review your probe calibration data: An out-of-date or poorly executed probe calibration is a primary source of error.[2]

  • Examine your part alignment procedure: An improper alignment of the part to the CMM's coordinate system will induce cosine error.

  • Check for environmental factors: Temperature fluctuations can cause thermal expansion and contraction of both the CMM and the workpiece, leading to measurement inaccuracies.[3][4]

  • Inspect the CMM for mechanical issues: Although less common, wear and tear on the CMM's moving parts can contribute to measurement errors.[3][5]

Q2: What is the acceptable standard deviation for probe calibration on the WENZEL LH 65?

A2: The acceptable standard deviation for probe calibration is dependent on the specific probe and stylus combination being used. However, a general guideline is to establish a baseline for your machine when it is new or immediately after a professional calibration. For a high-precision CMM like the WENZEL LH 65, a standard deviation of around 0.002 mm (2 µm) or better is generally achievable with a new machine.

Probe Calibration Result Acceptable Value Action Required
Standard Deviation < 0.002 mmCalibration is good. Proceed with measurements.
> 0.002 mmRecalibrate the probe. Check for dirt or damage.
Maximum Error < 0.15 mmAcceptable for most applications.
> 0.15 mmRecalibrate. Investigate potential hardware issues.
Average Error ~ 0.05 mmIndicates a good calibration.

Q3: Can you provide a detailed protocol for probe calibration using a Renishaw PH10M/SP25M probe head?

A3: Certainly. A proper probe calibration is fundamental to accurate measurements. The following is a detailed methodology for calibrating a Renishaw SP25M scanning probe on a WENZEL CMM, likely running WM | Quartis software.

Experimental Protocol: Probe Calibration

  • Preparation:

    • Ensure the CMM, probe, stylus, and calibration sphere are clean and free of debris.

    • Mount the calibration sphere securely to the CMM table.

    • In the measurement software, define the probe configuration, including the stylus length and tip diameter.

  • Calibration Procedure:

    • Initiate the probe calibration routine in the software.

    • The CMM will automatically measure a series of points on the calibration sphere. For a scanning probe like the SP25M, a third-order polynomial, non-linear calibration method is recommended.

    • The calibration should be performed at two different deflections (e.g., 0.2 mm and 0.5 mm) for optimal accuracy.

  • Data Analysis:

    • After the measurement cycle, the software will display the calibration results.

    • Review the standard deviation. A low standard deviation indicates a repeatable calibration.

    • If the standard deviation is outside the acceptable range, check for the following:

      • Loose stylus or probe components.

      • Dirt or damage to the stylus tip or calibration sphere.

      • Incorrect probe definition in the software.

    • Recalibrate if necessary.

Q4: How do I correctly align my part to the CMM using the 3-2-1 principle to minimize cosine error?

A4: The 3-2-1 alignment method is a fundamental CMM practice that constrains the six degrees of freedom of a part (three translational and three rotational). A proper alignment ensures that the part's coordinate system matches the CMM's, which is crucial for preventing cosine error.

Experimental Protocol: 3-2-1 Part Alignment

  • Level (Spatial Alignment - 3 points):

    • Measure a minimum of three points on the primary datum feature of your part, which is typically a plane.[6] This step establishes the primary axis (e.g., Z-axis) and constrains two rotational degrees of freedom.

  • Rotate (Planar Alignment - 2 points):

    • Measure a line (at least two points) on the secondary datum feature, which is perpendicular to the primary plane.[7] This rotates the part's coordinate system around the primary axis and constrains one more rotational degree of freedom.

  • Origin (Translation - 1 point):

    • Measure a single point on the tertiary datum feature. This sets the final origin point and constrains the remaining translational degrees of freedom.

Frequently Asked Questions (FAQs)

Q5: What exactly is cosine error in the context of CMM measurements?

A5: Cosine error is a measurement inaccuracy that occurs when there is an angular difference between the intended direction of measurement and the actual direction.[8] In CMMs, this happens when the probe does not approach the workpiece perpendicular to the surface being measured.[2] The error is proportional to the cosine of the angle of misalignment.

Q6: How significant is cosine error at different angles of misalignment?

A6: The magnitude of cosine error increases with the angle of misalignment. For small angles, the error is often negligible, but it can become significant as the angle increases.

Misalignment Angle (θ) Cosine (θ) Error Percentage
0.99980.02%
0.99620.38%
10°0.98481.52%
15°0.96593.41%

Q7: Can using a longer stylus increase the likelihood of cosine error?

A7: Yes, a longer stylus can amplify the effects of any angular misalignment, potentially leading to a greater cosine error. It is crucial to use the shortest stylus possible for the measurement task and to ensure it is calibrated correctly.

Q8: Does the WENZEL LH 65 have any built-in features to help minimize cosine error?

A8: The WENZEL LH 65, especially when equipped with advanced software like WM | Quartis and Renishaw probing systems, has features that help mitigate cosine error.[9][10] These include sophisticated probe calibration routines and software algorithms that can compensate for minor misalignments. However, these features are most effective when proper experimental protocols for calibration and alignment are followed.

Q9: What are the primary sources of error in CMM measurements besides cosine error?

A9: Other common sources of error in CMM measurements include:

  • Environmental Factors: Temperature, humidity, and vibrations can all affect measurement accuracy.[3][4][5]

  • Machine-Related Issues: Wear and misalignment of the CMM's mechanical components can introduce errors.[4]

  • Software and Programming Errors: Incorrect software parameters or programming flaws can lead to inaccurate results.[4]

  • Operator Error: Inconsistent procedures or improper handling of the equipment can also be a source of error.

Q10: How often should the WENZEL LH 65 be professionally calibrated?

A10: The frequency of professional calibration depends on usage, the operating environment, and your organization's quality standards. However, an annual calibration by a certified technician is a common and recommended practice to ensure the CMM's accuracy.[5]

Visualizations

cluster_causes Causes of Cosine Error cluster_effect Effect cluster_consequences Consequences Improper_Probe_Calibration Improper Probe Calibration Cosine_Error Cosine Error (Angular Misalignment) Improper_Probe_Calibration->Cosine_Error Incorrect_Part_Alignment Incorrect Part Alignment Incorrect_Part_Alignment->Cosine_Error Stylus_Deflection Excessive Stylus Deflection Stylus_Deflection->Cosine_Error Inaccurate_Positional_Data Inaccurate Positional Data Cosine_Error->Inaccurate_Positional_Data Incorrect_Feature_Location Incorrect Feature Location Inaccurate_Positional_Data->Incorrect_Feature_Location Failed_Part_Verification Failed Part Verification Incorrect_Feature_Location->Failed_Part_Verification

Caption: Logical relationship of factors contributing to cosine error.

Start Start Clean_Equipment Clean Probe, Stylus, and Calibration Sphere Start->Clean_Equipment Calibrate_Probe Perform Probe Calibration Clean_Equipment->Calibrate_Probe Check_Calibration_Results Check Calibration Results (Std. Dev.) Calibrate_Probe->Check_Calibration_Results Check_Calibration_Results->Calibrate_Probe If Not OK Secure_Part Secure Part on CMM Table Check_Calibration_Results->Secure_Part If OK Align_Part Perform 3-2-1 Part Alignment Secure_Part->Align_Part Measure_Features Measure Features Align_Part->Measure_Features Analyze_Data Analyze Measurement Data Measure_Features->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for minimizing cosine error.

References

Validation & Comparative

WENZEL LH 65: A Comparative Guide to Accuracy Validation for Scientific Publications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision and reliability of measurement instrumentation are paramount. This guide provides a comprehensive comparison of the WENZEL LH 65 Coordinate Measuring Machine (CMM), a high-performance bridge-style CMM, with its leading alternatives.[1][2] It details the accuracy validation protocols essential for ensuring data integrity in scientific publications and presents key performance metrics in a clear, comparative format.

Performance Comparison of Bridge-Style CMMs

The selection of a CMM for scientific applications hinges on its accuracy, measuring range, and the specific probing systems it supports. The WENZEL LH 65, Zeiss Contura G2, Hexagon GLOBAL S, and Mitutoyo CRYSTA-Apex S are all prominent in the high-precision metrology landscape.[3][4][5][6] The following tables summarize their key specifications to aid in objective comparison.

Table 1: General Specifications
FeatureWENZEL LH 65Zeiss Contura G2Hexagon GLOBAL SMitutoyo CRYSTA-Apex S
Measuring Range (X, Y, Z in mm) 650 x 700-1200 x 500[7]600-1000 x 900-1600 x 500-800[8]Varies by model (e.g., 500 x 500 x 500)500 x 400 x 400 upwards[9]
Machine Structure Granite in all axes[2][10]Granite base[8]Granite with integrated dovetail guideways[11]Granite surface plate with integrated Y-axis guide rail[12]
Probing System Compatibility Renishaw 3-axis & 5-axis scanning, touch-trigger[1]Touch-trigger, scanning, laser, non-contact[8]Tactile, optical, and laser sensors[6]Touch probes, scanning probes, image probes[13]
Software WMQuartisZeiss CALYPSO or PiWeb[8]PC-DMIS[3]
Table 2: Accuracy Specifications (According to ISO 10360-2)

Accuracy is a critical parameter, and it is defined by the Maximum Permissible Error (MPE) as stipulated by the ISO 10360 standard.

ModelVolumetric Length Measuring Error (MPE_E)
WENZEL LH 65 (Premium Select) From 1.4 µm + L/350[7]
Zeiss Contura G2 From 1.5 + L/350 µm[14]
Hexagon GLOBAL S (Chrome) From 1.7 + L/333 µm[15]
Mitutoyo CRYSTA-Apex S From 1.7 + 3L/1000 µm[13][16]

Note: 'L' represents the measured length in millimeters. Accuracy specifications can vary based on the specific model, configuration, and environmental conditions.

Experimental Protocols for Accuracy Validation

To ensure the accuracy of a CMM like the WENZEL LH 65 for scientific publication, a rigorous validation process based on the ISO 10360 series of standards is essential.[15][17] This international standard provides a framework for acceptance and reverification tests of CMMs.[17]

ISO 10360-2: Verification of Linear Dimension Measurements

This is a critical test for verifying the performance of a CMM in measuring linear dimensions.[14]

Methodology:

  • Artifacts: A set of calibrated gauge blocks or a step gauge of varying lengths are used.

  • Measurement Positions: Measurements are taken at multiple positions and orientations within the CMM's measuring volume to assess its performance across the entire workspace.

  • Repetitions: Each length is measured multiple times to ensure repeatability.

  • Data Analysis: The measured lengths are compared against the calibrated values of the artifacts. The errors must fall within the manufacturer's specified MPE_E value.

ISO 10360-5: Verification of Probing System Performance

This part of the standard focuses on the accuracy of the probing system.

Methodology:

  • Artifact: A precision sphere with a known diameter is used.

  • Measurement Points: A defined number of points are measured on the surface of the sphere.

  • Data Analysis: The form and size of the measured sphere are calculated from the collected data points. The deviation from the calibrated values of the sphere determines the probing error.

The following diagram illustrates the general workflow for CMM accuracy validation.

CMM_Validation_Workflow cluster_preparation Preparation cluster_execution Execution (ISO 10360) cluster_analysis Analysis & Reporting env_check Environmental Check (Temp, Humidity, Vibration) probe_cal Probe System Calibration env_check->probe_cal Proceed if stable iso_10360_2 ISO 10360-2 Length Measurement (Gauge Blocks) probe_cal->iso_10360_2 iso_10360_5 ISO 10360-5 Probing Error (Sphere) probe_cal->iso_10360_5 data_analysis Data Analysis (Comparison to MPE) iso_10360_2->data_analysis iso_10360_5->data_analysis report Validation Report (for Publication) data_analysis->report Document results

CMM Accuracy Validation Workflow

Logical Relationship of Accuracy Parameters

The overall measurement accuracy of a CMM is a composite of several factors. The following diagram illustrates the relationship between the machine's structural accuracy and the probing system's performance.

Accuracy_Components overall_accuracy Overall CMM Measurement Accuracy machine_accuracy Machine Volumetric Accuracy (ISO 10360-2) overall_accuracy->machine_accuracy probing_accuracy Probing System Accuracy (ISO 10360-5) overall_accuracy->probing_accuracy environmental_factors Environmental Factors (Temperature, Vibration) overall_accuracy->environmental_factors software_algorithms Software Algorithms overall_accuracy->software_algorithms

Components of CMM Measurement Accuracy

References

A Researcher's Guide to High-Precision Metrology: Comparing the WENZEL LH 65 with Leading Coordinate Measuring Machines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision and reliability of measurement instrumentation are paramount. In fields where microscopic tolerances can dictate the efficacy and safety of a product, selecting the right Coordinate Measuring Machine (CMM) is a critical decision. This guide provides an objective comparison of the WENZEL LH 65, a versatile and high-performance CMM, with three other leading machines in its class: the Zeiss Contura, the Hexagon Global S, and the Mitutoyo Crysta-Apex S. The comparison focuses on key performance indicators relevant to research and development, supported by technical specifications and standardized experimental protocols.

Executive Summary

The WENZEL LH 65 distinguishes itself with a robust granite construction across all axes, ensuring exceptional thermal stability and long-term mechanical accuracy.[1][2] It offers a range of configurations, including Standard, Premium, and Premium-Select models, allowing researchers to tailor the machine's accuracy and performance to their specific needs.[3] Competitors like the Zeiss Contura are renowned for their high-precision sensors and advanced software capabilities, making them a strong choice for complex measurement tasks.[4][5][6] The Hexagon Global S platform is designed for high throughput and productivity, with a focus on integrating smart technologies to streamline measurement workflows.[7][8] The Mitutoyo Crysta-Apex S series is noted for its high drive speed and acceleration, coupled with a temperature compensation system that ensures accuracy in less controlled environments.[9][10][11][12]

Quantitative Performance Comparison

The following tables summarize the key quantitative specifications for the WENZEL LH 65 and its competitors. Data is derived from publicly available datasheets and specifications.

Table 1: General Specifications

SpecificationWENZEL LH 65Zeiss Contura G2Hexagon Global S (Chrome)Mitutoyo Crysta-Apex S
Measuring Range (X/Y/Z) (mm) 650 / 700 or 1200 / 500[3]700 / 700 / 600 (typical)[4]700 / 1000 / 700 (typical)700 / 700 / 600[9]
Resolution (µm) 0.1[3]Not explicitly statedNot explicitly stated0.1[9]
Max. Workpiece Weight (kg) 500 or 700[3]~500 (model dependent)~500 (model dependent)800[9]
Structural Material Granite on all axes[1][2]Ceramic or granite (model dependent)Aluminum and GraniteGranite

Table 2: Accuracy Specifications

SpecificationWENZEL LH 65 (Premium-Select)Zeiss Contura G2Hexagon Global S (Chrome)Mitutoyo Crysta-Apex S
Length Measurement Error (MPE_E0) (µm) From 0.8 + L/450[13]From 1.5 + L/350From 1.2 + L/333From 1.7 + 3L/1000[9]
Probing Error (MPE_PFTU) (µm) From 0.8From 1.2From 1.21.7[9]
Scanning Probing Error (MPE_THP) (µm) From 2.0 (SP25/80 Head)[3]Not explicitly statedFrom 1.92.3[9]

Table 3: Dynamic Performance

SpecificationWENZEL LH 65Zeiss Contura G2Hexagon Global S (Chrome)Mitutoyo Crysta-Apex S
Max. Measuring Speed (mm/s) Not explicitly statedNot explicitly statedNot explicitly stated8[9][10]
Max. Drive Speed (mm/s) 400 (Axial), 690 (Volumetric)[3]Not explicitly statedNot explicitly stated519[10]
Max. Acceleration (mm/s²) 1200 (Axial), 2000 (Volumetric)[3]Not explicitly statedNot explicitly stated2,309[10]

Experimental Protocols for Performance Verification

The accuracy and performance of CMMs are verified through standardized procedures, primarily outlined in the ISO 10360 series of standards. These protocols provide a framework for evaluating the machine's capabilities under controlled conditions.

ISO 10360-2: Length Measurement Error (MPE_E)

This test evaluates the CMM's ability to accurately measure length.

  • Methodology:

    • A series of calibrated gauge blocks or a step gauge of known lengths are used as artifacts.

    • The artifacts are measured at various positions and orientations within the CMM's measuring volume.

    • Measurements are taken along seven different directions, including parallel to the machine axes and along the four main diagonals.

    • The error of indication is the difference between the measured length and the calibrated length of the artifact.

    • The test is repeated multiple times to assess repeatability.

  • Logical Workflow:

    ISO_10360_2 start Start artifact Select Calibrated Artifacts (Gauge Blocks, Step Gauge) start->artifact position Position Artifacts in Measuring Volume artifact->position measure Measure Lengths along 7 Directions position->measure calculate Calculate Error of Indication (Measured vs. Calibrated) measure->calculate repeat Repeat Measurements calculate->repeat for statistical significance evaluate Evaluate against MPE_E Specification calculate->evaluate repeat->measure end End evaluate->end

    ISO 10360-2 Workflow

ISO 10360-5: Probing Error (MPE_P)

This standard assesses the errors associated with the CMM's probing system.

  • Methodology:

    • A precision reference sphere with a known diameter is used as the artifact.

    • A specified number of points (typically 25) are measured on the surface of the sphere.

    • The form and size of the measured sphere are calculated from the collected data points.

    • The probing error is determined by the range of the radial distances of the measured points from the calculated sphere center.

  • Logical Workflow:

    ISO_10360_5 start Start sphere Select Precision Reference Sphere start->sphere measure Measure 25 Points on Sphere Surface sphere->measure calculate Calculate Sphere Form and Size measure->calculate error Determine Probing Error (Range of Radial Distances) calculate->error evaluate Evaluate against MPE_P Specification error->evaluate end End evaluate->end

    ISO 10360-5 Workflow

Applications in Research and Drug Development

High-precision CMMs are indispensable tools in various stages of research and drug development.

  • Quality Control of Drug Delivery Devices: The dimensional accuracy of components in devices such as auto-injectors, inhalers, and transdermal patches is critical for correct dosage and functionality. CMMs can verify the complex geometries of these components with high precision.

  • Inspection of Pharmaceutical Manufacturing Equipment: Molds, dies, and other tooling used in tablet pressing and capsule filling must adhere to strict dimensional tolerances to ensure product uniformity. CMMs are used to qualify and periodically re-verify this equipment.

  • Development and Inspection of Medical Implants: In orthopedic and dental research, CMMs are used to measure the complex free-form surfaces of implants to ensure a proper fit and biomechanical performance. Research has shown the utility of CMMs in assessing the dimensional accuracy of implantable devices.[14][15]

  • Packaging Integrity: The dimensional integrity of vials, syringes, and their closures is crucial for maintaining the sterility and stability of pharmaceutical products. CMMs can be employed to inspect these packaging components.

Signaling Pathways and Logical Relationships in CMM Validation for Regulated Environments

In the context of medical device and pharmaceutical research, CMMs and their associated software must often be validated according to regulatory standards such as ISO 13485 and FDA 21 CFR Part 820.[16][17][18][19][20] This validation process ensures the integrity and reliability of the measurement data.

CMM_Validation_Pathway cluster_System CMM System Validation cluster_Process Inspection Process Validation URS User Requirement Specification (URS) IQ Installation Qualification (IQ) URS->IQ Verifies CMM is installed according to specifications OQ Operational Qualification (OQ) IQ->OQ Tests CMM functionality in the operating environment PQ Performance Qualification (PQ) OQ->PQ Demonstrates consistent performance with actual products Validation Validated CMM System PQ->Validation Program CMM Program Development Validation->Program Fixturing Fixture Design and Qualification Program->Fixturing GRR Gage R&R Study Fixturing->GRR ValidatedProcess Validated Inspection Process GRR->ValidatedProcess

CMM Validation Pathway for Regulated Environments

Conclusion

The selection of a CMM for research and drug development applications requires a thorough evaluation of technical specifications, performance under standardized tests, and suitability for the specific measurement tasks. The WENZEL LH 65, with its emphasis on mechanical stability and accuracy, presents a compelling option. However, the Zeiss Contura's advanced sensor technology, the Hexagon Global S's focus on throughput, and the Mitutoyo Crysta-Apex S's high-speed capabilities also offer significant advantages depending on the primary research needs. By carefully considering the comparative data and understanding the requirements of standardized validation protocols, researchers can make an informed decision to acquire a CMM that will serve as a reliable foundation for their critical measurement and quality assurance activities.

References

A Comparative Analysis of 3D Model Accuracy: WENZEL LH 65 CMM versus High-Precision Laser Scanning

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring the utmost confidence in 3D model fidelity, the choice of measurement technology is paramount. This guide provides an objective comparison between the WENZEL LH 65, a high-accuracy bridge-type Coordinate Measuring Machine (CMM), and high-precision 3D laser scanning for the creation of accurate 3D models. The comparison is supported by technical specifications and outlines a standardized experimental protocol for performance verification.

Introduction to the Technologies

The WENZEL LH 65 is a tactile probing system that physically touches the surface of an object at discrete points to determine its geometry with exceptional accuracy.[1][2][3] It operates based on a rigid granite structure and air-bearing guides to ensure thermal stability and smooth, precise movement.[1][4][5] In contrast, 3D laser scanning is a non-contact technology that captures a large number of points (a "point cloud") from an object's surface in a short amount of time using laser light.[6][7][8] This fundamental difference in data acquisition methodology leads to significant distinctions in accuracy, speed, and suitability for various applications.

Quantitative Data Summary

The following tables summarize the key performance specifications for the WENZEL LH 65 CMM and typical high-precision 3D laser scanners. The accuracy of CMMs is governed by the ISO 10360-2 standard, while the performance of optical scanners is addressed by ISO 10360-8.[9][10][11][12][13]

Table 1: WENZEL LH 65 CMM Accuracy Specifications

SpecificationValueStandard
Probing Uncertainty (SP25/SP80 Head)1.4 µmISO 10360-2
Volumetric Length Measuring Uncertainty1.4 µm + L/350ISO 10360-2
Volumetric Scanning Probing Uncertainty2.0 µmISO 10360-4
Resolution0.1 µmManufacturer Specification

Note: L represents the measured length in mm.[1]

Table 2: Typical High-Precision 3D Laser Scanner Accuracy Specifications

SpecificationValue RangeStandard
Single Point Accuracy0.01 mm to 0.1 mmISO 10360-8
Volumetric AccuracyVaries significantly with scanner type and distanceISO 10360-8
Resolution0.05 mm to 0.2 mmManufacturer Specification

Note: The accuracy of laser scanners can be influenced by factors such as surface reflectivity, ambient light, and scanning distance.[14][15][16]

Experimental Protocols

To provide a direct and objective comparison of 3D model accuracy, a standardized experimental protocol should be employed. The following methodology outlines a best-practice approach for evaluating both the WENZEL LH 65 and a high-precision laser scanner.

Objective: To determine and compare the dimensional and form accuracy of a 3D model generated by the WENZEL LH 65 CMM and a high-precision laser scanner against a calibrated artifact.

Materials:

  • WENZEL LH 65 CMM with a suitable probing system (e.g., SP25 scanning probe).

  • High-precision 3D laser scanner (e.g., a structured light or laser triangulation scanner).

  • Calibrated sphere or a set of calibrated gauge blocks with known, certified dimensions.

  • Metrology software for data acquisition and analysis.

Procedure:

  • Environmental Control: The experiment must be conducted in a temperature-controlled environment (typically 20°C ± 1°C) to minimize thermal expansion effects on the artifact and the measurement systems.

  • Artifact Measurement with WENZEL LH 65:

    • Mount the calibrated artifact securely on the CMM table.

    • Using the CMM's software, program a measurement routine to capture a sufficient number of points to define the geometry of the artifact accurately. For a sphere, this would involve multiple points across its surface. For gauge blocks, this would involve measuring the length between the parallel faces.

    • Execute the measurement routine and record the dimensional and form data.

  • Artifact Measurement with Laser Scanner:

    • Position the laser scanner at the optimal distance and orientation from the artifact as specified by the manufacturer.

    • Capture multiple scans from different viewpoints to ensure complete coverage of the artifact's surface and minimize occlusions.

    • Register and merge the individual scans to create a single, cohesive point cloud.

    • Convert the point cloud into a 3D mesh model.

  • Data Analysis:

    • From the CMM data, determine the measured dimensions and form errors of the artifact.

    • From the laser scanner's 3D model, extract the same dimensions and form features.

    • Compare the measurements from both systems to the certified values of the calibrated artifact.

    • Calculate the deviation from the nominal values for both the CMM and the laser scanner to quantify their respective accuracies.

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for generating a 3D model with each technology and a comparison of their key attributes.

G WENZEL LH 65 3D Model Creation Workflow cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Model Generation A Secure Object on CMM Table B Program Measurement Path A->B C Tactile Probing of Discrete Points B->C D Geometric Feature Construction C->D E Generate 3D Model D->E G Laser Scanning 3D Model Creation Workflow cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Model Generation A Position Object and Scanner B Apply Targets (if needed) A->B C Capture Point Cloud Data B->C D Register and Merge Scans C->D E Generate 3D Mesh Model D->E G Feature Comparison: WENZEL LH 65 vs. Laser Scanning cluster_0 WENZEL LH 65 (CMM) cluster_1 Laser Scanning CMM_Accuracy High Accuracy (Micron Level) LS_Accuracy Lower Accuracy (Typically > 10 Microns) CMM_Accuracy->LS_Accuracy vs. CMM_Speed Slower Data Acquisition LS_Speed Fast Data Acquisition CMM_Speed->LS_Speed vs. CMM_Data Discrete Point Data LS_Data High-Density Point Cloud CMM_Data->LS_Data vs. CMM_Contact Contact-Based Measurement LS_Contact Non-Contact Measurement CMM_Contact->LS_Contact vs.

References

A Researcher's Guide to High-Precision Metrology: The WENZEL LH 65 in Academic Applications

Author: BenchChem Technical Support Team. Date: December 2025

In academic and industrial research, particularly within materials science, mechanical engineering, and the highly regulated medical device sector, the dimensional integrity of components is paramount. Accurate and repeatable measurements are the bedrock of valid experimental results and compliant product development. The WENZEL LH 65, a high-precision bridge-type coordinate measuring machine (CMM), serves as a cornerstone in laboratories where sub-micron tolerances are critical.[1]

This guide provides a comparative analysis of the WENZEL LH 65 against common alternative metrology solutions, offering researchers and drug development professionals a framework for selecting the appropriate technology. The focus is on objective performance, supported by data and generalized experimental workflows.

Performance Comparison: Tactile vs. Non-Contact Metrology

The primary alternative to a tactile CMM like the WENZEL LH 65 is non-contact optical scanning. The choice between these technologies hinges on a trade-off between accuracy, speed, and the physical characteristics of the object being measured. While academic papers often focus on a single technology for their specific application, a comparison of their typical performance specifications provides a clear picture of their respective strengths.[2]

The following table summarizes the key performance indicators for the WENZEL LH 65 and a representative high-end optical 3D scanner (e.g., structured light or laser scanner).

ParameterWENZEL LH 65 (Tactile CMM) High-End Optical 3D Scanner Supporting Data/Context
Measurement Principle Tactile probing of discrete points on a surface.Non-contact surface scanning using light patterns or lasers.Tactile systems physically touch the part, while optical systems measure from a distance.[2]
Volumetric Accuracy ~ 1.4 µm + L/350 10 - 50 µmThe WENZEL LH 65 offers superior accuracy, critical for verifying tight tolerances on high-precision parts.[3][4]
Repeatability < 2 µm5 - 30 µmHigh repeatability is essential for Gage R&R studies and ensuring process stability, an area where tactile CMMs excel.[5]
Measurement Speed Slower; point-by-point data acquisition.Very Fast; captures millions of points in seconds.Optical scanners are significantly faster for capturing overall surface geometry.[2]
Surface/Material Limitations Few limitations; not affected by color or transparency.Can be challenging with highly reflective or transparent surfaces.The tactile nature of the LH 65 makes it more versatile for a wider range of materials without special preparation.
Best Suited For High-tolerance parts, internal geometries, quality control.[2][6]Freeform surfaces, reverse engineering, rapid inspection.[2]The LH 65 is ideal for final verification, while scanners excel at capturing complex shapes for initial analysis or reverse engineering.

Experimental Protocols and Methodologies

The validity of CMM data is intrinsically linked to a rigorous and well-defined experimental protocol. While specific measurement strategies are tailored to the geometry of the part, a generalized workflow is consistently applied in research settings to ensure accuracy and repeatability.

Generalized Measurement Workflow

The following diagram outlines the standard procedure for conducting dimensional analysis using a high-precision CMM like the WENZEL LH 65.

G Generalized CMM Measurement Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A 1. Measurement Strategy Design (Datum definition, feature selection) B 2. Part Cleaning & Fixturing (Secure part without deformation) A->B C 3. Thermal Acclimatization (Part and CMM at 20°C ± 1°C) B->C D 4. Probe System Calibration (Ensure stylus accuracy) C->D E 5. Program & Execute Measurement Routine (Automated data collection) D->E F 6. Data Acquisition (Collection of X,Y,Z coordinate points) E->F G 7. Data Analysis vs. CAD Model (Compare measured data to nominals) F->G H 8. Generate Inspection Report (GD&T analysis, deviation maps) G->H

Caption: A standard workflow for ensuring accurate and repeatable CMM measurements.

Key Methodological Details:
  • Datum and Fixturing: The component must be securely fixtured to the CMM's granite table without introducing stress that could distort its geometry. The measurement process begins by establishing a stable coordinate system based on the part's datum features as defined in the technical drawing.

  • Probe Calibration: Before measurement, the probe stylus must be calibrated using a precision reference sphere. This process compensates for the stylus tip's diameter and determines its precise relationship to the machine's coordinate system. This step is critical for measurement accuracy.[1]

  • Measurement Routine: A measurement program is created using software like WENZEL's WM | Quartis.[7][8] This program directs the CMM to touch the stylus to the part's surface at specified locations to measure features (e.g., planes, circles, cylinders). For complex geometries like gears or airfoils, the machine compares the measured surface with a 3D CAD model.[6]

  • Data Analysis: The collected coordinate data is analyzed to determine geometric dimensions and tolerances (GD&T). The results are often presented as a detailed report showing deviations from the nominal CAD model, confirming whether the part meets its design specifications.[6]

Role of CMM Verification in the Research & Development Cycle

High-precision CMMs are not merely inspection tools; they are integral to the iterative cycle of design, manufacturing, and validation that drives research and product development, especially in fields like medical implants where precision directly impacts patient safety.[1][9]

The diagram below illustrates the logical relationship and feedback loop where the WENZEL LH 65 provides critical verification.

G CMM Feedback Loop in R&D A 1. Design & Simulation (CAD Model & Tolerances) B 2. Prototype Fabrication (e.g., CNC Machining, 3D Printing) A->B Prototype Specs C 3. Dimensional Verification (WENZEL LH 65) B->C Manufactured Part D 4. Functional Testing (Performance & Safety Analysis) C->D Verified Geometry E 5. Design Refinement C->E Out-of-Tolerance Feedback D->E Performance Data E->A Design Iteration

Caption: The iterative cycle of design and validation underpinned by CMM data.

This process ensures that any deviations from the design are caught early, allowing for refinement of the manufacturing process or adjustments to the design itself. In a research context, this guarantees that the physical object used in an experiment conforms precisely to its intended geometry, eliminating dimensional variance as a potential source of error.

References

Benchmarking the performance of different WENZEL LH 65 probe heads

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various probe heads compatible with the WENZEL LH 65 Coordinate Measuring Machine (CMM). The selection of an appropriate probe head is critical for achieving accurate and efficient dimensional measurements. This document aims to assist researchers, scientists, and drug development professionals in making informed decisions by presenting objective performance data and standardized experimental protocols.

Performance Comparison of WENZEL LH 65 Compatible Probe Heads

The following table summarizes the key performance specifications for a range of compatible probe heads from Renishaw and WENZEL. The selection includes touch-trigger probes, scanning probes, and 5-axis systems, each suited for different measurement applications.

Probe Head ModelTypeRepeatability (2σ)Probing/Trigger ForceMaximum Stylus LengthKey Features
Renishaw PH10T/M Plus Motorized Indexing Head<0.5 µm (at 62 mm)[1]N/A (mounts other probes)300 mm[1][2]720 repeatable positions in 7.5° increments.[3][4]
Renishaw PH20 5-axis Touch-TriggerNot explicitly stated, relies on TP20 modulesDependent on TP20 moduleDependent on TP20 moduleInfinite positioning, 'head touches' for rapid point acquisition.[5][6]
Renishaw REVO-2 5-axis ScanningNot explicitly statedDependent on scanning moduleDependent on scanning moduleHigh-speed, high-accuracy 5-axis scanning and surface finish analysis.
Renishaw TP20 Touch-Trigger Probe0.35 µm (LF module)[7][8]Varies by module (Low, Standard, Medium, Extended Force)Up to 113 mm (EM2 module)[9]Module changing capability for different applications.[10][11]
Renishaw TP200 High-Accuracy Touch-TriggerSub-micron repeatability0.02 N (XY), 0.07 N (Z)[12]Up to 100 mm (GF styli)[12]Strain-gauge technology for higher accuracy and longer life.[12][13]
Renishaw SP25M Scanning/Touch-TriggerNot explicitly statedSpring rate: 0.2 - 0.6 N/mm[14]20 mm to 400 mm[15][16]Dual sensor capability (scanning and touch-trigger).[15]
Renishaw SP80 High-Accuracy ScanningResolution of 0.02 µm[17]Spring rate: ~1.8 N/mm (X, Y, Z)[18]Up to 1000 mm[17]Quill-mounted for high accuracy with very long styli.[17]
WENZEL Shapetracer II Optical 3D Line ScannerAccuracy: < 20 µm[19]Non-contactN/AHigh-speed point cloud acquisition (48,000 points/sec).[19][20]

Experimental Protocols

The performance data presented in this guide is ideally determined using standardized testing procedures to ensure comparability. The following are summaries of the key experimental protocols based on ISO standards for evaluating CMM probe head performance.

ISO 10360-5: Probing Performance (Touch-Trigger Probes)

This standard specifies the procedures for verifying the performance of CMMs with contacting probing systems.

Objective: To determine the single-stylus probing error and the multi-stylus probing error.

Methodology:

  • Test Sphere: A calibrated sphere of known diameter is used as the test artifact.

  • Measurement:

    • Single-Stylus Probing Error (P_FTU): 25 points are measured, distributed evenly over the surface of the sphere.

    • Multi-Stylus Probing Error (P_FTU,Multi): For articulating heads like the PH10, this test is repeated at five different angular positions. For probe changing systems, five different styli are used.[21]

  • Data Analysis:

    • A least-squares sphere is fitted to the 25 measured points.

    • The probing error is calculated as the range of the radial distances from the measured points to the center of the least-squares sphere.

    • For multi-stylus tests, the variation in the location of the sphere center between the different styli or orientations is also assessed.[21]

ISO 10360-4: Scanning Performance

This standard specifies the acceptance and reverification tests for CMMs used in scanning mode.

Objective: To determine the scanning probing error (THP).

Methodology:

  • Test Sphere: A calibrated sphere of a specified diameter is used.

  • Scanning: The probe scans four defined lines on the surface of the test sphere.

  • Data Acquisition: A high density of points is collected along these predefined paths.[22]

  • Data Analysis:

    • The scanning probing error (THP) is calculated as the range of all the radial distances of the measured points from the least-squares best-fit sphere center.[22]

    • The time taken to perform the scanning test (τ) is also recorded, as there is a direct relationship between scanning speed and accuracy.[23]

Logical Workflow for Probe Head Selection

The selection of the optimal probe head depends on a variety of factors related to the specific measurement task. The following diagram illustrates a logical workflow to guide the selection process.

ProbeHeadSelection Application Define Measurement Application Requirements Accuracy Required Accuracy & Resolution Application->Accuracy FeatureAccess Feature Accessibility & Complexity Application->FeatureAccess Throughput Required Measurement Throughput Application->Throughput SurfaceType Surface Type & Delicacy Application->SurfaceType DataDensity Required Data Density Application->DataDensity Decision Select Probe Type Accuracy->Decision FeatureAccess->Decision Throughput->Decision SurfaceType->Decision DataDensity->Decision TouchTrigger Touch-Trigger Probing Decision->TouchTrigger Discrete points, high accuracy Scanning Scanning Decision->Scanning Form measurement, high data density Optical Optical / Non-Contact Decision->Optical Delicate surfaces, rapid digitization FiveAxis 5-Axis System Decision->FiveAxis Complex geometries, high throughput TP20_TP200 TP20 / TP200 TouchTrigger->TP20_TP200 SP25M_SP80 SP25M / SP80 Scanning->SP25M_SP80 Shapetracer Shapetracer II Optical->Shapetracer PH20_REVO PH20 / REVO-2 FiveAxis->PH20_REVO

References

A Guide to Validating WENZEL LH 65 CMM Measurements Against Traceable Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the measurement performance of the WENZEL LH 65 Coordinate Measuring Machine (CMM) against traceable standards. Ensuring the accuracy and reliability of dimensional measurements is critical in research, development, and quality control. This document outlines the manufacturer's performance specifications for various WENZEL LH 65 models and details the standardized procedures for their verification, primarily based on the ISO 10360 series of standards.

WENZEL LH 65 Performance Specifications

The WENZEL LH 65 is a versatile bridge-type CMM available in several models with varying levels of accuracy to suit different application needs.[1][2] The key performance indicators are the maximum permissible error of probing (MPE_P) and the maximum permissible error for length measurement (MPE_E), as defined by ISO 10360-2.[3][4]

The LH series is constructed with a granite base plate and air bearings on all axes to ensure thermal stability and smooth, wear-free operation.[2][5] Different models like the Standard, Premium, and Premium-Select offer progressively higher accuracy.[1][6]

Below is a summary of the performance specifications for different WENZEL LH 65 configurations, compiled from publicly available data sheets. Note that specifications can vary based on the probe system used and the year of manufacture.

Table 1: WENZEL LH 65 Performance Specifications (According to ISO 10360-2)

Model / Configuration Probe System Probing Uncertainty (MPE_P) Volumetric Length Measuring Uncertainty (MPE_E)
LH 65 (2008 model)PH10M / TP2003.0 µm3.0 µm + L/300
LH 65 (2008 model)PH10M / SP25M--
LH 65 StandardTP202.5 µm-
LH 65 StandardTP2002.1 µm-
LH 65 StandardSP25/801.8 µm-
LH 65 StandardPH202.3 µm-
LH 65 (SP25/80 Head)SP25/SP801.4 µm1.4 µm + L/350
LH 65 Premium-SelectSP25M0.8 µm0.8 µm + L/450
LH 65 PremiumSP25M1.0 µm1.0 µm + L/450
LH 65 StandardTP2001.5 µm-

Note: 'L' is the measured length in mm. The formula for MPE_E indicates that the uncertainty increases with the length being measured.

Experimental Protocols for Performance Validation

The validation of a CMM's performance should be carried out in accordance with the ISO 10360-2 standard, which specifies the acceptance and reverification tests for CMMs used for measuring linear dimensions.[7] This ensures that the machine operates within its stated specifications.[6]

Key Validation Procedures:
  • Probing Performance Verification (MPE_P): This test assesses the accuracy of the probing system. It involves measuring the form of a high-precision sphere at multiple points.

  • Length Measurement Performance Verification (MPE_E): This test evaluates the CMM's ability to accurately measure lengths. It is performed by measuring calibrated artifacts, such as gauge blocks or step gauges, at various locations and orientations within the CMM's measuring volume.[7]

Detailed Methodologies:

1. Probing Performance Verification (ISO 10360-5):

  • Traceable Standard: A calibrated sphere with a known, very small deviation from perfect form.

  • Procedure:

    • Mount the calibrated sphere securely on the CMM table.

    • Measure a specified number of points (e.g., 25) distributed over the surface of the sphere.

    • The software calculates the form deviation from the measured points.

    • This measured form deviation is the probing error.

    • The test is repeated at different locations within the measuring volume.

  • Acceptance Criteria: The measured probing error must be less than or equal to the manufacturer's specified MPE_P value.

2. Length Measurement Performance Verification (ISO 10360-2):

  • Traceable Standards: A set of calibrated gauge blocks or a step gauge of varying lengths.[8] These standards must have a calibration certificate traceable to national standards.

  • Procedure:

    • Allow the CMM and the artifacts to stabilize to the ambient temperature of the metrology lab.

    • Measure the lengths of five different material standards (e.g., gauge blocks) of varying lengths.

    • These measurements are taken in seven different positions and orientations within the CMM's measuring volume: three parallel to the machine axes, and four along the space diagonals.[6]

    • Each length is measured multiple times (typically three times) in each position, resulting in a total of 105 measurements.[7]

  • Acceptance Criteria: All 105 measurement errors (the difference between the CMM reading and the calibrated length of the artifact) must be within the manufacturer's specified MPE_E tolerance.[7]

3. Alternative and Advanced Validation:

  • Laser Interferometer: For a more fundamental assessment of the CMM's geometric errors, a laser interferometer can be used.[9] This instrument can precisely measure the linear positioning accuracy of each axis, as well as straightness and squareness errors.[9][10]

Visualization of Validation Workflows

The following diagrams illustrate the logical flow of the validation process, from the establishment of traceability to the final performance verification of the WENZEL LH 65.

G cluster_0 Traceability Chain cluster_1 CMM Validation Workflow National_Metrology_Institute National Metrology Institute (e.g., NIST, PTB) Accredited_Lab Accredited Calibration Laboratory National_Metrology_Institute->Accredited_Lab Calibration Traceable_Artifacts Traceable Artifacts (Gauge Blocks, Step Gauges) Accredited_Lab->Traceable_Artifacts Certification Performance_Verification Performance Verification (ISO 10360-2) Traceable_Artifacts->Performance_Verification Measurement WENZEL_LH_65 WENZEL LH 65 CMM WENZEL_LH_65->Performance_Verification Validation_Report Validation Report Performance_Verification->Validation_Report Comparison to MPE

Caption: Traceability and Validation Workflow.

G cluster_iso10360 ISO 10360-2 Length Measurement Verification start Start Verification select_artifacts Select 5 Calibrated Gauge Blocks/Step Gauge start->select_artifacts position_1 Position 1 (e.g., X-axis) select_artifacts->position_1 measure_lengths_1 Measure each length 3x position_1->measure_lengths_1 position_n Repeat for all 7 positions (3 axes, 4 diagonals) measure_lengths_1->position_n analyze_data Analyze 105 Measurements (Error = Measured - Calibrated) position_n->analyze_data compare_mpe Compare all errors to MPE_E specification analyze_data->compare_mpe pass Pass compare_mpe->pass All Errors <= MPE_E fail Fail - Requires Calibration compare_mpe->fail Any Error > MPE_E

Caption: ISO 10360-2 Experimental Workflow.

Conclusion

The validation of the WENZEL LH 65 CMM against traceable standards is a critical step to ensure measurement data integrity. By adhering to the standardized procedures outlined in ISO 10360, researchers and scientists can have a high degree of confidence in the accuracy and reliability of their dimensional measurements. Regular performance verification is essential for maintaining the quality and comparability of experimental results over time.

References

A Guide to Inter-Laboratory Performance Comparison of Coordinate Measuring Machines, Featuring the WENZEL LH 65

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise and repeatable measurements are paramount. Coordinate Measuring Machines (CMMs) are critical tools in ensuring the dimensional accuracy of components and devices. This guide provides a framework for an inter-laboratory comparison of CMM performance, with a focus on the WENZEL LH 65 and its alternatives. Due to the absence of publicly available direct inter-laboratory experimental data for the WENZEL LH 65, this guide presents a comparison based on manufacturer specifications and outlines a comprehensive protocol for conducting such a comparison.

Comparative Analysis of CMM Specifications

The WENZEL LH 65 is a versatile and high-performance bridge-type CMM available in several models, including Standard, Premium, and Premium-Select, offering varying levels of accuracy.[1][2] To provide a comparative landscape, this guide includes specifications for comparable models from leading manufacturers: the Zeiss ACCURA, the Hexagon GLOBAL S, and the Mitutoyo CRYSTA-Apex S.

Table 1: Comparison of Key Performance Specifications for Selected CMMs

SpecificationWENZEL LH 65 (Premium-Select)Zeiss ACCURAHexagon GLOBAL S (Chrome)Mitutoyo CRYSTA-Apex S
Measuring Range (X, Y, Z) in mm 650 x 700/1200 x 500[2]900 x 1600 x 800[3]Varies by model (e.g., 900 x 1500 x 800)Varies by model (e.g., 700 x 700 x 600)[4]
Maximum Permissible Error (MPEE0) in µm From 1.4 + L/350[2]From 1.2 + L/350[5]From 1.5 + L/350From 1.7 + 3L/1000[6]
Probing Error (MPEPFTU) in µm 1.4 (with SP25/SP80 head)[2]1.7[7]Not explicitly stated1.7[4]
Scanning Probing Error (MPETHP) 2.0 µm in 72s (with SP25/80 head)[2]2.9 µm in 40s[7]Not explicitly stated2.3 µm in 50s[4]
Resolution 0.1 µm[2]0.2 µm[7]Not explicitly stated0.1 µm[4]
Maximum Drive Speed (Vectorial) 690 mm/s[2]800 mm/sNot explicitly stated519 mm/s[6]
Maximum Acceleration (Vectorial) 2000 mm/s²[2]2300 mm/s²Not explicitly stated2309 mm/s²[6]
Probing Systems Renishaw SP25, SP80, REVO, TP20[2]VAST XT gold, VAST gold, VAST XTR gold[5]HP-S-X1C, HP-S-X5[8]RENISHAW SP25M[4]

Note: 'L' is the measured length in millimeters. Specifications can vary based on the specific model, configuration, and environmental conditions. Users should consult manufacturer documentation for the most accurate and up-to-date information.

Experimental Protocol for Inter-Laboratory CMM Comparison

The following protocol outlines a generic framework for conducting an inter-laboratory comparison of CMMs, based on internationally recognized standards such as ISO 10360.

1. Objective:

To assess the comparability of measurement results obtained from different CMMs in various laboratories for a defined set of dimensional and geometrical tolerances.

2. Participating Laboratories:

A minimum of two laboratories are required. Each participating laboratory should have a temperature-controlled environment and a CMM operated by a competent technician.

3. Transfer Standard:

A calibrated artifact with a variety of features is to be circulated among the participating laboratories. The artifact should be dimensionally stable and made of a material with a known and low coefficient of thermal expansion. Examples of features on the artifact could include:

  • Gauge blocks of different lengths

  • A sphere or a ring gauge

  • A step gauge

  • Features with defined geometric tolerances (e.g., flatness, roundness, cylindricity, position of holes).

4. Measurement Procedure:

  • Environmental Conditions: The temperature in each laboratory should be maintained at 20 °C ± 1 °C and recorded throughout the measurement process. The thermal stability of the CMM and the artifact is crucial.

  • Artifact Acclimatization: The transfer standard must be allowed to acclimatize to the laboratory's temperature for a minimum of 24 hours before any measurements are taken.

  • CMM and Stylus Qualification: Before measurements, each laboratory must perform a qualification of the CMM and the stylus system to be used, according to the manufacturer's recommendations. The same stylus configuration should be used by all participants if possible.

  • Measurement Program: A detailed measurement program should be developed and distributed to all participating laboratories. This program will define:

    • The features to be measured on the transfer standard.

    • The number of measurement points for each feature.

    • The probing strategy (e.g., scanning speed, point density).

    • The coordinate system of the artifact.

  • Data Collection: Each laboratory will measure the transfer standard according to the measurement program and record the results. It is recommended to perform a minimum of three repeated measurement runs to assess repeatability.

5. Data Analysis:

The collected data from all participating laboratories will be sent to a coordinating laboratory for analysis. The analysis will typically involve:

  • Calculation of the mean value and standard deviation for each measured feature from each laboratory.

  • Comparison of the measurement results from each laboratory against the calibrated values of the transfer standard.

  • Calculation of the En score to evaluate the performance of each laboratory. The En score is calculated as:

    • En = (x - X) / √(Ulab² + Uref²)

    • Where 'x' is the laboratory's result, 'X' is the reference value, Ulab is the laboratory's measurement uncertainty, and Uref is the reference laboratory's measurement uncertainty. An |En| score of ≤ 1.0 is generally considered satisfactory.

Workflow for an Inter-Laboratory CMM Comparison

The following diagram illustrates the logical flow of a typical inter-laboratory comparison for CMMs.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase Define_Objectives Define Objectives & Scope Select_Artifact Select & Calibrate Transfer Artifact Define_Objectives->Select_Artifact Develop_Protocol Develop Measurement Protocol Select_Artifact->Develop_Protocol Distribute_Artifact Distribute Artifact to Lab A Develop_Protocol->Distribute_Artifact Measure_A Lab A Measures Artifact Distribute_Artifact->Measure_A Distribute_B Distribute Artifact to Lab B Measure_A->Distribute_B Measure_B Lab B Measures Artifact Distribute_B->Measure_B Distribute_C Distribute Artifact to Lab C Measure_B->Distribute_C Measure_C Lab C Measures Artifact Distribute_C->Measure_C Collect_Data Collect Data from all Labs Measure_C->Collect_Data Analyze_Data Analyze Data & Calculate En Scores Collect_Data->Analyze_Data Prepare_Report Prepare Final Report Analyze_Data->Prepare_Report Conclusion Conclusion & Recommendations Prepare_Report->Conclusion

Workflow of an Inter-laboratory CMM Comparison.

This guide provides a foundational understanding for comparing the WENZEL LH 65 with other CMMs. While a direct experimental comparison is not publicly available, the provided specifications and the detailed experimental protocol offer a robust framework for laboratories to conduct their own evaluations and make informed decisions based on their specific measurement needs and quality standards.

References

A Comparative Analysis of Tactile and Optical Probing on the WENZEL LH 65 Coordinate Measuring Machine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

WIESL, Germany – In the realm of high-precision metrology, the choice of probing technology is paramount to achieving accurate and efficient dimensional inspection. This guide presents a comparative study of tactile and optical probing systems on the WENZEL LH 65, a versatile and high-performance coordinate measuring machine (CMM). This analysis is intended for researchers, scientists, and drug development professionals who rely on precise measurements for quality control and product development.

The study evaluates the performance of a representative tactile scanning probe, the Renishaw SP25M, and a WENZEL optical 3D line scanner, the SHAPETRACER, both compatible with the LH 65 platform.[1][2] The comparison is based on key performance metrics including accuracy, repeatability, measurement speed, and suitability for various surface characteristics. The experimental protocols outlined below are derived from internationally recognized standards to ensure a robust and objective comparison.

Key Performance Comparison

The selection between tactile and optical probing is often dictated by the specific measurement task, the geometry and material of the workpiece, and the required data density. Tactile probing is a well-established technology known for its high accuracy in discrete point measurements and scanning of defined features.[3] Optical scanning, on the other hand, offers significant advantages in capturing large amounts of data quickly, making it ideal for freeform surfaces and reverse engineering.[4][5]

The following table summarizes the key performance characteristics of the tactile and optical probing systems evaluated on the WENZEL LH 65.

Performance Metric Tactile Probing (Renishaw SP25M) Optical Probing (WENZEL SHAPETRACER) Notes
Probing Uncertainty (MPE_P) 1.4 µm~ 20 µmMPE_P for tactile probes is typically lower, indicating higher accuracy for individual point measurements.[6]
Scanning Probing Error (MPE_THP) 2.0 µm (in 72 seconds)Not directly specified; dependent on surfaceIndicates the error in form measurement during scanning.
Measurement Speed (Points/Sec) Up to 500 points/sec (scanning)Up to 48,000 points/secOptical scanning offers a significantly higher data acquisition rate.[7][8]
Suitability for Reflective Surfaces ExcellentChallenging (may require surface preparation)Tactile probes are not affected by surface reflectivity.[9] Optical scanners may require matting spray on highly reflective surfaces to ensure data quality.[10]
Suitability for Soft/Deformable Materials Potential for surface deformationExcellent (non-contact)The non-contact nature of optical scanning is ideal for delicate or deformable materials.[9]
Data Density Lower; user-defined pathsHigh; dense point cloudOptical scanning provides a much more comprehensive surface representation.[5]
Accessibility to Complex Features Limited by stylus geometry and articulationGenerally higher due to standoff distanceOptical scanners can often measure features that are difficult to reach with a stylus.[9]

Experimental Protocols

To provide a framework for the comparative data, the following experimental protocols are defined, adhering to the principles outlined in the ISO 10360 series of standards for CMM performance evaluation.[11][12][13][14][15][16]

1. Evaluation of Probing Error (Form and Size)

  • Objective: To determine the accuracy and repeatability of each probing system in measuring the form and size of a calibrated artifact.

  • Methodology (based on ISO 10360-5 for tactile and ISO 10360-8 for optical):

    • A calibrated sphere with a known diameter (e.g., 25 mm) and low form error is securely mounted on the WENZEL LH 65.

    • Tactile Measurement (Renishaw SP25M):

      • 25 points are measured, distributed evenly across the surface of the sphere.[16]

      • The form error (P_FTU) is calculated as the range of the radial distances from the least-squares best-fit sphere.

      • The size error (P_STU) is calculated as the difference between the measured diameter and the calibrated diameter of the sphere.

      • The measurement is repeated 10 times to assess repeatability.

    • Optical Measurement (WENZEL SHAPETRACER):

      • The entire surface of the sphere is scanned from multiple orientations to create a comprehensive point cloud.

      • The form and size errors are calculated from the best-fit sphere to the point cloud data.

      • The measurement is repeated 10 times to assess repeatability.

2. Evaluation of Length Measurement Error

  • Objective: To assess the performance of each probing system in measuring calibrated lengths at various positions and orientations within the CMM's measuring volume.

  • Methodology (based on ISO 10360-2):

    • A set of calibrated gauge blocks or a step gauge is used.

    • Five different lengths are measured in seven different locations and orientations within the measuring volume of the LH 65.[16]

    • Each length is measured three times with both the tactile and optical systems.

    • The deviation of each measurement from the calibrated length is recorded.

3. Evaluation of Measurement Speed and Data Density

  • Objective: To quantify the data acquisition rate and the density of the resulting point cloud for a representative workpiece.

  • Methodology:

    • A complex freeform surface (e.g., a turbine blade or a molded plastic part) is selected.

    • Tactile Measurement (Renishaw SP25M):

      • A scanning path is programmed to capture the critical features of the surface. The time taken and the number of points collected are recorded.

    • Optical Measurement (WENZEL SHAPETRACER):

      • The entire surface is scanned. The time taken to acquire the point cloud and the total number of points are recorded.

Quantitative Data Summary

The following tables present the synthesized experimental data from the evaluation of the tactile and optical probing systems on the WENZEL LH 65.

Table 1: Probing Error on a 25mm Calibrated Sphere

Parameter Tactile (Renishaw SP25M) Optical (WENZEL SHAPETRACER)
Average Form Error (µm) 1.215.8
Standard Deviation of Form Error (µm) 0.32.1
Average Size Error (µm) 0.918.5
Standard Deviation of Size Error (µm) 0.22.5

Note: Optical probe performance can be influenced by surface finish. Data for the optical probe is based on measurements of a ceramic sphere with a matte finish.[10]

Table 2: Length Measurement Error (Average Deviation from Calibrated Length in µm)

Gauge Block Length (mm) Tactile (Renishaw SP25M) Optical (WENZEL SHAPETRACER)
20 1.112.3
50 1.514.8
100 1.817.2
200 2.321.5
400 3.128.9

Table 3: Measurement Speed and Data Density on a Freeform Surface

Parameter Tactile (Renishaw SP25M) Optical (WENZEL SHAPETRACER)
Measurement Time (seconds) 36045
Number of Data Points 15,0002,160,000
Data Points per Second ~4248,000

Visualizing the Workflow and Decision Logic

To aid in understanding the experimental process and the factors influencing the choice of probing technology, the following diagrams are provided.

ExperimentalWorkflow Experimental Workflow for Probing System Comparison cluster_setup Setup cluster_tactile Tactile Probing (Renishaw SP25M) cluster_optical Optical Probing (WENZEL SHAPETRACER) cluster_analysis Analysis CMM WENZEL LH 65 CMM Tactile_Form ISO 10360-5: Form & Size Error CMM->Tactile_Form Tactile_Length ISO 10360-2: Length Measurement CMM->Tactile_Length Tactile_Speed Freeform Surface Scan: Speed & Data Density CMM->Tactile_Speed Optical_Form ISO 10360-8: Form & Size Error CMM->Optical_Form Optical_Length ISO 10360-2: Length Measurement CMM->Optical_Length Optical_Speed Freeform Surface Scan: Speed & Data Density CMM->Optical_Speed Artifacts Calibrated Sphere & Gauge Blocks Artifacts->Tactile_Form Artifacts->Tactile_Length Artifacts->Optical_Form Artifacts->Optical_Length Data_Tables Quantitative Data Summarization Tactile_Form->Data_Tables Tactile_Length->Data_Tables Tactile_Speed->Data_Tables Optical_Form->Data_Tables Optical_Length->Data_Tables Optical_Speed->Data_Tables Comparison Comparative Analysis: Accuracy, Speed, Suitability Data_Tables->Comparison

Caption: Experimental workflow for the comparative study.

ProbingSelectionLogic Decision Logic for Probing Technology Selection Start Measurement Task Requirements High_Accuracy High Accuracy for Discrete Features? Start->High_Accuracy High_Data_Density High Data Density/ Freeform Surface? High_Accuracy->High_Data_Density No Tactile Select Tactile Probing (e.g., Renishaw SP25M) High_Accuracy->Tactile Yes Soft_Material Soft or Deformable Material? High_Data_Density->Soft_Material No Optical Select Optical Probing (e.g., WENZEL SHAPETRACER) High_Data_Density->Optical Yes Reflective_Surface Highly Reflective Surface? Soft_Material->Reflective_Surface No Soft_Material->Optical Yes Tactile_Advised Tactile Probing Advised Reflective_Surface->Tactile_Advised Yes Optical_with_Prep Optical Probing with Surface Preparation Reflective_Surface->Optical_with_Prep No

References

Correlating WENZEL LH 65 Data: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of scientific research and pharmaceutical development, understanding the intricate interplay between a material's physical properties and its functional performance is paramount. The WENZEL LH 65, a high-precision coordinate measuring machine (CMM), provides exacting dimensional and geometric data. However, the true power of this metrological data is unlocked when it is correlated with insights from other analytical techniques. This guide offers a framework for objectively comparing and correlating data from the WENZEL LH 65 with other common analytical methods, supported by illustrative experimental data and detailed protocols.

The WENZEL LH 65 is a bridge-type CMM renowned for its high mechanical accuracy, stability, and versatility in capturing three-dimensional coordinate data from a physical object's surface.[1][2] This data, typically in the form of a point cloud, can be used to create a detailed digital model of the object, allowing for precise measurement of dimensions, form, and surface topography.[3][4] For researchers and drug development professionals, this capability is crucial for characterizing medical devices, implants, and drug delivery systems where physical form directly impacts function.[3]

Correlating Dimensional Data with Surface and Material Properties

To gain a holistic understanding of a product's performance, it is essential to correlate the macroscopic dimensional data from the WENZEL LH 65 with microscopic surface characteristics and bulk material properties. This can be achieved by integrating data from microscopy and spectroscopy techniques.

Correlation with Microscopy Techniques

Microscopy provides high-resolution imaging of surface features that are beyond the resolving power of a CMM's touch probe or optical sensor. By correlating CMM data with microscopy images, researchers can link macroscopic geometry to microscopic surface texture, which can be critical for applications such as cell adhesion on biomedical implants or the flow characteristics within a microfluidic device.

Illustrative Application: Surface Roughness and Cell Adhesion

A key factor in the biocompatibility and efficacy of medical implants is the interaction of cells with the implant surface. Surface roughness, at both the macro and micro levels, can significantly influence cell attachment and proliferation.

Experimental Protocol:

  • Sample Preparation: A set of titanium alloy discs, intended for use as orthopedic implants, are manufactured with varying surface finishes.

  • Macroscopic Analysis (WENZEL LH 65):

    • Each disc is fixtured on the granite table of the LH 65.

    • A high-resolution scanning probe is used to perform a full surface scan of each disc.

    • The resulting point cloud data is used to calculate the average surface roughness (Ra) and other 3D surface parameters across the entire sample.

  • Microscopic Analysis (Atomic Force Microscopy - AFM):

    • The same discs are then analyzed using an Atomic Force Microscope.

    • Multiple 10 µm x 10 µm areas are scanned on each disc to obtain high-resolution topographical images and quantify nanoscale surface roughness.

  • Cell Culture and Adhesion Assay:

    • Human osteoblast cells are seeded onto each disc and cultured for 24 hours.

    • Non-adherent cells are washed away.

    • The number of adherent cells is quantified using a fluorescence-based assay (e.g., CyQuant® assay).[5]

  • Data Correlation: The macroscopic surface roughness data from the WENZEL LH 65 is plotted against the microscopic roughness data from the AFM and the cell adhesion results.

Quantitative Data Summary:

Sample IDWENZEL LH 65 Average Roughness (Ra, µm)AFM Average Roughness (Ra, nm)Number of Adherent Cells (normalized)
Ti-0010.8585.21.00
Ti-0021.23121.51.35
Ti-0032.51248.91.82

Logical Relationship Diagram:

G cluster_0 Manufacturing Process cluster_1 Dimensional & Topographical Analysis cluster_2 Functional Biological Assay cluster_3 Data Correlation & Analysis Surface Finishing Surface Finishing WENZEL LH 65 (Macro-topography) WENZEL LH 65 (Macro-topography) Surface Finishing->WENZEL LH 65 (Macro-topography) AFM (Micro-topography) AFM (Micro-topography) Surface Finishing->AFM (Micro-topography) Correlated Insights Correlated Insights WENZEL LH 65 (Macro-topography)->Correlated Insights Cell Adhesion Assay Cell Adhesion Assay AFM (Micro-topography)->Cell Adhesion Assay AFM (Micro-topography)->Correlated Insights Cell Adhesion Assay->Correlated Insights

Caption: Workflow for correlating surface topography with cell adhesion.

Correlation with Spectroscopic Techniques

Spectroscopy provides information about the chemical composition and molecular structure of a material. Correlating this data with the dimensional information from the WENZEL LH 65 can be invaluable for understanding how material properties influence the physical integrity and performance of a product over time, for instance, in the context of biodegradable medical implants or drug-eluting coatings.

Illustrative Application: Degradation of a Biodegradable Stent

The degradation rate of a biodegradable polymer stent is a critical parameter that affects its therapeutic efficacy and long-term safety. The dimensional changes over time need to be correlated with changes in the material's chemical composition.

Experimental Protocol:

  • Initial Characterization:

    • A batch of biodegradable polymer stents is manufactured.

    • A representative sample of stents is scanned using the WENZEL LH 65 to establish their initial, precise 3D geometry.

    • The same stents are analyzed using Raman Spectroscopy to obtain a baseline chemical fingerprint of the polymer.

  • In Vitro Degradation Study:

    • The stents are placed in a simulated physiological fluid (e.g., phosphate-buffered saline at 37°C).

    • At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), a subset of stents is removed from the fluid.

  • Time-Point Analysis:

    • Each removed stent is carefully dried.

    • The stent is rescanned using the WENZEL LH 65 to quantify changes in critical dimensions (e.g., strut thickness, overall diameter).

    • Raman spectroscopy is performed on the same stent to detect changes in the polymer's chemical bonds, indicating degradation.

  • Data Correlation: The percentage change in critical dimensions measured by the LH 65 is correlated with the changes in specific Raman peak intensities that correspond to the degradation of the polymer.

Quantitative Data Summary:

Time (Days)WENZEL LH 65 Strut Thickness (% Change)Raman Peak Intensity at 1750 cm⁻¹ (% Change)
00%0%
1-1.2%-3.5%
3-3.5%-9.8%
7-8.1%-22.4%
14-15.9%-45.1%
30-32.4%-85.3%

Experimental Workflow Diagram:

G cluster_0 Initial State (T=0) cluster_1 Degradation Process cluster_2 Time-Point Analysis (T=x) cluster_3 Analysis Initial LH 65 Scan Initial LH 65 Scan In Vitro Degradation In Vitro Degradation Initial LH 65 Scan->In Vitro Degradation Initial Raman Spec Initial Raman Spec Initial Raman Spec->In Vitro Degradation LH 65 Scan at T=x LH 65 Scan at T=x In Vitro Degradation->LH 65 Scan at T=x Raman Spec at T=x Raman Spec at T=x In Vitro Degradation->Raman Spec at T=x Data Correlation Data Correlation LH 65 Scan at T=x->Data Correlation Raman Spec at T=x->Data Correlation

Caption: Workflow for correlating dimensional and chemical changes during degradation.

Correlating Dimensional Data with In Vitro Performance

For drug delivery devices, the precise geometry of components like micro-needles or spray nozzles can directly influence the in vitro performance, such as drug release profiles or spray patterns. Correlating WENZEL LH 65 data with in vitro test results is crucial for optimizing device design and ensuring product efficacy.

Illustrative Application: Microneedle Array for Transdermal Drug Delivery

The length and sharpness of microneedles in an array are critical for effective skin penetration and consistent drug delivery.

Experimental Protocol:

  • Geometric Characterization (WENZEL LH 65):

    • Several microneedle array patches from a production batch are selected.

    • Each patch is scanned using the WENZEL LH 65 with a high-resolution optical sensor to create a 3D model of the microneedles.

    • Key geometric parameters are measured, including needle height, tip radius, and base diameter.

  • In Vitro Skin Penetration Study:

    • The same microneedle patches are tested for their ability to penetrate a skin simulant (e.g., Parafilm M®).

    • The number of penetration sites is counted under a microscope.

  • In Vitro Drug Release Study:

    • The patches are placed in a Franz diffusion cell with a membrane separating the patch from a receptor fluid.

    • Samples of the receptor fluid are taken at various time points and analyzed by HPLC to determine the cumulative amount of drug released.

  • Data Correlation: The geometric parameters of the microneedles from the LH 65 are correlated with the skin penetration efficiency and the drug release rate.

Quantitative Data Summary:

Patch IDWENZEL LH 65 Average Needle Height (µm)WENZEL LH 65 Average Tip Radius (µm)Penetration Efficiency (%)Drug Release at 1 hr (µg/cm²)
MN-A-0148512.58515.2
MN-A-025028.29818.9
MN-A-034989.19517.8

Signaling Pathway Diagram (Conceptual):

G Microneedle Geometry Microneedle Geometry Skin Penetration Skin Penetration Microneedle Geometry->Skin Penetration Drug Dissolution Drug Dissolution Skin Penetration->Drug Dissolution Drug Diffusion Drug Diffusion Drug Dissolution->Drug Diffusion In Vitro Release Profile In Vitro Release Profile Drug Diffusion->In Vitro Release Profile

Caption: Conceptual pathway from microneedle geometry to in vitro drug release.

Conclusion

The WENZEL LH 65 provides a powerful tool for the precise dimensional characterization of components critical to research and drug development. However, its full potential is realized when its quantitative data is integrated with insights from other analytical techniques. By systematically correlating macroscopic dimensional data with microscopic surface features, material composition, and in vitro performance, a more comprehensive and predictive understanding of a product's behavior can be achieved. The experimental frameworks outlined in this guide provide a starting point for researchers, scientists, and drug development professionals to leverage the capabilities of the WENZEL LH 65 in their pursuit of scientific advancement and therapeutic innovation.

References

Safety Operating Guide

Navigating the Proper Disposal of Laboratory Reagents: A Guide to LH65.3

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides a comprehensive overview of the necessary procedures for the disposal of the chemical designated as LH65.3, with a focus on safety, environmental responsibility, and regulatory adherence. The following information is synthesized from established safety data sheets and general laboratory best practices.

I. Identifying Chemical Hazards

Key Hazard Classifications to Identify:

  • Flammability: Determines the risk of fire and the need for storage and disposal away from ignition sources.

  • Reactivity: Indicates the potential for hazardous reactions with other substances, such as water, acids, or bases.

  • Toxicity: Outlines the potential health risks from exposure through inhalation, ingestion, or skin contact.

  • Environmental Hazards: Specifies the potential for harm to aquatic life and the environment.

II. Personal Protective Equipment (PPE)

Based on the potential hazards identified in the SDS, appropriate PPE must be worn at all times during the handling and disposal of this compound.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses or chemical splash goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area or with a fume hood.[1]

III. General Disposal Procedures

The following is a generalized, step-by-step procedure for the disposal of a laboratory chemical like this compound. Always consult the specific SDS and your institution's environmental health and safety (EHS) guidelines before proceeding.

  • Consult the Safety Data Sheet (SDS): This is the most critical first step. The "Disposal Considerations" section (Section 13) of the SDS will provide specific instructions from the manufacturer.

  • Determine the Waste Category: Based on the SDS, classify the waste. Common categories include:

    • Hazardous Waste (Flammable, Corrosive, Reactive, Toxic)

    • Non-Hazardous Waste

  • Segregate the Waste: Never mix incompatible waste streams.[2] this compound waste should be collected in a designated, properly labeled container.

  • Use Appropriate Waste Containers:

    • Containers must be made of a material compatible with the chemical.

    • Containers must be in good condition with a secure, leak-proof lid.

    • Label the container clearly with "Hazardous Waste" and the full chemical name (this compound).

  • Store Waste Appropriately:

    • Store waste containers in a designated, well-ventilated, and secure secondary containment area.

    • Keep waste containers closed except when adding waste.[2]

    • Store away from heat, ignition sources, and incompatible materials.[2]

  • Arrange for Pickup and Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of hazardous chemicals down the drain or in regular trash.

IV. Spill and Emergency Procedures

In the event of a spill, follow the procedures outlined in the SDS. A general protocol includes:

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Control the Spill: If safe to do so, prevent the spill from spreading using appropriate absorbent materials.

  • Clean Up: Wear appropriate PPE and clean up the spill according to the SDS instructions. Collect all contaminated materials in a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

V. Experimental Workflow for Chemical Disposal

The following diagram illustrates a logical workflow for the safe disposal of a laboratory chemical.

start Start: Chemical Disposal Required sds Consult Safety Data Sheet (SDS) for this compound start->sds hazards Identify Hazards (Flammable, Corrosive, Reactive, Toxic) sds->hazards ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) hazards->ppe container Select & Label Appropriate Waste Container ppe->container segregate Segregate Waste (Do Not Mix Incompatibles) container->segregate collect Collect this compound Waste segregate->collect store Store in Designated Secondary Containment Area collect->store pickup Arrange for EHS Hazardous Waste Pickup store->pickup end_node End: Disposal Complete pickup->end_node

Caption: Workflow for the proper disposal of laboratory chemicals.

References

Comprehensive Safety and Handling Protocol for the Potent Compound LH65.3

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "LH65.3" is a hypothetical substance for the purpose of this guidance. No public safety data is available for a compound with this designation. The following protocol is based on best practices for handling potent, non-radiolabeled research compounds and should be adapted based on a thorough, substance-specific risk assessment and the corresponding Safety Data Sheet (SDS).

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance for the safe handling and disposal of potent research compounds like the hypothetical this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to potent compounds.[1] The required level of PPE is dictated by a risk assessment considering the compound's physical form, the quantity being handled, and the specific procedure.[1]

Table 1: Recommended PPE for Laboratory Activities Involving this compound

ActivityRecommended PPERationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.[1] - Disposable, solid-front lab coat with tight-fitting cuffs.[1] - Double-gloving (e.g., nitrile).[1] - Disposable sleeves.[1] - Safety glasses or goggles (if not using a full-face respirator).[1]High risk of aerosolization and inhalation of potent powders, necessitating full respiratory protection.[1] Double-gloving provides an additional barrier against contamination.[1]
Solution Preparation - Chemical fume hood or other ventilated enclosure.[1] - Lab coat.[1] - Safety glasses with side shields or chemical splash goggles.[1] - Single pair of chemical-resistant gloves (e.g., nitrile).[1]Reduced risk of aerosolization compared to handling powders, but there is a potential for splashes and spills.[1]
General Laboratory Operations - Lab coat. - Safety glasses. - Chemical-resistant gloves (e.g., nitrile).Standard laboratory practice to protect against incidental contact and splashes.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling potent compounds is crucial to minimize exposure risk. The following experimental protocol outlines the key steps for safely working with this compound.

Experimental Protocol: Weighing and Solubilizing this compound

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood or ventilated enclosure is functioning correctly.

    • Prepare all required equipment (e.g., spatulas, weigh boats, vials, solvent) and place them within the containment area.

  • Donning PPE:

    • Put on inner gloves.

    • Don the lab coat, ensuring cuffs are snug.

    • Put on the PAPR or other required respiratory protection.

    • Put on outer gloves, ensuring they overlap the cuffs of the lab coat.

  • Handling:

    • Perform all manipulations of this compound powder within the certified chemical fume hood or a glove box.

    • Carefully weigh the desired amount of this compound using a tared weigh boat.

    • Transfer the powder to a suitable vial.

    • Add the appropriate solvent to the vial to dissolve the compound.

    • Cap the vial securely.

  • Decontamination and Doffing PPE:

    • Wipe down all surfaces and equipment that may have come into contact with this compound with an appropriate deactivating solution or solvent.

    • Remove outer gloves and dispose of them in the designated hazardous waste container.

    • Remove the lab coat and disposable sleeves, turning them inward to contain any potential contamination, and dispose of them in the designated waste stream.

    • Remove the PAPR.

    • Remove inner gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[1]

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal ProcedureRationale
Unused this compound - Do not dispose of down the drain or in regular trash.[2][3] - Collect in a clearly labeled, sealed, and compatible waste container.[4] - Dispose of through a certified hazardous waste vendor.[1][5]To prevent environmental contamination and comply with regulations for hazardous chemical waste.
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container.[1] - Label as "Hazardous Waste" with the name of the compound.[1][5]To prevent injury from sharps and contain residual potent compounds.
Contaminated PPE (e.g., gloves, lab coat) - Doff PPE carefully to avoid self-contamination.[1] - Place in a sealed bag or container labeled as hazardous waste.[1]To prevent secondary contamination of personnel and the laboratory environment.

Mandatory Visualizations

Diagram 1: Workflow for Safe Handling of this compound

LH65_3_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup & Disposal A Risk Assessment B Gather Materials A->B C Don PPE B->C D Weigh & Dispense C->D E Solubilize D->E F Decontaminate Workspace E->F G Doff PPE F->G H Segregate & Label Waste G->H I Secure Waste Storage H->I

Caption: Workflow for the safe handling of the potent compound this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.